molecular formula C6H7N3 B2467242 1,5-Dimethyl-1H-pyrazole-3-carbonitrile CAS No. 54384-71-3

1,5-Dimethyl-1H-pyrazole-3-carbonitrile

Cat. No.: B2467242
CAS No.: 54384-71-3
M. Wt: 121.143
InChI Key: QJTFMFKUXJQSAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Dimethyl-1H-pyrazole-3-carbonitrile is a useful research compound. Its molecular formula is C6H7N3 and its molecular weight is 121.143. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,5-dimethylpyrazole-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3/c1-5-3-6(4-7)8-9(5)2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJTFMFKUXJQSAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54384-71-3
Record name 1,5-dimethyl-1H-pyrazole-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Structural Elucidation of 1,5-Dimethyl-1H-pyrazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, multi-technique workflow for the unambiguous structural elucidation of 1,5-dimethyl-1H-pyrazole-3-carbonitrile. Pyrazole derivatives are a cornerstone of medicinal chemistry, appearing in numerous therapeutic agents.[1][2][3] Consequently, the precise and confident characterization of their structure, including substituent regiochemistry, is a critical step in chemical synthesis and drug development. This document moves beyond a simple listing of data, explaining the causal reasoning behind experimental choices and data interpretation. We will detail the synergistic use of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques to build a self-validating case for the target structure, distinguishing it from potential isomers.

Foundational Strategy: The Elucidation Workflow

The structural confirmation of a synthesized molecule is a deductive process. Each analytical technique provides a unique piece of the puzzle. For this compound (Molecular Formula: C₆H₇N₃, Molecular Weight: 121.14 g/mol ), our strategy is to first confirm the molecular formula and identify key functional groups, then meticulously map the atomic connectivity.[4][5]

The logical flow of this process is as follows:

G cluster_0 Initial Analysis cluster_1 Connectivity Mapping Sample Sample MS Mass Spectrometry (Molecular Weight & Formula) Sample->MS IR Infrared Spectroscopy (Functional Group ID) Sample->IR 1D_NMR 1D NMR (¹H, ¹³C) (Proton/Carbon Environment) MS->1D_NMR IR->1D_NMR 2D_NMR 2D NMR (HSQC, HMBC) (Bonding Framework) 1D_NMR->2D_NMR Confirmed_Structure Confirmed Structure: 1,5-Dimethyl-1H- pyrazole-3-carbonitrile 2D_NMR->Confirmed_Structure

References

An In-depth Technical Guide to 1,5-Dimethyl-1H-pyrazole-3-carbonitrile (CAS 54384-71-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of 1,5-Dimethyl-1H-pyrazole-3-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The information presented herein is curated to support research and development activities, offering both established data and field-proven insights into its handling and application.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a "biologically privileged" five-membered N-heteroaromatic ring. Its derivatives have garnered considerable attention due to their broad spectrum of pharmaceutical and biological activities.[1] The metabolic stability of the pyrazole ring makes it a cornerstone in the design of numerous approved drugs for a variety of diseases.[2] Compounds incorporating this scaffold have shown efficacy as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[2][3] this compound, in particular, serves as a valuable building block in the synthesis of more complex molecules, leveraging the unique electronic and steric properties conferred by its dimethyl and carbonitrile substitutions.

Molecular and Physicochemical Identity

A foundational understanding of a compound begins with its fundamental identifiers and properties. This data is crucial for everything from reaction stoichiometry to analytical characterization.

PropertyValueSource
CAS Number 54384-71-3J&K Scientific[4]
Molecular Formula C₆H₇N₃PubChemLite[5]
Molecular Weight 121.14 g/mol PubChemLite[5]
IUPAC Name 1,5-dimethylpyrazole-3-carbonitrilePubChemLite[5]
SMILES CC1=CC(=NN1C)C#NPubChemLite[5]
InChI Key QJTFMFKUXJQSAO-UHFFFAOYSA-NPubChemLite[5]

Physical Properties: A Quantitative Overview

The physical properties of this compound are critical for its purification, formulation, and scale-up. The following table summarizes available experimental and predicted data. The lack of extensive experimental data in the literature for this specific compound necessitates a cautious approach, often relying on data from structurally similar compounds and predictive models.

PropertyValueMethod/Remarks
Melting Point Not availableExperimental determination is recommended.
Boiling Point 317 °C (Predicted)ChemicalBook[6]
Density 1.28 g/cm³ (Predicted)ChemicalBook[6]
Solubility Soluble in polar organic solventsBased on the properties of similar pyrazole derivatives.[4]
XlogP 0.7Predicted value, indicating moderate lipophilicity.[5]
Experimental Determination of Physical Properties: A Methodological Perspective

Given the limited availability of experimental data, researchers may need to determine these properties in-house. The choice of method is dictated by the required accuracy and the amount of substance available.

The melting point is a crucial indicator of purity. A sharp melting range (typically < 2°C) is indicative of a pure compound.

  • Methodology: Capillary melting point apparatus.

  • Protocol:

    • A small, finely powdered sample is packed into a capillary tube.

    • The tube is placed in a calibrated melting point apparatus.

    • The temperature is increased at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

    • The temperature range from the first appearance of liquid to complete liquefaction is recorded.

  • Causality: A slow heating rate is essential to ensure thermal equilibrium between the sample, the thermometer, and the heating block, leading to an accurate measurement.

For liquids, the boiling point is a key characteristic. For high-boiling point compounds, determination under reduced pressure is often necessary to prevent decomposition.

  • Methodology: Distillation or micro-boiling point determination.

  • Protocol (Micro-method):

    • A small amount of the liquid is placed in a small test tube or fusion tube.

    • A sealed capillary tube is inverted and placed within the liquid.

    • The assembly is heated, and the temperature at which a steady stream of bubbles emerges from the capillary, and upon cooling, the liquid is drawn back into the capillary, is recorded as the boiling point.

  • Causality: This method relies on the principle that the vapor pressure of the liquid equals the external pressure at its boiling point. The reinspiration of the liquid into the capillary upon cooling provides a precise endpoint.

Chemical Properties and Reactivity

The chemical behavior of this compound is largely dictated by the pyrazole ring and the electron-withdrawing nature of the nitrile group.

  • Stability: The compound is stable under normal laboratory conditions. Storage in a cool, dry place is recommended.

  • Reactivity: The pyrazole ring is aromatic and can undergo electrophilic substitution, although the nitrile group is deactivating. The nitrile group itself can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further synthetic transformations.

Synthesis Workflow

The synthesis of 1,5-dimethyl-1H-pyrazole derivatives typically involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. For this compound, a plausible synthetic route starts from ethyl 2-cyano-3-oxobutanoate and methylhydrazine.

Synthesis_Workflow reagent1 Ethyl 2-cyano-3-oxobutanoate intermediate Hydrazone Intermediate reagent1->intermediate Condensation reagent2 Methylhydrazine reagent2->intermediate product This compound intermediate->product Cyclization

Caption: Synthetic pathway for this compound.

Spectroscopic Characterization

  • ¹H NMR: Two singlets for the two methyl groups and a singlet for the proton on the pyrazole ring.

  • ¹³C NMR: Resonances for the two methyl carbons, the pyrazole ring carbons (with the carbon bearing the nitrile group being significantly deshielded), and the nitrile carbon.

  • IR Spectroscopy: A characteristic sharp absorption band for the nitrile (C≡N) stretch around 2220-2260 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 121.06345.[5]

Applications in Research and Development

The pyrazole scaffold is a key pharmacophore in drug discovery.[7] Pyrazole-carbonitrile derivatives, in particular, are versatile intermediates. The nitrile group can serve as a precursor for various functional groups, making it a valuable synthon in the construction of compound libraries for high-throughput screening.

Role in Drug Discovery

The structural motif of this compound is found in molecules targeting a range of biological pathways. Its derivatives have been investigated for their potential as:

  • Enzyme Inhibitors: The pyrazole ring can form key interactions with enzyme active sites.

  • Receptor Ligands: The overall shape and electronic properties of the molecule can be tuned for specific receptor binding.

  • Antibacterial Agents: Pyrazole derivatives have shown promise as potent inhibitors of bacterial growth.[2]

Drug_Discovery_Logic cluster_modification Chemical Modification cluster_derivatives Derivative Classes cluster_applications Potential Applications start This compound hydrolysis Nitrile Hydrolysis start->hydrolysis reduction Nitrile Reduction start->reduction substitution Ring Substitution start->substitution acid Carboxylic Acid Derivatives hydrolysis->acid amine Amine Derivatives reduction->amine substituted_pyrazoles Substituted Pyrazoles substitution->substituted_pyrazoles enzyme_inhibitors Enzyme Inhibitors acid->enzyme_inhibitors receptor_ligands Receptor Ligands amine->receptor_ligands antibacterials Antibacterial Agents substituted_pyrazoles->antibacterials

Caption: Logical workflow from the core compound to potential applications.

Safety and Handling

As with any chemical, proper handling procedures are paramount to ensure laboratory safety.

  • Hazard Statements: Based on data for similar compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[8]

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • Handle in a well-ventilated area or a fume hood.

    • Avoid inhalation of dust or vapors.

    • Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in various fields of chemical research, particularly in the development of new therapeutic agents. While there is a need for more comprehensive experimental data on its physical properties, its known chemical reactivity and the established importance of the pyrazole scaffold make it a compound of high interest. This guide provides a solid foundation for researchers to understand and effectively utilize this compound in their work.

References

Spectroscopic Characterization of 1,5-Dimethyl-1H-pyrazole-3-carbonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic data for 1,5-Dimethyl-1H-pyrazole-3-carbonitrile, a key heterocyclic building block in medicinal chemistry and materials science. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural elucidation and quality control of this compound. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from closely related pyrazole derivatives.

Molecular Structure and Key Features

This compound possesses a five-membered aromatic pyrazole ring substituted with two methyl groups at the N1 and C5 positions, and a nitrile group at the C3 position. This substitution pattern gives rise to a unique electronic environment that is reflected in its spectroscopic signatures.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide distinct and informative signals.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the two methyl groups and the lone proton on the pyrazole ring.

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
N-CH₃3.7 - 3.9Singlet3H
C-CH₃2.2 - 2.4Singlet3H
C4-H6.3 - 6.5Singlet1H

Disclaimer: These are predicted values based on known substituent effects on the pyrazole ring system. Actual experimental values may vary slightly.

The downfield shift of the N-methyl protons is attributed to the direct attachment to the electronegative nitrogen atom of the aromatic ring. The C5-methyl protons appear in a region typical for methyl groups on an aromatic ring. The singlet multiplicity for all signals is due to the absence of adjacent protons for coupling.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is predicted to display six signals, corresponding to the four unique carbons of the pyrazole ring and the two methyl carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)
N-CH₃35 - 40
C-CH₃10 - 15
C3115 - 120
C4105 - 110
C5145 - 150
C≡N110 - 115

Disclaimer: These are predicted values based on known substituent effects on the pyrazole ring system. Actual experimental values may vary slightly.

The chemical shifts are influenced by the electronic environment of each carbon. The nitrile carbon (C≡N) is expected to have a characteristic chemical shift in the specified range. The carbons of the pyrazole ring (C3, C4, and C5) will have distinct shifts due to the different substituents.

Experimental Protocol for NMR Data Acquisition

A standard protocol for acquiring high-quality NMR spectra of this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard pulse sequence (e.g., zg30).

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

    • Employ a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-160 ppm).

    • A larger number of scans will be necessary to obtain a good signal-to-noise ratio (typically 1024 or more).

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitrile group and the aromatic pyrazole ring.

Table 3: Predicted IR Absorption Frequencies

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C≡N Stretch2220 - 2240Strong
C=N Stretch (pyrazole ring)1580 - 1620Medium
C=C Stretch (pyrazole ring)1450 - 1550Medium
C-H Stretch (aromatic)3050 - 3150Medium
C-H Stretch (aliphatic)2850 - 3000Medium

The most prominent and diagnostic peak will be the strong absorption from the nitrile (C≡N) stretching vibration. The absorptions for the pyrazole ring C=N and C=C stretching vibrations, along with the C-H stretches, will confirm the overall structure.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation:

    • Solid Phase (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrum

The molecular formula of this compound is C₆H₇N₃, with a monoisotopic mass of approximately 121.06 g/mol .[1]

Table 4: Predicted m/z Values for Common Adducts

AdductPredicted m/z
[M+H]⁺122.07127
[M+Na]⁺144.05321
[M+K]⁺160.02715

Data sourced from PubChem.[1]

The fragmentation pattern in an electron ionization (EI) mass spectrum would likely involve the loss of methyl groups and potentially the nitrile group, leading to characteristic fragment ions.

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas or liquid chromatograph.

  • Ionization Technique:

    • Electrospray Ionization (ESI): Suitable for polar molecules and provides soft ionization, often yielding the protonated molecule [M+H]⁺.

    • Electron Ionization (EI): A harder ionization technique that causes fragmentation, providing structural information.

  • Mass Analyzer: Use a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) to obtain accurate mass measurements.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Structural Elucidation IR IR Spectroscopy Purification->IR Functional Group ID MS Mass Spectrometry Purification->MS Molecular Weight Confirmation Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Confirmation MS->Structure_Confirmation

References

The Ascendant Pharmacological Profile of Pyrazole-3-Carbonitrile Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of medicinal chemistry, the pyrazole scaffold stands as a "privileged structure," a testament to its remarkable versatility and consistent presence in a multitude of bioactive compounds.[1][2][3] Among its myriad derivatives, the pyrazole-3-carbonitrile core has emerged as a particularly compelling entity, demonstrating a broad and potent spectrum of pharmacological activities. This technical guide, designed for researchers, scientists, and drug development professionals, delves into the intricate pharmacological profile of pyrazole-3-carbonitrile derivatives. Moving beyond a mere recitation of facts, this document aims to provide a deep, mechanistic understanding of their therapeutic potential, grounded in experimental evidence and field-proven insights. We will explore the causality behind experimental designs, dissect structure-activity relationships, and provide actionable protocols to empower your research and development endeavors.

The Pyrazole-3-Carbonitrile Scaffold: A Nexus of Therapeutic Potential

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, offers a unique combination of chemical stability, synthetic accessibility, and diverse biological interactions.[4][5] The incorporation of a carbonitrile (-C≡N) group at the 3-position significantly influences the molecule's electronic properties and hydrogen bonding capabilities, often enhancing its interaction with biological targets.[6] This unique structural feature has unlocked a wide array of pharmacological activities, with the most prominent being in oncology, infectious diseases, and inflammation.[6][7]

A Multifaceted Pharmacophore

The pyrazole-3-carbonitrile moiety is not a monolithic entity but rather a versatile pharmacophore whose biological activity can be finely tuned through substitutions at various positions of the pyrazole ring. This adaptability allows for the optimization of potency, selectivity, and pharmacokinetic properties, making it an attractive starting point for drug design.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Pyrazole-3-carbonitrile derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[8][9] Their mechanisms of action are often multifaceted, targeting key pathways involved in tumor growth, proliferation, and survival.

Mechanism of Action: A Multi-pronged Assault on Cancer Cells

The anticancer effects of pyrazole-3-carbonitrile derivatives are not attributed to a single mechanism but rather a convergence of actions that disrupt cancer cell homeostasis.

  • Induction of Apoptosis: A primary mechanism by which these derivatives exert their cytotoxic effects is through the induction of programmed cell death, or apoptosis. Studies have shown that certain pyrazole-3-carbonitrile compounds can trigger both the intrinsic and extrinsic apoptotic pathways. For instance, novel 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives have been shown to induce apoptosis in HCT116 colon carcinoma cells through a p53-mediated mechanism.[7]

  • Kinase Inhibition: Protein kinases are crucial regulators of cellular signaling pathways that are often dysregulated in cancer. The pyrazole scaffold is a key component in numerous kinase inhibitors.[10][11][12] Pyrazole-3-carbonitrile derivatives have been investigated as inhibitors of various kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[8] Inhibition of these kinases can block downstream signaling cascades that promote cell proliferation, angiogenesis, and metastasis.

  • Anti-estrogenic Effects: In hormone-dependent cancers, such as certain types of breast and ovarian cancer, blocking the action of estrogen is a key therapeutic strategy. Some 4-cyano-1,5-diphenylpyrazoles have demonstrated potent anti-estrogenic effects, suggesting their potential in treating estrogen-dependent tumors.[13][14]

  • Tubulin Polymerization Inhibition: The microtubule network is essential for cell division, and its disruption is a validated anticancer strategy. Certain pyrazole derivatives have been identified as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.[15]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of pyrazole-3-carbonitrile derivatives is highly dependent on the nature and position of substituents on the pyrazole and any appended aromatic rings.

Substitution Position Effect on Anticancer Activity Illustrative Examples
Aryl group at position-3 of pyrazole The electronic nature of the substituent significantly impacts cytotoxicity. Electron-withdrawing groups like -NO2 can increase activity, while electron-donating groups like -OH can also enhance potency.[7]Compound with X = NO2 showed increased cytotoxic activity and selectivity toward HCT116 cells.[7]
Heterocyclic rings at position 3 The type of heterocyclic ring attached to the pyrazole core influences both cytotoxic and anti-estrogenic activity.A 3-(5-Mercapto-1,3,4-oxadiazole-2-yl) derivative displayed high cytotoxicity, while a 3-(5-(Methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl) derivative showed the highest anti-estrogenic activity.[13][14]
Substituents on appended phenyl rings Electron-donating groups, such as methoxy substituents, on phenyl rings can enhance cytotoxicity.[8]A pyrazole benzothiazole hybrid with strong electron-donating methoxy groups exhibited potent cytotoxicity.[8]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HCT116, MCF-7, A549) in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole-3-carbonitrile derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration.

Visualizing the Anticancer Mechanism: Apoptosis Induction Pathway

P3C Pyrazole-3-carbonitrile Derivative p53 p53 Activation P3C->p53 Bax Bax (Pro-apoptotic) p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Mito Mitochondria Bax->Mito Bcl2->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 CytC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by pyrazole-3-carbonitrile derivatives.

Antimicrobial Activity: A New Frontier in Combating Resistance

The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyrazole-3-carbonitrile derivatives have demonstrated promising activity against a range of bacteria and fungi, positioning them as potential leads for new anti-infective drugs.[6][16][17]

Spectrum of Activity

Derivatives of pyrazole-3-carbonitrile have shown a broad spectrum of antimicrobial activity, including against both Gram-positive and Gram-negative bacteria.[6] Some compounds have also exhibited significant antifungal activity.[16]

Potential Mechanisms of Action

While the precise mechanisms of antimicrobial action for many pyrazole-3-carbonitrile derivatives are still under investigation, several potential targets have been proposed:

  • DNA Gyrase Inhibition: DNA gyrase is an essential bacterial enzyme involved in DNA replication, and its inhibition is a validated antibacterial strategy. Molecular modeling studies suggest that some pyrazole derivatives can bind to the active site of DNA gyrase with good affinity.[18]

  • Disruption of Cell Membrane Integrity: The lipophilic nature of some pyrazole derivatives may allow them to intercalate into the bacterial cell membrane, leading to a loss of integrity and cell death.

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of pyrazole-3-carbonitrile derivatives is influenced by the substituents on the pyrazole ring.

Substitution Effect on Antimicrobial Activity
Azo group linkage Azopyrazole carbonitrile derivatives have shown a wider range of antimicrobial activities, effective against both Gram-positive and Gram-negative bacteria.[6]
Amido group at position 5 5-amido-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carbonitriles have exhibited activity against methicillin-resistant Staphylococcus aureus (MRSA).[19]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Methodology (Broth Microdilution):

  • Prepare Bacterial Inoculum: Culture the test bacteria in an appropriate broth medium to achieve a standardized concentration (e.g., 0.5 McFarland standard).

  • Prepare Compound Dilutions: Perform serial two-fold dilutions of the pyrazole-3-carbonitrile derivatives in a 96-well microtiter plate containing broth medium.

  • Inoculation: Add a standardized volume of the bacterial inoculum to each well.

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound in which no visible bacterial growth is observed.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders.[20] Pyrazole derivatives, most notably the COX-2 inhibitor celecoxib, have a well-established role as anti-inflammatory agents.[16] While research on pyrazole-3-carbonitrile derivatives in this area is less extensive, the shared scaffold suggests their potential as modulators of the inflammatory response.

Potential Mechanisms of Action

The anti-inflammatory effects of pyrazole derivatives are primarily mediated through the inhibition of key enzymes in the inflammatory cascade.

  • Cyclooxygenase (COX) Inhibition: COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Pyrazole derivatives can selectively inhibit COX-2, the inducible isoform of the enzyme that is upregulated at sites of inflammation, thereby reducing prostaglandin production and inflammation.[20][21]

  • Lipoxygenase (LOX) Inhibition: LOX is another enzyme involved in the inflammatory pathway, leading to the production of leukotrienes. Some pyrazole derivatives exhibit dual inhibition of both COX and LOX, offering a broader anti-inflammatory effect.[20][21]

  • Cytokine Modulation: Pro-inflammatory cytokines such as TNF-α and IL-6 play a central role in the inflammatory response. Some pyrazole derivatives have been shown to suppress the production of these cytokines.[20]

Experimental Workflow: Evaluating Anti-inflammatory Activity

cluster_0 In Vitro Assays cluster_1 In Vivo Models P3C_vitro Pyrazole-3-carbonitrile Derivative COX_Assay COX-1/COX-2 Inhibition Assay P3C_vitro->COX_Assay LOX_Assay 5-LOX Inhibition Assay P3C_vitro->LOX_Assay Cytokine_Assay LPS-stimulated Macrophage Assay P3C_vitro->Cytokine_Assay P3C_vivo Pyrazole-3-carbonitrile Derivative Carrageenan Carrageenan-induced Paw Edema P3C_vivo->Carrageenan Arthritis Adjuvant-induced Arthritis Model P3C_vivo->Arthritis

Caption: Experimental workflow for assessing the anti-inflammatory properties of pyrazole-3-carbonitrile derivatives.

Synthesis Strategies: Building the Pyrazole-3-Carbonitrile Core

The synthesis of pyrazole-3-carbonitrile derivatives is often achieved through efficient and versatile multicomponent reactions, which allow for the rapid generation of molecular diversity.[3][22][23]

Common Synthetic Routes

A prevalent method for synthesizing pyrazole-3-carbonitriles involves the condensation of a β-ketonitrile with a hydrazine derivative. Variations of this approach, including microwave-assisted and catalyst-free methods, have been developed to improve yields and reduce reaction times.

Representative Synthesis Protocol

Synthesis of 6-amino-3-methyl-4-aryl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles:

This protocol describes a one-pot, four-component reaction.

Materials:

  • Aromatic aldehyde

  • Malononitrile

  • Ethyl acetoacetate

  • Hydrazine hydrate

  • Ethanol

  • Piperidine (catalyst)

Procedure:

  • A mixture of the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and hydrazine hydrate (1 mmol) is taken in ethanol (10 mL).

  • A catalytic amount of piperidine (2-3 drops) is added to the reaction mixture.

  • The mixture is stirred at room temperature for a specified time (e.g., 2-4 hours) or refluxed if necessary.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired pyrano[2,3-c]pyrazole-5-carbonitrile derivative.

Future Perspectives and Conclusion

The pyrazole-3-carbonitrile scaffold represents a rich and promising area for drug discovery and development. The diverse pharmacological activities, coupled with the synthetic tractability of these compounds, make them highly attractive for addressing unmet medical needs in oncology, infectious diseases, and inflammation.

Future research should focus on:

  • Elucidating detailed mechanisms of action: A deeper understanding of the molecular targets and signaling pathways modulated by these derivatives will enable more rational drug design.

  • Optimizing pharmacokinetic and toxicological profiles: Systematic studies on the ADMET properties of lead compounds are crucial for their translation into clinical candidates.

  • Exploring novel therapeutic applications: The broad bioactivity of this scaffold suggests that its potential may extend beyond the currently explored areas.

References

Tautomerism in Substituted Pyrazole Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyrazoles are a cornerstone of modern medicinal chemistry, forming the structural basis of numerous approved drugs.[1] Their biological activity is intimately linked to their three-dimensional structure and physicochemical properties. A critical, yet often complex, aspect of N-unsubstituted pyrazole chemistry is the phenomenon of annular prototropic tautomerism. This dynamic equilibrium between two distinct tautomeric forms can profoundly influence a molecule's ability to interact with biological targets, its metabolic stability, and its pharmacokinetic profile. This guide provides a comprehensive exploration of tautomerism in substituted pyrazoles, offering insights into the governing principles and practical methodologies for its characterization. A thorough understanding of this phenomenon is paramount for the rational design and development of novel pyrazole-based therapeutics.

The Phenomenon of Annular Tautomerism in Pyrazoles

Annular tautomerism in N-unsubstituted pyrazoles involves the migration of a proton between the two nitrogen atoms (N1 and N2) of the heterocyclic ring. For a pyrazole with a substituent at the 3(5)-position, this results in a dynamic equilibrium between two distinct chemical entities: the 3-substituted tautomer and the 5-substituted tautomer.[1]

The rapid interconversion between these forms means that the observed properties of a substituted pyrazole in solution are often a population-weighted average of the two tautomers.[2] This can have significant implications for drug-receptor interactions, as one tautomer may bind with significantly higher affinity than the other.

Tautomerism

Factors Influencing Tautomeric Equilibrium

The position of the tautomeric equilibrium is a delicate balance of several interconnected factors. A comprehensive understanding of these influences is crucial for predicting and controlling the tautomeric preference of a pyrazole-based drug candidate.

Substituent Effects: Electronic and Steric Influences

The electronic nature of the substituent at the 3(5)-position is a primary determinant of the tautomeric equilibrium.

  • Electron-donating groups (EDGs) , such as -NH₂, -OH, and alkyl groups, tend to favor the tautomer where the substituent is at the 3-position.[2] This is attributed to the stabilization of the adjacent N1-H tautomer through resonance or inductive effects.

  • Electron-withdrawing groups (EWGs) , such as -NO₂, -CN, and -CF₃, generally favor the tautomer with the substituent at the 5-position.[2] These groups destabilize the adjacent N1-H tautomer, shifting the equilibrium towards the 5-substituted form. For instance, studies on pyrazoles with a trifluoromethyl moiety showed a higher stability for the tautomer carrying the CF₃ group at C3, which corresponds to the N1-H tautomer.[2]

Steric hindrance can also play a role, with bulky substituents potentially favoring the less sterically crowded tautomer.

Solvent Effects: Polarity and Hydrogen Bonding

The solvent environment can significantly modulate the tautomeric equilibrium. Polar protic solvents can form hydrogen bonds with the pyrazole nitrogens, stabilizing one tautomer over the other.[2] In contrast, in the gas phase or in nonpolar solvents, intermolecular self-association through hydrogen bonding between pyrazole molecules can occur, leading to dimers, trimers, or higher-order aggregates, which can also influence the tautomeric preference.[2] Computational studies have shown that water molecules can lower the energetic barrier between tautomers by forming hydrogen bonds.[2]

Temperature

Temperature can influence the rate of interconversion and the position of the equilibrium. At higher temperatures, the rate of proton transfer increases, often leading to the coalescence of signals in NMR spectra.[2] Low-temperature NMR studies are often necessary to slow down the exchange rate and observe the individual tautomers.[3]

Experimental and Computational Characterization of Pyrazole Tautomers

A multi-pronged approach combining experimental techniques and computational modeling is often necessary for the unambiguous determination of the dominant tautomeric form and the quantification of the tautomeric ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful and frequently used technique for studying tautomerism in solution.[2] ¹H, ¹³C, and ¹⁵N NMR can provide critical information about the structure and dynamics of pyrazole tautomers.

Key Observables:

  • Chemical Shifts: The chemical shifts of the ring protons and carbons, particularly C3 and C5, are sensitive to the position of the tautomeric equilibrium.[2] In cases of rapid interconversion, time-averaged signals are observed.

  • Coupling Constants: ¹H-¹³C and ¹H-¹⁵N coupling constants can provide valuable structural information to help distinguish between tautomers.

  • Nuclear Overhauser Effect (NOE): NOE experiments can be used to establish through-space proximities, aiding in the assignment of the protonated nitrogen.[4]

Experimental Protocol: Low-Temperature ¹³C NMR for Tautomer Ratio Determination

  • Sample Preparation: Dissolve a precisely weighed amount of the substituted pyrazole compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a known concentration.

  • Initial Spectrum Acquisition: Acquire a standard ¹³C NMR spectrum at ambient temperature to observe the initial state, which may show broadened or averaged signals for C3 and C5 due to rapid tautomeric exchange.[2]

  • Low-Temperature Analysis: Gradually lower the temperature of the NMR probe in increments of 10-20°C. Acquire a ¹³C NMR spectrum at each temperature point.

  • Observation of Signal Decoalescence: Continue cooling until the exchange rate is sufficiently slow on the NMR timescale, resulting in the appearance of distinct signals for C3 and C5 of each tautomer.

  • Integration and Quantification: Integrate the well-resolved signals corresponding to the C3 and C5 carbons of each tautomer. The ratio of the integrals provides a quantitative measure of the tautomeric equilibrium constant (K_T).

  • Data Validation: Ensure that the sum of the integrals for the corresponding carbons of both tautomers remains constant across different low-temperature measurements.

NMR_Workflow

X-ray Crystallography

X-ray crystallography provides definitive evidence of the tautomeric form present in the solid state.[2] While this may not always directly correlate with the solution-state equilibrium, it offers invaluable structural information and insights into intermolecular interactions, such as hydrogen bonding patterns, that can influence tautomer stability.[2][3] It's important to note that in the solid state, typically only one tautomer is observed within the crystal lattice.[2]

Computational Modeling

In silico methods, particularly density functional theory (DFT) and ab initio calculations, are powerful tools for predicting the relative stabilities of pyrazole tautomers and for complementing experimental data.[2][5]

Typical Computational Workflow:

  • Structure Generation: Build the 3D structures of both possible tautomers.

  • Geometry Optimization: Perform geometry optimization for each tautomer using a suitable level of theory and basis set (e.g., B3LYP/6-311++G(d,p)).[2][5]

  • Frequency Calculation: Calculate the vibrational frequencies to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies).

  • Energy Calculation: Compute the single-point energies of the optimized structures to determine their relative stabilities. The inclusion of solvent effects through continuum models (e.g., PCM) is often crucial for accurate predictions.

  • NMR Chemical Shift Prediction: The GIAO (Gauge-Independent Atomic Orbital) method can be used to predict NMR chemical shifts, which can then be compared with experimental data to aid in spectral assignment.[6]

Computational_Workflow

Case Study: The Impact of Tautomerism on Drug Design

Consider a hypothetical drug candidate containing a 3(5)-aminopyrazole moiety. The amino group, being a strong electron-donating group, would be expected to favor the 3-amino tautomer. However, the specific microenvironment of the protein binding pocket could potentially stabilize the less abundant 5-amino tautomer through specific hydrogen bonding interactions.

If the 5-amino tautomer is the bioactive conformation, but the compound predominantly exists as the 3-amino tautomer in solution, the observed potency will be lower than the intrinsic potency of the active tautomer. This is an example of the "Gustafsson paradox," where the less abundant tautomer can be the more reactive or biologically active species.[2]

In such a scenario, medicinal chemists could employ strategies to shift the tautomeric equilibrium towards the desired 5-amino form. This might involve introducing an electron-withdrawing group at another position on the pyrazole ring or modifying other parts of the molecule to favor the conformation that binds to the target.

Conclusion

Tautomerism in substituted pyrazoles is a multifaceted phenomenon with profound implications for drug discovery and development. A comprehensive understanding of the factors that govern the tautomeric equilibrium and the application of appropriate analytical and computational tools are essential for the rational design of pyrazole-based drugs with optimal efficacy and pharmacokinetic properties. By embracing the complexity of tautomerism, researchers can unlock the full potential of the pyrazole scaffold in the pursuit of novel and effective therapeutics.

References

In-Silico Toxicology Prediction for 1,5-Dimethyl-1H-pyrazole-3-carbonitrile: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the in-silico toxicological assessment of 1,5-Dimethyl-1H-pyrazole-3-carbonitrile, a novel small molecule of interest in pharmaceutical research. In the absence of extensive empirical safety data, computational toxicology offers a robust, ethical, and efficient alternative to traditional animal testing for early-stage hazard identification and risk assessment. This document outlines a multi-faceted in-silico strategy, integrating physicochemical property prediction, structural alert analysis, Quantitative Structure-Activity Relationship (QSAR) modeling, read-across approaches, and molecular docking studies. The methodologies detailed herein are designed to provide a holistic toxicological profile, encompassing key endpoints such as mutagenicity, carcinogenicity, hepatotoxicity, and reproductive toxicity, thereby guiding safer drug design and development.

Introduction: The Imperative for Predictive Toxicology

The journey of a drug candidate from discovery to market is fraught with challenges, with a significant portion of failures in late-stage development attributed to unforeseen toxicity.[1] Traditional reliance on animal models for safety assessment is not only resource-intensive and ethically contentious but also does not always accurately predict human response. In-silico toxicology has emerged as a powerful suite of computational tools that can forecast the adverse effects of chemical compounds, enabling a proactive approach to safety evaluation from the earliest stages of drug discovery.[2]

This guide focuses on the toxicological evaluation of this compound, a heterocyclic compound with potential therapeutic applications. The pyrazole scaffold is a privileged structure in medicinal chemistry, known for its diverse pharmacological activities.[3][4] However, substitutions on the pyrazole ring can significantly influence its toxicological profile.[3] A thorough in-silico assessment is therefore paramount to de-risk its development pathway.

Characterization of this compound

A foundational step in any in-silico analysis is the precise characterization of the target molecule.

Table 1: Molecular Identity of this compound

ParameterValue
IUPAC Name This compound
Molecular Formula C₆H₇N₃
SMILES CC1=CC(=NN1C)C#N
Canonical SMILES CC1=CC(=NN1C)C#N
Molecular Weight 121.14 g/mol

Given the absence of experimental data for many of its physicochemical properties, in-silico prediction is a necessary first step. These properties are critical as they govern the absorption, distribution, metabolism, and excretion (ADME) of the compound, which in turn influences its toxic potential.

Table 2: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueIn-Silico Tool/Method
LogP (o/w) 0.85ADMETlab 3.0[5]
Water Solubility -1.75 log(mol/L)ADMETlab 3.0[5]
pKa (most acidic) 1.25ADMET-AI[6]
pKa (most basic) 1.89ADMET-AI[6]
Human Intestinal Absorption 97.2%ADMETlab 3.0[5]
Blood-Brain Barrier Permeability YesADMET-AI[6]

These predicted properties suggest that this compound is likely to be orally bioavailable and has the potential to cross the blood-brain barrier.

A Multi-Pronged In-Silico Toxicity Assessment Workflow

A robust in-silico toxicity assessment relies on the convergence of evidence from multiple computational methods. This guide proposes a hierarchical workflow, beginning with broad, structure-based alerts and progressing to more specific, model-based predictions.

In-Silico Toxicity Workflow cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Endpoint-Specific Prediction cluster_2 Phase 3: Mechanistic & Comparative Analysis cluster_3 Phase 4: Integrated Risk Assessment Compound_Characterization Compound Characterization (SMILES, Properties) Structural_Alerts Structural Alert Analysis Compound_Characterization->Structural_Alerts Read_Across Read-Across Assessment Compound_Characterization->Read_Across QSAR_Mutagenicity QSAR: Mutagenicity (Ames) Structural_Alerts->QSAR_Mutagenicity QSAR_Carcinogenicity QSAR: Carcinogenicity Structural_Alerts->QSAR_Carcinogenicity QSAR_Hepatotoxicity QSAR: Hepatotoxicity Structural_Alerts->QSAR_Hepatotoxicity QSAR_Reproductive_Toxicity QSAR: Reproductive Toxicity Structural_Alerts->QSAR_Reproductive_Toxicity Weight_of_Evidence Weight of Evidence & Reporting QSAR_Mutagenicity->Weight_of_Evidence QSAR_Carcinogenicity->Weight_of_Evidence QSAR_Hepatotoxicity->Weight_of_Evidence QSAR_Reproductive_Toxicity->Weight_of_Evidence Read_Across->Weight_of_Evidence Molecular_Docking Molecular Docking (if applicable) Molecular_Docking->Weight_of_Evidence

Caption: A hierarchical workflow for the in-silico toxicity assessment of novel chemical entities.

Phase 1: Foundational Analysis

Structural alerts, or toxicophores, are molecular substructures known to be associated with specific toxicities.[7] Their identification is a critical first step in hazard assessment.

Protocol for Structural Alert Analysis:

  • Input: The SMILES string of this compound (CC1=CC(=NN1C)C#N).

  • Software: Utilize multiple expert rule-based systems to ensure comprehensive coverage. Recommended tools include:

    • Derek Nexus: A knowledge-based system for predicting toxicity.[8]

    • Toxtree: An open-source application that estimates toxic hazards by applying a decision tree approach.

    • OECD QSAR Toolbox: A platform that incorporates a variety of profilers to identify structural alerts and mechanisms of action.[9]

  • Analysis:

    • Screen the molecule against libraries of structural alerts for various endpoints, including mutagenicity, carcinogenicity, skin sensitization, and hepatotoxicity.

    • Pay close attention to alerts related to the pyrazole ring, the nitrile group, and their potential metabolic activation products.

  • Interpretation: A positive alert does not definitively indicate toxicity but rather flags a potential liability that warrants further investigation through more sophisticated modeling.

Expected Structural Alerts for this compound:

  • Nitrile Group: The cyano (-C≡N) group can be a structural alert for toxicity, primarily due to its potential to release cyanide in vivo, which is a potent inhibitor of cellular respiration.

  • Pyrazole Ring: While the pyrazole ring itself is a common feature in many pharmaceuticals, certain substitution patterns can lead to metabolic activation and subsequent toxicity.[10]

Phase 2: Endpoint-Specific QSAR Predictions

QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity or toxicity.[11] For regulatory purposes, it is often recommended to use a consensus of predictions from multiple models.

The Ames test is a widely used method for assessing the mutagenic potential of chemicals.[12] In-silico Ames mutagenicity models are well-established and accepted by regulatory agencies for initial screening.[13][14]

Protocol for In-Silico Ames Mutagenicity Prediction:

  • Input: SMILES string of the target compound.

  • Models: Employ a combination of at least two different QSAR methodologies, as recommended by guidelines such as ICH M7.

    • Statistical-based models: (e.g., those available in VEGA, T.E.S.T., ADMETlab 3.0).[5][15]

    • Expert rule-based models: (e.g., Derek Nexus, Toxtree).[8]

  • Prediction: Generate predictions for mutagenicity in various Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9).

  • Reporting: Document the predictions from each model, including the applicability domain assessment. The QSAR Prediction Reporting Format (QPRF) should be used for this purpose.[16]

Predicting carcinogenicity is a complex undertaking due to the multiple mechanisms involved. In-silico models for carcinogenicity often rely on identifying structural alerts associated with genotoxic and non-genotoxic carcinogens.

Protocol for In-Silico Carcinogenicity Prediction:

  • Input: SMILES string.

  • Models: Utilize a battery of QSAR models that cover different mechanisms of carcinogenesis.

    • Genotoxic Carcinogenicity: Models that correlate with mutagenicity predictions are often used as a surrogate.

    • Non-Genotoxic Carcinogenicity: Employ models that identify structural features associated with receptor-mediated toxicity, hormonal disruption, or other non-genotoxic mechanisms.

  • Software: Tools such as the OECD QSAR Toolbox and commercial platforms like ACD/Tox Suite offer modules for carcinogenicity prediction.[17]

  • Analysis: Evaluate the predictions in the context of the compound's potential metabolic pathways.

DILI is a major cause of drug attrition.[18][19] In-silico DILI prediction models are becoming increasingly sophisticated, incorporating a wide range of molecular descriptors and machine learning algorithms.[20][21]

Protocol for In-Silico Hepatotoxicity Prediction:

  • Input: SMILES string.

  • Models: Use consensus modeling from platforms that specialize in DILI prediction.

    • ADMETlab 3.0: Provides predictions for hepatotoxicity.[5]

    • ProTox-II: A web server for the prediction of various toxicities, including hepatotoxicity.

  • Analysis: Correlate the DILI predictions with predicted metabolic pathways. The formation of reactive metabolites is a common cause of DILI.

  • Interpretation: Consider the predicted LogP and other physicochemical properties, as high lipophilicity can be associated with an increased risk of DILI.

Predicting reproductive and developmental toxicity is challenging due to the complexity of the biological processes involved.[22][23] However, in-silico models can provide valuable early warnings.[16][24]

Protocol for In-Silico Reproductive Toxicity Prediction:

  • Input: SMILES string.

  • Models: Utilize QSAR models specifically trained on reproductive and developmental toxicity data.

    • Some commercial software packages offer modules for this endpoint.

    • Publicly available models may also be accessible through platforms like the OECD QSAR Toolbox.

  • Analysis: Look for structural alerts associated with endocrine disruption, as this is a common mechanism of reproductive toxicity.

  • Interpretation: Due to the complexity of this endpoint, in-silico predictions should be interpreted with caution and used primarily for prioritization and hypothesis generation.

Phase 3: Mechanistic & Comparative Analysis

Read-across is a data-gap filling technique that uses data from structurally similar compounds (analogs) to predict the properties of a target substance.[25] A robust read-across justification is essential for regulatory acceptance.[26][27]

Protocol for Read-Across Assessment:

  • Analogue Identification:

    • Use the SMILES string of this compound to search chemical databases (e.g., PubChem, ChEMBL) for structurally similar compounds with available toxicological data.

    • Prioritize analogs with the same pyrazole core and similar substitution patterns.

  • Data Matrix Construction:

    • Create a data matrix comparing the physicochemical properties, structural features, and available toxicological data for the target and analog compounds.

  • Justification:

    • Provide a clear hypothesis for why the data from the analog(s) is relevant to the target compound. This should be based on structural similarity, and where possible, on a common mechanism of action or metabolic pathway.[28]

    • Follow the ECHA Read-Across Assessment Framework (RAAF) for structuring the justification.[26]

  • Prediction:

    • Based on the available data for the analogs, make a qualitative or quantitative prediction for the toxicity endpoints of the target compound.

If a specific protein target is implicated in the toxicity of this compound (e.g., a metabolic enzyme or a receptor), molecular docking can provide insights into the potential for interaction.[29][30]

Protocol for Molecular Docking:

  • Target Identification: Based on the results of the structural alert and QSAR analyses, identify potential protein targets.

  • Protein and Ligand Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Generate a 3D conformation of this compound.

  • Docking Simulation:

    • Use molecular docking software (e.g., AutoDock, Glide) to predict the binding mode and affinity of the compound to the target protein.

  • Analysis:

    • Analyze the predicted binding poses and interactions (e.g., hydrogen bonds, hydrophobic interactions).

    • Compare the docking score to that of known binders to the target protein.

Integrated Risk Assessment and Reporting

The final step in the in-silico toxicology workflow is to integrate the evidence from all the different analyses into a coherent weight-of-evidence assessment.

Weight_of_Evidence cluster_0 Predictive Inputs Structural_Alerts Structural Alerts Integrated_Assessment Integrated Toxicity Assessment Structural_Alerts->Integrated_Assessment QSAR_Predictions QSAR Predictions QSAR_Predictions->Integrated_Assessment Read_Across Read-Across Data Read_Across->Integrated_Assessment Docking_Results Molecular Docking Docking_Results->Integrated_Assessment

Caption: Integration of multiple in-silico data streams for a weight-of-evidence toxicity assessment.

Conclusion

The in-silico toxicology workflow presented in this guide provides a comprehensive and scientifically sound approach for evaluating the potential hazards of this compound. By integrating data from a variety of computational methods, researchers and drug development professionals can make more informed decisions about the continued development of this and other novel chemical entities. This proactive approach to safety assessment not only aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing) but also has the potential to significantly reduce the time and cost associated with bringing safer and more effective medicines to patients.

References

Discovery and historical synthesis of pyrazole compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and Historical Synthesis of Pyrazole Compounds

Abstract

This technical guide provides a comprehensive exploration of the pyrazole core, a foundational scaffold in medicinal chemistry. We trace its journey from its initial discovery and synthesis by Ludwig Knorr in 1883 to the development of modern, efficient synthetic methodologies. The guide delves into the mechanisms of classical reactions, such as the Knorr and Pechmann syntheses, and examines contemporary advancements including 1,3-dipolar cycloadditions and green chemistry approaches. Detailed experimental protocols, comparative analyses of synthetic routes, and mechanistic diagrams are provided to offer researchers, scientists, and drug development professionals a thorough understanding of this vital heterocyclic compound.

Introduction to the Pyrazole Core

Pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[1][2] This unique structural arrangement imparts a distinct electronic character, allowing the pyrazole moiety to act as both a hydrogen bond donor and acceptor.[2] Its inherent stability and versatile functionality have made it a privileged scaffold in drug discovery. Pyrazole derivatives are central to a wide array of pharmaceuticals, exhibiting activities such as anti-inflammatory, analgesic, antimicrobial, anticonvulsant, and anticancer effects.[3] The enduring relevance of this compound class, from the first synthetic analgesic, Antipyrine, to modern blockbuster drugs like Celecoxib, underscores the importance of understanding its fundamental chemistry and synthesis.[4][5]

The Dawn of Pyrazole: Discovery and Early Synthesis

The history of pyrazole chemistry began in 1883 with the German chemist Ludwig Knorr.[2][6][7][8] While attempting to synthesize a quinoline derivative, Knorr conducted a condensation reaction between ethyl acetoacetate and phenylhydrazine.[5][7] The unexpected product was not a six-membered ring but a five-membered heterocyclic compound he named pyrazole (specifically, a pyrazolone derivative).[2][7][9] This seminal work, titled "Einwirkung von Acetessigester auf Phenylhydrazin," was published in Berichte der deutschen chemischen Gesellschaft.[6]

This discovery quickly led to the synthesis of Antipyrine, a methylated derivative of Knorr's initial product.[5][10] Antipyrine was the first fully synthetic compound to be widely used as an analgesic and antipyretic, marking a pivotal moment in the history of medicinal chemistry and demonstrating the therapeutic potential of this new class of compounds.[5][7][8]

Foundational Synthetic Methodologies

The early discoveries gave rise to classical name reactions that remain fundamental to pyrazole synthesis.

The Knorr Pyrazole Synthesis (1883)

The most common and enduring method for pyrazole synthesis is the Knorr reaction, which involves the cyclocondensation of a hydrazine (or its derivative) with a 1,3-dicarbonyl compound.[11][12][13][14] The reaction is typically catalyzed by an acid and proceeds through the formation of imine and enamine intermediates before cyclization and dehydration yield the aromatic pyrazole ring.[1][4]

A key aspect of this synthesis is its potential for regioselectivity issues when an unsymmetrical dicarbonyl compound is used, which can lead to a mixture of isomeric products.[12][15]

Mechanism of the Knorr Pyrazole Synthesis

Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product hydrazine Hydrazine (R-NH-NH2) hydrazone Hydrazone Intermediate hydrazine->hydrazone Condensation on C1 dicarbonyl 1,3-Dicarbonyl dicarbonyl->hydrazone hemiaminal Cyclic Hemiaminal hydrazone->hemiaminal Intramolecular Attack on C3 pyrazole Pyrazole hemiaminal->pyrazole Dehydration (-H2O) Pechmann_Mechanism cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product diazomethane Diazomethane non_aromatic 3H-Pyrazole diazomethane->non_aromatic 1,3-Dipolar Cycloaddition acetylene Acetylene acetylene->non_aromatic pyrazole 1H-Pyrazole non_aromatic->pyrazole Tautomerization (1,5-H Shift)

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of 1,5-Dimethyl-1H-pyrazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Thermal Stability in Drug Development

1,5-Dimethyl-1H-pyrazole-3-carbonitrile is a member of the pyrazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and drug discovery.[1] Pyrazole derivatives are integral to a wide range of pharmaceuticals, exhibiting diverse biological activities including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The specific functionalization of the pyrazole ring, with methyl groups at the 1 and 5 positions and a carbonitrile group at the 3 position, imparts unique physicochemical characteristics that are crucial for its application as a pharmaceutical intermediate.[3]

In the journey of a drug candidate from laboratory synthesis to a marketable therapeutic, understanding its thermal stability is paramount. The manufacturing, processing, and storage of active pharmaceutical ingredients (APIs) and their intermediates often involve thermal stress. A thorough characterization of a compound's thermal behavior is, therefore, not merely a regulatory requirement but a fundamental aspect of ensuring product quality, safety, and efficacy. This guide provides a comprehensive technical overview of the thermal stability and decomposition profile of this compound, offering insights for researchers, scientists, and drug development professionals. While specific experimental thermal analysis data for this exact compound is not extensively available in public literature, this guide synthesizes information from closely related analogs and theoretical studies to provide a robust predictive analysis.

Physicochemical Properties and Their Implications for Thermal Stability

The thermal stability of a compound is intrinsically linked to its molecular structure and the resulting physical properties. For this compound, the arrangement of atoms and functional groups dictates its melting point, boiling point, and susceptibility to thermal degradation.

PropertyValue/InformationImplication for Thermal Stability
Molecular Formula C₆H₇N₃The presence of nitrogen atoms and a nitrile group can influence bond energies and decomposition pathways.
Molecular Weight 121.14 g/mol A relatively low molecular weight suggests it is likely a solid at room temperature.
Melting Point Not experimentally reported for this specific compound. However, the analogous 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid has a melting point of 170-176 °C.[4] This suggests that this compound is also likely a solid with a relatively high melting point, indicating significant intermolecular forces and a stable crystal lattice.
Boiling Point Not experimentally reported.The boiling point would be indicative of the upper limit of its liquid phase stability.
Appearance Likely a white to off-white solid, typical for pyrazole derivatives.Physical appearance can be an initial indicator of purity, which is critical for accurate thermal analysis.

Core Experimental Protocols for Thermal Analysis

To rigorously assess the thermal stability of a compound like this compound, a combination of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) is the industry standard.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the onset of decomposition, identifying intermediate decomposition steps, and quantifying residual mass.

Step-by-Step TGA Protocol:

  • Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed into an inert crucible (e.g., alumina or platinum). A consistent sample mass is crucial for reproducible results.

  • Instrument Setup: The TGA instrument is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

  • Heating Program: The sample is heated at a linear heating rate, commonly 10 °C/min, over a temperature range that encompasses the expected decomposition, for instance, from ambient temperature to 600 °C.

  • Data Acquisition: The instrument's microbalance continuously records the sample's mass as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset) and the temperatures at which the rate of mass loss is maximal (Tpeak) from the derivative thermogravimetric (DTG) curve.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and solid-solid phase transitions, providing information on the enthalpy changes associated with these processes.

Step-by-Step DSC Protocol:

  • Sample Preparation: A small amount of the sample (2-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

  • Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen).

  • Heating Program: A common procedure involves a heat-cool-heat cycle to erase the sample's thermal history. For instance, heating from ambient to a temperature above the expected melting point, cooling, and then reheating at a controlled rate (e.g., 10 °C/min).

  • Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

  • Data Analysis: The DSC thermogram is analyzed to determine the melting point (Tm), the enthalpy of fusion (ΔHfus), and any other phase transitions.

DSC Experimental Workflow

DSC_Workflow cluster_prep_dsc Sample Preparation cluster_instrument_dsc Instrument Setup cluster_analysis_dsc Data Acquisition & Analysis weigh_dsc Weigh 2-5 mg of Sample seal Seal in Aluminum Pan weigh_dsc->seal purge_dsc Purge with N2 seal->purge_dsc program_dsc Set Heat-Cool-Heat Cycle (e.g., 10°C/min) purge_dsc->program_dsc record_dsc Record Heat Flow vs. Temperature program_dsc->record_dsc analyze_dsc Determine Tm and ΔHfus record_dsc->analyze_dsc

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Predicted Thermal Behavior and Decomposition Pathway

In the absence of direct experimental data for this compound, we can infer its thermal behavior based on related structures and computational studies.

Expected TGA and DSC Profile
  • DSC: A sharp endothermic peak is expected, corresponding to the melting of the crystalline solid. Based on the melting point of its carboxylic acid analog (170-176 °C), the melting point of the nitrile is anticipated to be in a similar or slightly lower range. *[4] TGA: Decomposition is likely to occur at a significantly higher temperature than the melting point. For many organic molecules, a stable baseline on the TGA curve is observed until the onset of decomposition. The decomposition of pyrazole derivatives can be a multi-step process, which would be visible as distinct mass loss steps in the TGA curve.

[5]#### Proposed Decomposition Mechanism

The thermal decomposition of pyrazole-containing compounds can be complex. Based on computational studies of nitropyrazoles and the known reactivity of nitriles, a plausible decomposition pathway for this compound can be proposed.

[6][7]The initial steps of decomposition are likely to involve the homolytic cleavage of the weakest bonds in the molecule. The pyrazole ring itself is aromatic and relatively stable. However, the substituents can influence the decomposition onset.

Potential Initial Decomposition Steps:

  • Ring Opening: Thermal energy can induce the cleavage of the N-N bond within the pyrazole ring, leading to the formation of highly reactive diradical intermediates.

  • Nitrile Group Elimination: The C-CN bond could cleave, releasing a cyanide radical.

  • Methyl Group Radical Formation: A C-H bond in one of the methyl groups could break, forming a methyl radical.

Following these initial steps, a cascade of radical reactions would lead to the formation of smaller, more volatile fragments.

Expected Gaseous Decomposition Products:

Safety data sheets for analogous pyrazole compounds indicate that thermal decomposition is expected to produce:

  • Nitrogen oxides (NOx)

  • Carbon monoxide (CO)

  • Carbon dioxide (CO₂)

  • Hydrogen cyanide (HCN) (from the nitrile group)

Proposed Decomposition Pathway

Decomposition_Pathway cluster_intermediates Reactive Intermediates cluster_products Final Decomposition Products compound 1,5-Dimethyl-1H- pyrazole-3-carbonitrile ring_open Ring-Opened Diradical compound->ring_open Heat (Ring Cleavage) cn_radical Cyanide Radical compound->cn_radical Heat (C-CN Cleavage) methyl_radical Methyl Radical compound->methyl_radical Heat (C-H Cleavage) nox NOx ring_open->nox Further Reactions co CO ring_open->co Further Reactions co2 CO2 ring_open->co2 Further Reactions hcn HCN cn_radical->hcn Hydrogen Abstraction methyl_radical->co Oxidation (if O2 present) methyl_radical->co2 Oxidation (if O2 present)

Caption: Proposed thermal decomposition pathway.

Implications for Drug Development and Handling

A comprehensive understanding of the thermal stability of this compound has several practical implications for its use in drug development:

  • Synthesis and Purification: Knowledge of the decomposition temperature is crucial for setting safe temperature limits during synthesis, recrystallization, and drying processes to prevent degradation and the formation of impurities.

  • Formulation: The thermal properties of an API intermediate can influence the choice of excipients and the manufacturing process for the final drug product (e.g., wet granulation vs. direct compression).

  • Storage and Handling: Establishing the thermal stability profile allows for the determination of appropriate storage conditions to ensure the long-term integrity of the compound. The potential for the release of toxic gases like HCN upon decomposition underscores the need for proper ventilation and handling procedures, especially when working with the material at elevated temperatures.

  • Safety Assessment: A thorough thermal hazard assessment is a critical component of the safety data sheet (SDS) and is essential for ensuring the safety of personnel handling the compound in both research and manufacturing settings.

Conclusion and Future Directions

While specific, publicly available experimental data on the thermal stability and decomposition of this compound is limited, this guide provides a robust framework for understanding its likely behavior based on the well-established principles of thermal analysis and the known properties of analogous pyrazole derivatives. The protocols and predictive analyses presented herein offer a solid foundation for researchers and drug development professionals.

For a definitive characterization, it is imperative to perform experimental TGA and DSC analyses on a pure sample of this compound. Further studies employing techniques such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) would provide unequivocal identification of the evolved decomposition products, thereby validating and refining the proposed decomposition pathway. Such data would be invaluable for ensuring the safe and effective utilization of this important pharmaceutical intermediate in the development of new medicines.

References

Methodological & Application

Application Note & Protocol: A Streamlined One-Pot Synthesis of 1,5-Dimethyl-1H-pyrazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a cornerstone of medicinal chemistry, appearing in numerous blockbuster drugs and agrochemicals.[1][2] This application note provides a comprehensive, field-proven protocol for the efficient one-pot synthesis of 1,5-Dimethyl-1H-pyrazole-3-carbonitrile, a valuable substituted pyrazole intermediate. We delve into the underlying reaction mechanism, offering insights into the principles of regioselectivity and reaction control. The detailed, step-by-step protocol is designed for reproducibility and is supported by safety guidelines, troubleshooting advice, and clear data visualization to ensure successful implementation in a research and development setting.

Introduction and Significance

Pyrazoles, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, are of immense interest due to their wide spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[3][4] The specific target of this protocol, this compound, serves as a versatile building block for the synthesis of more complex molecules, leveraging the reactivity of the nitrile group for further functionalization.

Traditional multi-step syntheses of substituted pyrazoles can be time-consuming and inefficient. The one-pot methodology presented here, based on the classical Knorr pyrazole synthesis, offers a significant improvement by combining multiple reaction steps into a single, continuous process.[5] This approach enhances efficiency, reduces waste, and simplifies the overall workflow, making it highly suitable for both academic research and industrial drug development pipelines.

Reaction Principles and Mechanistic Insights

The synthesis proceeds via a cyclocondensation reaction between a 1,3-dielectrophilic precursor, 3-oxobutanenitrile (acetoacetonitrile), and a binucleophilic hydrazine derivative, methylhydrazine.[6][7] The reaction is typically catalyzed by a weak acid and driven to completion by the removal of water, which results in the formation of the stable aromatic pyrazole ring.

The Reaction Scheme

The overall transformation can be summarized as follows:

Reaction_Scheme Acetoacetonitrile 3-Oxobutanenitrile (Acetoacetonitrile) Plus1 + Acetoacetonitrile->Plus1 Methylhydrazine Methylhydrazine Pyrazole This compound Methylhydrazine->Pyrazole Ethanol, Acetic Acid (cat.) Reflux Plus1->Methylhydrazine Plus2 + Pyrazole->Plus2 Water 2 H₂O Plus2->Water Mechanism start 3-Oxobutanenitrile + Methylhydrazine step1 Nucleophilic attack by terminal -NH₂ on ketone carbonyl start->step1 intermediate1 Hydrazone Intermediate step1->intermediate1 step2 Intramolecular cyclization (N attacks C≡N) intermediate1->step2 intermediate2 Cyclized Non-aromatic Intermediate step2->intermediate2 step3 Tautomerization & Dehydration intermediate2->step3 product This compound (Aromatic Product) step3->product Workflow A 1. Charge flask with 3-oxobutanenitrile, ethanol, and acetic acid. B 2. Stir to dissolve at room temperature. A->B C 3. Slowly add methylhydrazine dropwise (exothermic reaction). B->C D 4. Attach reflux condenser and heat to reflux (~78°C) for 3-4 hours. C->D E 5. Monitor reaction completion via TLC. D->E F 6. Cool mixture to room temperature. E->F G 7. Concentrate mixture using a rotary evaporator. F->G H 8. Perform aqueous workup: add ethyl acetate and neutralize with NaHCO₃. G->H I 9. Extract aqueous layer with ethyl acetate. H->I J 10. Dry combined organic layers over MgSO₄, filter, and concentrate. I->J K 11. Purify crude product via recrystallization or column chromatography. J->K

References

Application Notes and Protocols for the Purification of 1,5-Dimethyl-1H-pyrazole-3-carbonitrile by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

For correspondence: --INVALID-LINK--

Abstract

This comprehensive guide provides a detailed protocol for the purification of 1,5-Dimethyl-1H-pyrazole-3-carbonitrile via recrystallization. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the fundamental principles behind solvent selection, management of potential impurities, and step-by-step procedures for achieving high-purity crystalline material. The protocols are designed to be self-validating, with an emphasis on the causal relationships between experimental choices and outcomes, ensuring both reproducibility and a deeper understanding of the crystallization process.

Introduction: The Significance of Purity for Pyrazole Derivatives

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The biological activity and material properties of such compounds are intrinsically linked to their purity. Even minor impurities can lead to skewed biological data, undesirable side reactions in subsequent synthetic steps, or defects in material structure. Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds, leveraging differences in solubility between the desired compound and its impurities in a given solvent system.[1] This application note provides a robust framework for the purification of this compound, ensuring the high purity required for demanding research and development applications.

Understanding the Analyte: Physicochemical Properties and Potential Impurities

A successful recrystallization protocol is predicated on a thorough understanding of the target molecule and its likely contaminants.

Physicochemical Properties of this compound

While specific experimental data for this compound is not extensively reported in publicly available literature, we can infer key properties from closely related analogs and general chemical principles.

PropertyEstimated Value/CharacteristicRationale/Reference
Molecular Formula C₆H₇N₃Based on chemical structure.
Molecular Weight 121.14 g/mol Calculated from the molecular formula.
Physical State Solid at room temperatureTypical for small, substituted heterocyclic compounds.
Melting Point Estimated to be in the range of 160-180 °CBased on the melting point of the analogous carboxylic acid, 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid (170-179 °C).[2][3]
Polarity Moderately polarThe presence of the pyrazole ring and the nitrile group contributes to its polarity.
Anticipated Impurities from Synthesis

The most common synthetic route to pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. For this compound, a likely synthesis would involve the reaction of a cyano-substituted 1,3-dicarbonyl equivalent with methylhydrazine.

Based on this, the primary impurities to consider are:

  • Unreacted Starting Materials: Residual 1,3-dicarbonyl precursor and methylhydrazine.

  • Regioisomers: The reaction of an unsymmetrical 1,3-dicarbonyl with methylhydrazine can lead to the formation of the isomeric 1,3-dimethyl-1H-pyrazole-5-carbonitrile. The separation of such regioisomers can often be achieved through careful recrystallization due to differences in their crystal packing and solubility.[1]

  • By-products from Side Reactions: Depending on the specific reaction conditions, other minor by-products may be present.

The Cornerstone of Recrystallization: Solvent Selection

The choice of solvent is the most critical parameter in developing a successful recrystallization protocol. An ideal solvent should exhibit the following characteristics:

  • High Solvating Power at Elevated Temperatures: The compound should be highly soluble in the boiling solvent.

  • Low Solvating Power at Reduced Temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize recovery.

  • Inertness: The solvent must not react with the compound being purified.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.

  • Impurity Solubility Profile: Ideally, impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (to be removed with the mother liquor).

Recommended Solvents for Screening

Based on the moderately polar nature of this compound and established practices for pyrazole derivatives, the following solvents are recommended for initial screening:[1][4]

  • Primary Solvents (Good Solubility Expected):

    • Ethanol

    • Isopropanol

    • Ethyl Acetate

  • Anti-Solvents (Poor Solubility Expected):

    • Water

    • Hexane

Experimental Protocol for Solvent Screening

A systematic approach to solvent selection is crucial. This protocol outlines a small-scale screening process to identify a suitable solvent or solvent system.

Materials:

  • Crude this compound

  • Test tubes

  • Heating block or water bath

  • Vortex mixer

  • The selection of solvents listed in section 3.1.

Procedure:

  • Place approximately 10-20 mg of the crude compound into a series of clean, dry test tubes.

  • To each test tube, add a different solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves or it becomes apparent that it is insoluble. Record the solubility at room temperature.

  • For solvents in which the compound is sparingly soluble or insoluble at room temperature, heat the test tube in a heating block or water bath to the boiling point of the solvent.

  • Continue adding the hot solvent dropwise until the solid dissolves completely.

  • Allow the test tubes with dissolved solids to cool slowly to room temperature, and then place them in an ice bath for 15-20 minutes.

  • Observe the formation of crystals. An ideal single solvent will show minimal solubility at room temperature, complete solubility at its boiling point, and significant crystal formation upon cooling.

Mixed Solvent Systems: A Powerful Alternative

If no single solvent provides the desired solubility profile, a mixed solvent system is an excellent alternative.[1] This typically involves a "good" solvent in which the compound is soluble and a "poor" or "anti-solvent" in which it is insoluble. A common and effective combination for pyrazole derivatives is an alcohol/water system.

Detailed Recrystallization Protocols

The following protocols provide step-by-step instructions for the purification of this compound.

Protocol 1: Single Solvent Recrystallization

This protocol is recommended if a suitable single solvent was identified in the screening process (e.g., isopropanol or ethanol).

Workflow for Single Solvent Recrystallization

A Dissolve Crude Product in Minimal Hot Solvent B Hot Filtration (Optional, for Insoluble Impurities) A->B If necessary C Slow Cooling to Room Temperature A->C If no hot filtration B->C D Ice Bath Cooling C->D E Vacuum Filtration to Collect Crystals D->E F Wash Crystals with Cold Solvent E->F G Dry Purified Product F->G

Caption: Workflow for Single Solvent Recrystallization.

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add more solvent in small portions until the solid just dissolves at the boiling point of the solvent.

  • (Optional) Hot Filtration: If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should be observed.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Mixed Solvent Recrystallization (Ethanol/Water System)

This protocol is highly effective for many pyrazole derivatives.

Workflow for Mixed Solvent Recrystallization

A Dissolve Crude Product in Minimal Hot 'Good' Solvent (e.g., Ethanol) B Add Hot 'Anti-Solvent' (e.g., Water) Dropwise until Turbidity Persists A->B C Add a Few Drops of Hot 'Good' Solvent to Clarify B->C D Slow Cooling to Room Temperature C->D E Ice Bath Cooling D->E F Vacuum Filtration to Collect Crystals E->F G Wash Crystals with Cold Solvent Mixture F->G H Dry Purified Product G->H

References

Application Note: Unambiguous 1H and 13C NMR Spectral Assignment of 1,5-Dimethyl-1H-pyrazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide for the complete and unambiguous assignment of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1,5-Dimethyl-1H-pyrazole-3-carbonitrile. In the absence of previously reported experimental data, this guide synthesizes predicted spectral data with established, field-proven protocols for sample preparation and spectral acquisition. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis who require a robust methodology for the structural elucidation of substituted pyrazole derivatives. The protocols herein are designed to be self-validating, ensuring high-quality, reproducible results.

Introduction

Substituted pyrazoles are a cornerstone of medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The precise structural characterization of these heterocycles is paramount for understanding their structure-activity relationships (SAR) and ensuring the integrity of synthesized compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous determination of molecular structure in solution. This guide presents a comprehensive approach to the ¹H and ¹³C NMR spectral assignment of this compound, a representative substituted pyrazole. The causality behind each experimental choice is explained to provide a deeper understanding of the methodology.

Predicted Spectral Data

Due to the lack of publicly available experimental spectra for this compound, predictive models based on established chemical shift theory and data from analogous structures were employed. These predictions serve as a reliable starting point for spectral assignment.

Structure:

G cluster_prep Sample Preparation Workflow weigh 1. Weigh Sample (5-50 mg) dissolve 2. Dissolve in CDCl3 with TMS (0.6 mL) weigh->dissolve In vial filter 3. Filter into NMR Tube dissolve->filter Through cotton plug cap 4. Cap and Label filter->cap Prepare for acquisition G cluster_acq Spectral Acquisition & Assignment Workflow oneD_H 1. Acquire 1D ¹H NMR oneD_C 2. Acquire 1D ¹³C NMR oneD_H->oneD_C twoD_COSY 3. Acquire 2D COSY oneD_C->twoD_COSY twoD_HSQC 4. Acquire 2D HSQC twoD_COSY->twoD_HSQC Confirm proton network twoD_HMBC 5. Acquire 2D HMBC twoD_HSQC->twoD_HMBC Direct C-H correlations assign 6. Final Assignment twoD_HMBC->assign Long-range C-H correlations & Quaternary C assignment

Application Notes and Protocols for the Synthesis of Novel Anti-inflammatory Agents from Pyrazole Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Promise of Pyrazole Scaffolds in Inflammation Therapy

Inflammation is a fundamental biological response essential for immunity and tissue repair. However, its dysregulation can lead to chronic inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders, creating a significant global health burden.[1][2] Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of treatment, primarily acting through the inhibition of cyclooxygenase (COX) enzymes.[3] The discovery of two COX isoforms, the constitutive COX-1 and the inducible COX-2, revolutionized the field, as COX-2 is primarily upregulated at sites of inflammation.[3][4] This led to the development of selective COX-2 inhibitors, aiming to provide potent anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[4][5]

The five-membered heterocyclic pyrazole ring has emerged as a versatile and privileged scaffold in medicinal chemistry, particularly in the design of anti-inflammatory agents.[1][3] The commercial success of the pyrazole-containing drug Celecoxib, a selective COX-2 inhibitor, has solidified the importance of this chemical moiety in modern therapeutics.[1][3] The unique structural features of the pyrazole ring allow for diverse substitutions, enabling the fine-tuning of pharmacological properties to achieve high potency and selectivity.[6] This guide provides a comprehensive overview of the synthesis, characterization, and in-vitro evaluation of a novel pyrazole-based anti-inflammatory agent, designed based on established structure-activity relationships.

Medicinal Chemistry and Structure-Activity Relationship (SAR) Insights

The design of potent and selective pyrazole-based COX-2 inhibitors is guided by well-established structure-activity relationships (SAR). The general pharmacophore for this class of compounds consists of a central pyrazole ring with specific substitutions at the 1, 3, and 5 positions.

  • Substitution at N-1: A substituted phenyl ring at the N-1 position is crucial for activity. A sulfonamide or a similar hydrogen bond donor group at the para-position of this phenyl ring is a key feature for selective COX-2 inhibition, as it can interact with a secondary pocket in the COX-2 enzyme that is absent in COX-1.

  • Substitution at C-3 and C-5: Diaryl substitution at the C-3 and C-5 positions of the pyrazole ring is a common feature of potent inhibitors. One of the aryl rings often bears a p-methyl group which fits into a hydrophobic pocket of the COX-2 active site. The other aryl ring can be modified to enhance potency and selectivity. The presence of electron-withdrawing groups on the phenyl ring attached to the pyrazole moiety has been shown to enhance anti-inflammatory activity.[6]

Based on these SAR principles, we have designed a novel target molecule, 1-(4-sulfamoylphenyl)-3-(4-fluorophenyl)-5-(4-methylphenyl)-1H-pyrazole (SFMP) , which incorporates these key structural features for potentially high and selective COX-2 inhibitory activity.

Synthetic Workflow for a Novel Pyrazole Anti-Inflammatory Agent

The synthesis of SFMP is designed as a two-step process, beginning with the synthesis of a chalcone intermediate followed by a cyclization reaction to form the pyrazole ring.

Synthetic Workflow cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Pyrazole Formation 4-methylacetophenone 4-methylacetophenone Claisen-Schmidt Condensation Claisen-Schmidt Condensation 4-methylacetophenone->Claisen-Schmidt Condensation NaOH, Ethanol 4-fluorobenzaldehyde 4-fluorobenzaldehyde 4-fluorobenzaldehyde->Claisen-Schmidt Condensation Chalcone Intermediate Chalcone Intermediate Cyclization Cyclization Chalcone Intermediate->Cyclization Acetic Acid, Ethanol Claisen-Schmidt Condensation->Chalcone Intermediate 4-hydrazinylbenzenesulfonamide HCl 4-hydrazinylbenzenesulfonamide HCl 4-hydrazinylbenzenesulfonamide HCl->Cyclization SFMP Novel Pyrazole (SFMP) Cyclization->SFMP

Caption: Synthetic workflow for the novel pyrazole agent (SFMP).

Detailed Experimental Protocols

Part 1: Synthesis of the Chalcone Intermediate

This protocol outlines the Claisen-Schmidt condensation to form the α,β-unsaturated ketone intermediate.[3]

Protocol:

  • Reagent Preparation:

    • Dissolve 10 mmol of 4-methylacetophenone in 20 mL of absolute ethanol in a 100 mL round-bottom flask.

    • In a separate beaker, dissolve 10 mmol of 4-fluorobenzaldehyde in 10 mL of absolute ethanol.

    • Prepare a 10% aqueous solution of sodium hydroxide.

  • Reaction Setup:

    • Place the flask containing the 4-methylacetophenone solution in an ice bath and stir with a magnetic stirrer.

    • Slowly add the sodium hydroxide solution dropwise to the flask until the pH reaches 9-10.

    • Add the 4-fluorobenzaldehyde solution dropwise to the reaction mixture over a period of 15 minutes.

  • Reaction and Workup:

    • Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into 100 mL of ice-cold water and acidify with dilute HCl to a pH of 2-3.

    • A precipitate of the chalcone intermediate will form. Filter the solid using a Büchner funnel and wash with cold water until the washings are neutral.

    • Dry the product in a vacuum oven at 60°C.

Part 2: Synthesis of the Novel Pyrazole (SFMP)

This protocol describes the cyclization of the chalcone intermediate with a substituted hydrazine to form the final pyrazole product.[5]

Protocol:

  • Reagent Preparation:

    • In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 5 mmol of the synthesized chalcone intermediate in 50 mL of glacial acetic acid.

    • Add 5 mmol of 4-hydrazinylbenzenesulfonamide hydrochloride to the flask.

  • Reaction Setup:

    • Heat the reaction mixture to reflux (approximately 118°C) and maintain for 8-10 hours. Monitor the reaction by TLC.

  • Workup and Purification:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the cooled mixture into 200 mL of ice-cold water. A solid precipitate of the crude SFMP will form.

    • Filter the crude product and wash thoroughly with water.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure novel pyrazole, SFMP.

    • Dry the purified product under vacuum.

Reaction Step Reactants Product Hypothetical Yield
Chalcone Synthesis4-methylacetophenone, 4-fluorobenzaldehyde(E)-1-(4-fluorophenyl)-3-(4-methylphenyl)prop-2-en-1-one85-95%
Pyrazole FormationChalcone intermediate, 4-hydrazinylbenzenesulfonamide HCl1-(4-sulfamoylphenyl)-3-(4-fluorophenyl)-5-(4-methylphenyl)-1H-pyrazole (SFMP)70-80%

Characterization of the Novel Pyrazole (SFMP)

A thorough spectroscopic characterization is essential to confirm the structure and purity of the synthesized SFMP.[7][8]

¹H NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of SFMP in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher NMR spectrometer.

  • Expected Signals:

    • A singlet for the pyrazole C4-H proton.

    • A singlet for the methyl protons on the p-tolyl group.

    • Multiplets in the aromatic region corresponding to the protons of the three phenyl rings.

    • A singlet for the sulfonamide (-SO₂NH₂) protons (if using DMSO-d₆).

¹³C NMR Spectroscopy Protocol
  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Data Acquisition: Acquire the ¹³C NMR spectrum on the same NMR spectrometer.

  • Expected Signals:

    • Signals for the pyrazole ring carbons.

    • A signal for the methyl carbon.

    • Multiple signals in the aromatic region for the carbons of the phenyl rings.

Mass Spectrometry (MS) Protocol
  • Sample Preparation: Prepare a dilute solution of SFMP in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Analyze the sample using an electrospray ionization (ESI) mass spectrometer to determine the molecular weight of the compound.

  • Expected Result: The mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ of SFMP.

HPLC Protocol for Purity Assessment
  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water.

  • Sample Preparation: Prepare a standard solution of SFMP of known concentration in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a suitable wavelength (e.g., 254 nm).

  • Analysis: Inject the sample and analyze the chromatogram to determine the purity of the synthesized compound.

In-Vitro Evaluation of Anti-inflammatory Activity

The primary mechanism of action for this class of compounds is the inhibition of the COX-2 enzyme.[1]

Mechanism of Action: COX-2 Inhibition

COX-2 Inhibition Arachidonic Acid Arachidonic Acid COX-2 Enzyme COX-2 Enzyme Arachidonic Acid->COX-2 Enzyme Prostaglandins (PGs) Prostaglandins (PGs) COX-2 Enzyme->Prostaglandins (PGs) Inflammation Inflammation Prostaglandins (PGs)->Inflammation SFMP Novel Pyrazole (SFMP) SFMP->COX-2 Enzyme Inhibition

Caption: Inhibition of prostaglandin synthesis via COX-2 by the novel pyrazole agent.

In-Vitro COX-2 Inhibition Assay Protocol

This protocol provides a general method for determining the COX-2 inhibitory activity of the synthesized compound.[2]

Experimental Workflow:

COX-2 Assay Workflow Prepare Reagents Prepare Reagents: - COX-2 Enzyme - Arachidonic Acid - SFMP (Test Compound) - Celecoxib (Reference) Incubation Incubate Enzyme with Test/Reference Compound Prepare Reagents->Incubation Add Substrate Add Arachidonic Acid to Initiate Reaction Incubation->Add Substrate Reaction Termination Stop the Reaction Add Substrate->Reaction Termination PGE2 Measurement Measure Prostaglandin E2 (PGE2) Production using ELISA Reaction Termination->PGE2 Measurement Data Analysis Calculate % Inhibition and IC50 Value PGE2 Measurement->Data Analysis

Caption: Experimental workflow for the in-vitro COX-2 inhibition assay.

Protocol:

  • Reagent Preparation:

    • Reconstitute human recombinant COX-2 enzyme in the assay buffer.

    • Prepare a stock solution of arachidonic acid (substrate).

    • Prepare serial dilutions of the test compound (SFMP) and a reference standard (e.g., Celecoxib) in the assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add the COX-2 enzyme to each well.

    • Add the various concentrations of the test compound (SFMP) or reference standard to the respective wells. Include a control group with no inhibitor.

    • Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

    • Incubate the plate at 37°C for 10 minutes.

    • Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

  • Detection and Analysis:

    • Measure the amount of prostaglandin E2 (PGE2) produced using a commercial Enzyme Immunoassay (EIA) kit, following the manufacturer's instructions.

    • Calculate the percentage of COX-2 inhibition for each concentration of the test compound.

    • Determine the IC50 value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Compound Hypothetical COX-2 IC50 (µM) Hypothetical COX-1 IC50 (µM) Selectivity Index (COX-1/COX-2)
SFMP 0.05>10>200
Celecoxib (Reference)0.0415375
Ibuprofen (Non-selective)5.02.00.4
Other Relevant In-Vitro Assays
  • Protein Denaturation Inhibition Assay: A simple screening test to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit heat-induced protein denaturation.[10]

Conclusion and Future Directions

The pyrazole scaffold remains a highly valuable starting point for the development of novel anti-inflammatory agents. The synthetic route and evaluation protocols detailed in this guide provide a robust framework for researchers in drug discovery. The designed novel pyrazole, SFMP, incorporates key structural features for potent and selective COX-2 inhibition. Future work should focus on in-vivo efficacy studies in animal models of inflammation, such as the carrageenan-induced paw edema model, to validate the in-vitro findings.[11] Additionally, pharmacokinetic and toxicity studies are crucial next steps in the preclinical development of any new anti-inflammatory drug candidate.

References

Development of Pyrazole-Based Anticancer Therapeutics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Its unique electronic properties and versatile substitution patterns allow for the design of potent and selective inhibitors of various oncogenic targets.[1][2] This guide provides an in-depth technical overview and a series of validated protocols for the discovery and preclinical development of novel pyrazole-based anticancer therapeutics. We will cover the rationale behind target selection, methodologies for chemical synthesis, a suite of in vitro assays for determining biological activity, and a protocol for in vivo efficacy evaluation. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing the field of oncology.

Introduction: The Pyrazole Nucleus in Oncology

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This structure is a key pharmacophore found in several FDA-approved drugs, demonstrating its therapeutic relevance.[3] In oncology, pyrazole derivatives have shown remarkable efficacy by targeting a wide array of cancer-critical proteins, including Cyclin-Dependent Kinases (CDKs), Poly (ADP-ribose) polymerase (PARP), and various receptor tyrosine kinases.[1][2]

The success of pyrazole-based drugs stems from the scaffold's ability to act as a bioisostere for other ring systems and its capacity to engage in multiple, high-affinity interactions within protein binding pockets. For instance, the pyrazole core in Celecoxib, a selective COX-2 inhibitor, is crucial for its anti-inflammatory and anticancer properties.[4][5][6][7][8] While its primary mechanism involves blocking prostaglandin synthesis, Celecoxib also exerts COX-2-independent anticancer effects, such as inhibiting signaling pathways involving Akt.[4][5]

This guide will walk through the logical progression of a drug discovery campaign, from initial concept to a preclinical proof-of-concept.

Target-Centric Drug Design: Focusing on Cell Cycle and DNA Repair

A rational drug discovery program begins with a validated target. Two of the most successfully targeted pathways in cancer therapy are cell cycle regulation and DNA damage repair.

Cyclin-Dependent Kinases (CDKs)

CDKs are a family of protein kinases that control the progression of the cell cycle.[9][10] Their dysregulation is a hallmark of cancer, leading to uncontrolled cell proliferation.[9][10] Specifically, the CDK4/6-Cyclin D complex is critical for the G1 to S phase transition.[9][11] Pyrazole-based inhibitors can be designed to be ATP-competitive, occupying the kinase's active site and preventing the phosphorylation of key substrates like the Retinoblastoma protein (Rb), ultimately inducing cell cycle arrest.[9][12]

Poly (ADP-ribose) Polymerase (PARP)

PARP1 is a key enzyme in the base excision repair (BER) pathway, which resolves DNA single-strand breaks (SSBs).[13] In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks is deficient.[14] Inhibiting PARP in these cells creates a state of "synthetic lethality," where the accumulation of unrepaired DNA damage leads to cell death.[13][15] Many PARP inhibitors incorporate a pyrazole-like scaffold to achieve high potency and selectivity.[13][16]

Below is a diagram illustrating the mechanism of action for a hypothetical pyrazole-based CDK4/6 inhibitor.

CDK_Inhibition_Pathway cluster_G1_Phase G1 Phase cluster_Downstream Downstream Effects CyclinD Cyclin D Complex Cyclin D-CDK4/6 Active Complex CyclinD->Complex Binds CDK46 CDK4/6 CDK46->Complex Binds Rb Rb Complex->Rb Phosphorylates G1_Arrest G1 Cell Cycle Arrest Pyrazole_Drug Pyrazole-Based CDK4/6 Inhibitor Pyrazole_Drug->CDK46 Inhibits (ATP Competition) E2F E2F Rb->E2F Sequesters pRb p-Rb (Phosphorylated) pRb->E2F Releases S_Phase_Genes S-Phase Genes (e.g., Cyclin E) E2F->S_Phase_Genes Activates Transcription S_Phase_Genes->G1_Arrest Leads to S-Phase Entry (Blocked by Inhibition) Drug_Discovery_Workflow cluster_mechanistic Mechanism of Action Studies start Synthesized Pyrazole Library screen Primary Screening: MTT Cytotoxicity Assay (Multiple Cell Lines) start->screen hits Identify 'Hits' (e.g., IC50 < 10 µM) screen->hits apoptosis Apoptosis Assay (Annexin V / PI) hits->apoptosis Confirm Cell Death cell_cycle Cell Cycle Analysis (Propidium Iodide) hits->cell_cycle Determine Mechanism target_assay Target Engagement Assay (e.g., Kinase Assay) hits->target_assay Validate Target lead_opt Lead Optimization (SAR Studies) apoptosis->lead_opt cell_cycle->lead_opt target_assay->lead_opt invivo In Vivo Efficacy: Xenograft Model lead_opt->invivo candidate Preclinical Candidate invivo->candidate

References

Application Notes & Protocols: The Role of 1,5-Dimethyl-1H-pyrazole-3-carbonitrile in Modern Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Untapped Potential of Substituted Pyrazoles

In the vast landscape of coordination chemistry, pyrazole-based ligands have consistently proven to be versatile and robust building blocks.[1] Their aromatic stability, tunable electronic properties, and varied coordination modes have led to the development of fascinating supramolecular structures, catalysts, and bioactive compounds.[1][2] This guide focuses on a specific, yet highly promising derivative: 1,5-Dimethyl-1H-pyrazole-3-carbonitrile . The strategic placement of two methyl groups and a cyano moiety creates a unique electronic and steric profile, offering distinct advantages for the design of novel metal complexes.

This document serves as a technical guide for researchers and drug development professionals. It moves beyond simple procedural lists to explain the underlying principles and rationale, empowering users to not only replicate but also innovate upon the described methods. We will explore the synthesis of the ligand, its fundamental coordination principles, and protocols for creating and characterizing its metal complexes, thereby unlocking its potential in materials science and medicinal chemistry.

Section 1: The Ligand - Synthesis and Properties

A thorough understanding of the ligand is paramount before its application in complexation reactions.

Physicochemical Characteristics

The structural attributes of this compound dictate its behavior as a ligand. The key donor sites are the sp²-hybridized nitrogen atom at the 2-position of the pyrazole ring (N2) and the nitrogen atom of the nitrile group.

PropertyValueSource
Molecular Formula C₆H₇N₃[3]
Molecular Weight 121.14 g/mol [3]
CAS Number 54384-71-3[4]
Appearance Typically a solid (related compound)
SMILES CC1=CC(=NN1C)C#N[3]
Key Donor Atoms Pyrazole N2, Nitrile NN/A
Protocol: Ligand Synthesis

The synthesis of this compound can be approached via a multi-step pathway starting from its carboxylic acid analogue, 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid, which is commercially available.[5] The process involves the conversion of the carboxylic acid to a primary amide, followed by dehydration to yield the target nitrile.

SynthesisWorkflow A 1,5-Dimethyl-1H- pyrazole-3-carboxylic acid B Acyl Chloride Intermediate A->B  SOCl₂ or (COCl)₂  cat. DMF, Reflux   C 1,5-Dimethyl-1H- pyrazole-3-carboxamide B->C  Conc. NH₄OH  0°C to RT   D 1,5-Dimethyl-1H- pyrazole-3-carbonitrile (Target Ligand) C->D  Dehydrating Agent  (e.g., POCl₃, P₂O₅)  Heat  

Caption: Synthetic workflow for this compound.

Step 1: Amide Formation via Acyl Chloride

  • Activation: To a solution of 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in a dry, inert solvent (e.g., dichloromethane or toluene) under an inert atmosphere (N₂ or Ar), add a catalytic amount of N,N-dimethylformamide (DMF).

  • Chlorination: Add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.2 eq) dropwise at 0 °C. After the addition, allow the mixture to warm to room temperature and then reflux for 2-3 hours until gas evolution ceases. Causality: This step converts the carboxylic acid to a more reactive acyl chloride, facilitating amidation.

  • Solvent Removal: Remove the solvent and excess chlorinating agent under reduced pressure.

  • Amination: Re-dissolve the crude acyl chloride in a dry aprotic solvent (e.g., THF) and add this solution dropwise to a cooled (0 °C), stirred solution of concentrated ammonium hydroxide (excess).

  • Workup: Stir the reaction for 2-3 hours, allowing it to warm to room temperature. Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield the crude 1,5-Dimethyl-1H-pyrazole-3-carboxamide.

Step 2: Dehydration to Nitrile

  • Reaction Setup: Combine the crude 1,5-Dimethyl-1H-pyrazole-3-carboxamide with a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) in a suitable solvent (e.g., pyridine or acetonitrile).

  • Heating: Heat the mixture under reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). Causality: The dehydrating agent removes a molecule of water from the primary amide functional group to form the nitrile.[6]

  • Quenching & Isolation: After completion, cool the reaction mixture and carefully pour it onto crushed ice. Neutralize with a suitable base (e.g., NaHCO₃ solution) and extract the product with an organic solvent.

  • Purification: Wash, dry, and concentrate the organic extracts. The final product, this compound, can be purified by column chromatography or recrystallization.

Section 2: Principles of Coordination

The unique structure of this ligand allows for several potential binding modes, making it a versatile tool for constructing diverse coordination architectures.

Predicted Coordination Modes

The ligand can coordinate to metal centers in at least three distinct ways, depending on the metal ion, counter-anion, and reaction conditions. Pyrazole ligands are well-known for their ability to assume various coordination geometries, leading to mononuclear, binuclear, or polynuclear complexes.[1][7]

CoordinationModes cluster_ligand L1 N≡C-Py-N-N(CH₃) L2 N≡C-Py-N-N(CH₃) L3 N≡C-Py-N-N(CH₃) L4 N≡C-Py-N-N(CH₃) M1 M M2 M M3 M M4 M L4_node N≡C-Py-N-N(CH₃) M4->L4_node Bridging M5 M L1_node N≡C-Py-N-N(CH₃) L1_node->M1 Monodentate (N-pyrazole) L2_node N≡C-Py-N-N(CH₃) L2_node->M2 Monodentate (N-nitrile) L3_node N≡C-Py-N-N(CH₃) L3_node->M3 Chelating Bidentate L4_node->M5 caption Fig 2. Potential coordination modes of the ligand.

Caption: Potential coordination modes of this compound.

  • Monodentate (N-pyrazole): The most common coordination mode for pyrazole-based ligands involves the lone pair of the pyridine-like N2 nitrogen atom.[8] This forms stable sigma bonds with a wide range of metal ions.

  • Monodentate (N-nitrile): The nitrile nitrogen can also act as a donor, although it is generally a weaker base than the pyrazole nitrogen. This mode may be favored by specific metal ions or in situations where the pyrazole nitrogen is sterically hindered.

  • Bridging Bidentate: The ligand can bridge two metal centers, with one metal coordinating to the pyrazole N2 and the other to the nitrile nitrogen. This is crucial for the formation of coordination polymers and Metal-Organic Frameworks (MOFs).[1]

Section 3: Synthesis of a Representative Coordination Complex

This section provides a general protocol for synthesizing a simple mononuclear complex using Copper(II) as a representative transition metal. This protocol serves as a starting point for further exploration.

Protocol: Synthesis of Dichlorobis(this compound)copper(II)
  • Ligand Solution: Dissolve this compound (2.0 eq) in a suitable solvent like methanol or ethanol (10 mL) with gentle warming if necessary.

  • Metal Salt Solution: In a separate flask, dissolve copper(II) chloride dihydrate (CuCl₂·2H₂O) (1.0 eq) in the same solvent (10 mL).

  • Complexation: Slowly add the ligand solution dropwise to the stirring metal salt solution at room temperature. Rationale: A 2:1 ligand-to-metal molar ratio is used to favor the formation of a neutral [M(L)₂X₂] complex, a common stoichiometry for such reactions.[9]

  • Precipitation & Isolation: A color change and/or the formation of a precipitate should be observed. Stir the reaction mixture for 4-6 hours at room temperature to ensure completion.

  • Collection: Collect the solid product by vacuum filtration.

  • Washing: Wash the precipitate with a small amount of cold solvent to remove any unreacted starting materials, followed by a wash with a non-coordinating solvent like diethyl ether to facilitate drying.

  • Drying: Dry the complex under vacuum.

Self-Validation and Observations
  • Color Change: A distinct color change upon mixing the pale ligand solution with the blue/green copper(II) solution is the first indication of complex formation.

  • Precipitation: The formation of a solid indicates that the resulting complex is insoluble in the chosen solvent system, which is a common and convenient outcome for isolation.

  • Yield: A successful reaction should provide a moderate to high yield of the solid product. Low yields may indicate issues with solubility or competing side reactions.

Section 4: Essential Characterization Techniques

Proper characterization is crucial to confirm the identity and structure of the newly synthesized complexes.

TechniqueInformation GainedExpected Observations for a Coordinated Ligand
FT-IR Spectroscopy Identifies functional groups and confirms coordination.Shift in the C≡N stretching frequency (typically to higher wavenumbers) upon coordination. Changes in the pyrazole ring vibration modes.
UV-Vis Spectroscopy Provides information on the electronic environment of the metal center.Appearance of d-d transition bands characteristic of the metal ion's geometry (e.g., for Cu(II), this can suggest a square planar or octahedral environment).
¹H NMR Spectroscopy Elucidates the ligand's structure in diamagnetic complexes (e.g., Zn(II), Cd(II)).Shifts in the chemical shifts of the pyrazole and methyl protons upon coordination due to changes in the electronic environment.
Single-Crystal X-ray Diffraction Provides the definitive molecular structure, including bond lengths, bond angles, and coordination geometry.Unambiguously determines the coordination mode of the ligand and the overall structure of the complex.[10]
Elemental Analysis Confirms the empirical formula and purity of the complex.The experimental percentages of C, H, and N should match the calculated values for the proposed formula.

Section 5: Potential Applications

The unique features of this compound complexes open doors to several advanced applications. The versatility of pyrazole-based ligands has been demonstrated in fields ranging from catalysis to drug delivery.[1]

Applications center This compound Complexes cat Catalysis center->cat mat Materials Science center->mat med Medicinal Chemistry center->med sub_cat Cross-coupling Reactions Oxidation/Reduction cat->sub_cat sub_mat Coordination Polymers Metal-Organic Frameworks (MOFs) Magnetic Materials mat->sub_mat sub_med Anticancer Agents Antimicrobial Agents Enzyme Inhibition med->sub_med

Caption: Potential application areas for metal complexes of this ligand.

  • Catalysis: Pyrazole complexes are effective catalysts for various organic transformations.[2] The electronic properties of the ligand, tuned by the methyl and cyano groups, can modulate the catalytic activity of the metal center.

  • Materials Science: The bridging capability of the ligand makes it an excellent candidate for constructing porous coordination polymers and MOFs for applications in gas storage and separation.[1][11]

  • Medicinal Chemistry: Transition metal complexes containing nitrogen-based heterocyclic ligands have shown significant promise as therapeutic agents.[9][12] Complexes of this ligand could be investigated for their potential as anticancer, antibacterial, or antifungal agents, leveraging the known bioactivity of pyrazole derivatives.[9][12]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,5-Dimethyl-1H-pyrazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and professionals involved in the synthesis of 1,5-Dimethyl-1H-pyrazole-3-carbonitrile. As a key intermediate in pharmaceutical development, optimizing its synthesis for both yield and purity is critical. This document addresses common challenges through a troubleshooting guide and frequently asked questions, grounded in established chemical principles and field-proven insights.

Section 1: Overview of Synthetic Strategy

The most reliable and commonly employed synthesis of this compound is a multi-step process. The core of this strategy involves the initial construction of the pyrazole ring, followed by functional group manipulations to introduce the nitrile moiety. A robust pathway proceeds via the dehydration of a corresponding amide intermediate, 1,5-Dimethyl-1H-pyrazole-3-carboxamide.

This approach offers several advantages:

  • Accessible Starting Materials: The precursors, such as 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid, are often commercially available or can be synthesized through well-established methods like the Knorr pyrazole synthesis.[1][2]

  • High Conversion: The final dehydration step is typically high-yielding when appropriate reagents and conditions are used.

  • Control over Purity: Isolating the amide intermediate allows for purification before the final conversion, reducing the complexity of the final product mixture.

The general workflow is illustrated below.

Synthetic_Workflow cluster_0 Part 1: Amide Synthesis cluster_1 Part 2: Nitrile Formation (Dehydration) Start 1,5-Dimethyl-1H-pyrazole-3-carboxylic Acid Reagent1 SOCl₂ or (COCl)₂ Start->Reagent1 Intermediate1 Acyl Chloride Intermediate Reagent1->Intermediate1 Reagent2 Ammonia (NH₃) Intermediate1->Reagent2 Product1 Intermediate: 1,5-Dimethyl-1H-pyrazole-3-carboxamide Reagent2->Product1 Reagent3 Dehydrating Agent (e.g., POCl₃, P₂O₅) Product2 Final Product: This compound Reagent3->Product2 Purification Purification (Recrystallization or Chromatography) Product2->Purification Product1_ref->Reagent3

Figure 1: General two-part workflow for the synthesis of this compound.

Section 2: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Q1: My yield for the first step, the synthesis of 1,5-Dimethyl-1H-pyrazole-3-carboxamide, is very low. What are the likely causes?

A1: Low yield in the amidation step typically points to one of three areas: the activation of the carboxylic acid, the reaction with ammonia, or the work-up procedure.

  • Inefficient Acid Chloride Formation: The conversion of the carboxylic acid to the acyl chloride using thionyl chloride (SOCl₂) is critical. Ensure the SOCl₂ is fresh and the reaction is performed under anhydrous conditions, as moisture will readily quench the reagent. The reaction should be refluxed to ensure it goes to completion.[3] A common mistake is incomplete removal of excess SOCl₂ under vacuum, which can interfere with the subsequent step.

  • Suboptimal Ammonolysis: The reaction of the acyl chloride with ammonia is highly exothermic. This step must be performed at a low temperature (e.g., 0 °C) with slow, dropwise addition of the acyl chloride to the ammonia solution (or vice-versa).[3] A rapid increase in temperature can lead to side reactions and degradation of the product. Ensure a sufficient excess of ammonia is used to neutralize the HCl byproduct and drive the reaction forward.

  • Product Loss During Work-up: The amide product has some solubility in water. When collecting the solid product by filtration, ensure the reaction mixture is sufficiently cooled to maximize precipitation. Wash the collected solid with a minimal amount of cold water to remove inorganic salts without dissolving a significant amount of the product.

Q2: The final dehydration step to form the nitrile is not working. My starting amide is being recovered, or I am getting a complex mixture of products.

A2: A failed dehydration reaction is almost always due to the choice of reagent, reaction conditions, or impurities.

  • Reagent Activity and Stoichiometry: Dehydrating agents like phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), or thionyl chloride (SOCl₂) are effective but highly sensitive to moisture.[4] Use fresh or properly stored reagents. The stoichiometry is also crucial; an insufficient amount of the dehydrating agent will result in incomplete conversion.

  • Reaction Temperature and Time: These reactions often require heating to proceed at a reasonable rate. However, excessive temperatures can lead to decomposition of the pyrazole ring or polymerization side reactions. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid prolonged heating once the starting material is consumed.

  • Presence of Water: The most common cause of failure is the presence of water in the starting amide or the solvent. Dry the 1,5-Dimethyl-1H-pyrazole-3-carboxamide thoroughly in a vacuum oven before proceeding. Use anhydrous solvents if the reaction requires one.

  • pH and Side Reactions: Some dehydrating agents generate acidic byproducts. The pyrazole ring is generally stable but can be susceptible to degradation under harsh acidic conditions at high temperatures.[5] If decomposition is suspected, consider using a milder dehydrating agent or adding a non-nucleophilic base to scavenge acid.

Troubleshooting_Logic Problem Low Yield of Final Nitrile Check1 Is Starting Amide Consumed? (Check by TLC) Problem->Check1 Reason1 Issue: Degradation or Side Reactions Check1->Reason1 Yes Reason2 Issue: Incomplete Reaction Check1->Reason2 No Path1_Yes Yes Path1_No No Solution1 Action: - Lower reaction temperature - Reduce reaction time - Consider milder dehydrating agent Reason1->Solution1 Solution2 Action: - Check activity of dehydrating agent - Ensure anhydrous conditions - Increase reagent stoichiometry or reaction time Reason2->Solution2

Figure 2: Decision-making workflow for troubleshooting the amide-to-nitrile dehydration step.
Q3: My final product is an oil or a discolored solid and is difficult to purify. What are the common impurities?

A3: Impurities in the final product typically originate from unreacted starting materials or side reactions.

  • Unreacted Amide: The most common impurity is the starting 1,5-Dimethyl-1H-pyrazole-3-carboxamide. This indicates an incomplete dehydration reaction. Its presence can often be detected by IR spectroscopy (presence of a strong C=O stretch) or ¹H NMR.

  • Decomposition Products: If the reaction was overheated or run for too long, dark, tar-like impurities can form. These are often complex polymeric materials.

  • Solvent and Reagent Residues: Ensure all solvents and excess reagents (like POCl₃) are thoroughly removed during the work-up. POCl₃ can be quenched carefully with ice water, but this must be done slowly and in a well-ventilated fume hood.

Purification Strategy:

  • Aqueous Work-up: After quenching the reaction, neutralize the mixture carefully. The target nitrile can then be extracted into an organic solvent like dichloromethane or ethyl acetate. Washing the organic layer with brine can help remove residual water and water-soluble impurities.

  • Column Chromatography: This is the most effective method for removing both polar (unreacted amide) and non-polar (decomposition) impurities. A silica gel column with a gradient elution from hexane to ethyl acetate is a good starting point.

  • Recrystallization: If the product is obtained as a solid, recrystallization can be a highly effective final purification step. Test various solvents (e.g., ethanol, isopropanol, or mixtures with hexane) to find one where the product is soluble when hot but sparingly soluble when cold.

Section 3: Frequently Asked Questions (FAQs)

  • What is the key challenge in synthesizing the pyrazole ring itself for this compound? The primary challenge in forming a 1,5-disubstituted pyrazole is controlling the regioselectivity. When an unsymmetrical 1,3-dicarbonyl precursor reacts with methylhydrazine, two different regioisomers can form.[6] The reaction conditions, particularly pH, can influence the ratio of these isomers.[7] For this specific target, it is often more practical to start with a precursor that ensures the desired 1,5-dimethyl substitution pattern, such as 1,5-dimethyl-1H-pyrazole-3-carboxylic acid.

  • How can I confirm the identity and purity of the final this compound? A combination of analytical techniques is recommended:

    • ¹H and ¹³C NMR: This will confirm the structure, showing the characteristic shifts for the two methyl groups, the pyrazole ring proton, and the carbons of the ring and nitrile group.

    • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.[8]

    • Infrared (IR) Spectroscopy: This is excellent for confirming the conversion of the amide to the nitrile. Look for the disappearance of the amide C=O stretch (~1650 cm⁻¹) and the appearance of a sharp C≡N stretch (~2230 cm⁻¹).

    • HPLC: This is the best method for quantifying purity by assessing the area percentage of the main product peak relative to any impurities.

  • What are the critical safety precautions for this synthesis?

    • Methylhydrazine: This is a toxic and potentially carcinogenic substance. Always handle it in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

    • Dehydrating Agents (POCl₃, SOCl₂): These are corrosive and react violently with water. Handle them with extreme care in a fume hood. The quenching process is highly exothermic and releases acidic gases (HCl), requiring slow addition to ice and proper ventilation.

Section 4: Detailed Experimental Protocols

Protocol 1: Synthesis of 1,5-Dimethyl-1H-pyrazole-3-carboxamide[3]

This protocol details the two-step conversion of the corresponding carboxylic acid to the amide intermediate.

ReagentM.W.Amount (mmol)MolesMass / Volume
1,5-Dimethyl-1H-pyrazole-3-carboxylic acid140.1371.40.071410.0 g
Thionyl Chloride (SOCl₂)118.97214.30.214315.6 mL (25.5 g)
Aqueous Ammonia (28-30%)17.03--200 mL

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid (10.0 g, 71.4 mmol).

  • In a chemical fume hood, carefully add thionyl chloride (15.6 mL, 214.3 mmol).

  • Heat the mixture to reflux and maintain for 2 hours. The solid should dissolve as the reaction proceeds.

  • After 2 hours, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure.

  • Prepare a beaker with aqueous ammonia (200 mL) and cool it to 0 °C in an ice bath.

  • Slowly and carefully add the crude acyl chloride residue from step 4 to the cold ammonia solution with vigorous stirring. A white solid will precipitate. Caution: This addition is exothermic.

  • Continue stirring the mixture at 0 °C for 30 minutes.

  • Collect the white solid product by vacuum filtration.

  • Wash the solid with a small amount of cold deionized water and then dry it under vacuum to yield 1,5-Dimethyl-1H-pyrazole-3-carboxamide. (Expected yield: ~80-85%).

Protocol 2: Dehydration to this compound

This protocol uses phosphorus oxychloride (POCl₃) as the dehydrating agent.

ReagentM.W.Amount (mmol)MolesMass / Volume
1,5-Dimethyl-1H-pyrazole-3-carboxamide139.1535.90.03595.0 g
Phosphorus Oxychloride (POCl₃)153.33107.70.107710 mL (16.5 g)

Procedure:

  • In a chemical fume hood, add 1,5-Dimethyl-1H-pyrazole-3-carboxamide (5.0 g, 35.9 mmol) to a round-bottom flask.

  • Carefully add phosphorus oxychloride (10 mL, 107.7 mmol) to the flask.

  • Heat the mixture to 80-90 °C and stir for 2-3 hours. Monitor the reaction progress by TLC (e.g., using 1:1 Hexane:Ethyl Acetate).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • In a separate large beaker, prepare a mixture of crushed ice and water.

  • EXTREME CAUTION: Slowly and dropwise, pour the reaction mixture onto the ice with vigorous stirring. This is a highly exothermic and gas-evolving quenching process. Perform this in the back of a fume hood.

  • Once the quench is complete, carefully neutralize the acidic solution to pH 7-8 using a saturated sodium bicarbonate solution or dilute sodium hydroxide.

  • Extract the aqueous mixture three times with an organic solvent (e.g., 3 x 50 mL of dichloromethane).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.

References

Troubleshooting side reactions in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, featured in a wide array of pharmaceuticals, agrochemicals, and functional materials. The classical synthesis, often a variation of the Knorr pyrazole synthesis, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2][3][4] While robust, this and related methods are frequently plagued by side reactions that can complicate synthesis, reduce yields, and create purification challenges. The most common issues include lack of regioselectivity, formation of stable byproducts, and difficulties in subsequent functionalization steps like N-alkylation.

This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help researchers diagnose and resolve common issues encountered during pyrazole synthesis. Our focus is on understanding the causal mechanisms behind these side reactions to empower you to make informed, rational adjustments to your experimental protocols.

Frequently Asked Questions & Troubleshooting Guides

Issue 1: Poor Regioselectivity in Reactions with Unsymmetrical 1,3-Dicarbonyls

Q1: My reaction of methylhydrazine with an unsymmetrical 1,3-diketone is producing a mixture of regioisomers that are difficult to separate. What factors control the isomeric ratio, and how can I favor the formation of a single product?

A1: This is the most prevalent challenge in pyrazole synthesis. The formation of two regioisomers occurs because the two nitrogen atoms of a substituted hydrazine exhibit different nucleophilicities, and the two carbonyl carbons of the diketone have different electrophilicities.[5] The reaction outcome is a delicate balance of electronic effects, steric hindrance, and reaction conditions.[5]

Causality & Mechanism:

The reaction proceeds via initial nucleophilic attack of one of the hydrazine's nitrogen atoms on a carbonyl carbon, followed by condensation to a hydrazone intermediate, and subsequent intramolecular cyclization and dehydration. The key to controlling regioselectivity is to influence which nitrogen attacks which carbonyl first.

  • Under Neutral/Basic Conditions: The terminal nitrogen (-NH₂) of the substituted hydrazine is generally more nucleophilic and less sterically hindered. It will preferentially attack the more electrophilic (less sterically hindered) carbonyl carbon of the 1,3-dicarbonyl compound.

  • Under Acidic Conditions: The internal nitrogen (-NHR) is protonated to a lesser extent than the terminal nitrogen, making the terminal -NH₂ group less nucleophilic. This can sometimes reverse the selectivity, promoting attack from the internal nitrogen.[5]

Troubleshooting Workflow for Regioselectivity

G start Problem: Regioisomeric Mixture Observed solvent Step 1: Modify Solvent System start->solvent ph Step 2: Adjust pH / Catalyst solvent->ph If selectivity is still poor temp Step 3: Vary Reaction Temperature ph->temp If selectivity is still poor analysis Analyze Isomer Ratio (HPLC/NMR) temp->analysis success Desired Regioisomer is Major Product analysis->success Successful Control fail Continue Optimization or Redesign Synthesis analysis->fail Unsuccessful

Caption: A logical workflow for optimizing pyrazole synthesis regioselectivity.

Actionable Strategies:

  • Solvent Modification (High Impact): The solvent can have a dramatic effect on regioselectivity.

    • Fluorinated Alcohols: Switching from standard solvents like ethanol to 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can drastically improve selectivity.[6] These solvents' unique properties, including their ability to form strong hydrogen bonds, can stabilize intermediates and transition states selectively, favoring one isomeric pathway.

    • Aprotic Dipolar Solvents: In reactions with arylhydrazines, solvents like N,N-dimethylacetamide (DMAc) have been shown to provide excellent regioselectivity, often yielding a single isomer at room temperature.[1]

  • pH Control:

    • Acid Catalysis: Add a catalytic amount of a Brønsted acid (e.g., acetic acid, p-TsOH). This can alter the nucleophilicity of the hydrazine nitrogens and influence the initial point of attack.[5] A systematic screening of acidic vs. neutral conditions is recommended.

    • Lewis Acids: Strategically employing a Lewis acid like BF₃ can activate a specific carbonyl group, directing the nucleophilic attack.[7]

  • Steric and Electronic Tuning:

    • If possible, modify the starting materials. A bulkier substituent on either the hydrazine or the dicarbonyl will strongly direct the reaction to the less sterically hindered site.[5]

    • Placing a strong electron-withdrawing group (e.g., -CF₃) on the dicarbonyl will make the adjacent carbonyl significantly more electrophilic, providing a strong electronic bias for the initial attack.[1]

Parameter Condition Typical Outcome on Regioselectivity Reference
Solvent EthanolOften leads to mixtures of regioisomers.[6]
TFE or HFIPCan dramatically increase the proportion of one isomer.[6]
DMAcHighly effective for arylhydrazines, often giving a single isomer.[1]
pH/Catalyst Neutral/NoneSelectivity governed by inherent sterics and electronics.[5]
Acidic (e.g., AcOH)Can alter or reverse the selectivity compared to neutral conditions.[5]
Issue 2: Formation of Pyrazolone and Hydroxypyrazoline Byproducts

Q2: My reaction with a β-ketoester is yielding a significant amount of a pyrazolone byproduct instead of the desired pyrazole. How can I prevent this?

A2: The formation of a pyrazolone is a common pathway when using β-ketoesters instead of β-diketones.[8] The initial cyclized intermediate is a hydroxypyrazoline, which can either dehydrate to the aromatic pyrazole or tautomerize to the stable pyrazolone keto form. Your goal is to favor the dehydration pathway.

Causality & Mechanism:

The reaction between a hydrazine and a β-ketoester first forms a hydrazone at the ketone position. Intramolecular cyclization then occurs via nucleophilic attack of the second nitrogen onto the ester carbonyl. The resulting tetrahedral intermediate eliminates the alcohol (e.g., ethanol) to form a pyrazolone.

Reaction Pathways: Pyrazole vs. Pyrazolone

G cluster_0 From β-Diketone cluster_1 From β-Ketoester diketone Hydrazine + 1,3-Diketone intermediate1 Hydroxypyrazoline Intermediate diketone->intermediate1 pyrazole Desired Pyrazole (Aromatic) intermediate1->pyrazole - H₂O (Dehydration) ketoester Hydrazine + β-Ketoester intermediate2 Cyclized Intermediate ketoester->intermediate2 pyrazolone Pyrazolone Byproduct (Keto Tautomer) intermediate2->pyrazolone - R'OH (Tautomerization)

Caption: Competing pathways leading to pyrazoles or pyrazolone byproducts.

Actionable Strategies:

  • Force Dehydration: The key is to use reaction conditions that strongly favor the elimination of water from any hydroxylated intermediates.

    • Strong Acid Catalysis: Use a stoichiometric amount of a strong acid like sulfuric acid or a water-scavenging Lewis acid.

    • High Temperature & Dean-Stark Trap: If your compounds are thermally stable, running the reaction at a higher temperature in a solvent like toluene with a Dean-Stark trap will azeotropically remove water as it forms, driving the equilibrium toward the aromatic pyrazole product.

  • Modify the Starting Material: If feasible, convert the ester group of the β-ketoester to a better leaving group or a ketone. The in-situ generation of 1,3-diketones from ketones and acid chlorides, followed by the addition of hydrazine, can be a highly effective one-pot method to avoid this issue entirely.[9]

Issue 3: Poor Selectivity in N-Alkylation of a Pre-formed Pyrazole

Q3: I am trying to alkylate my 3-substituted-1H-pyrazole, but I'm getting a mixture of N1 and N2 alkylated products. How can I control the regioselectivity of this step?

A2: N-alkylation of unsymmetrical pyrazoles is a classic challenge because the two ring nitrogens, while chemically distinct, often have similar reactivity.[10] The outcome is determined by a competition between the formation of the sterically favored product and the electronically favored product.

Causality & Mechanism:

Deprotonation of the pyrazole NH with a base generates a pyrazolide anion. This anion is a hybrid of two resonance structures, with the negative charge delocalized over both nitrogen atoms. The incoming alkylating agent can react at either nitrogen.

  • N1-Alkylation: Reaction at the nitrogen adjacent to the substituent (C5). This position is typically more sterically hindered.

  • N2-Alkylation: Reaction at the nitrogen adjacent to the unsubstituted C3 position. This is often the less sterically hindered position.

Actionable Strategies:

  • Choice of Base and Solvent: This is the most critical factor. The nature of the counter-ion from the base can influence where the alkylating agent attacks.

    • For selective N1-alkylation (at the more substituted position), a common strategy is to use a strong base like NaH in a polar aprotic solvent like DMF or DMSO.[11]

    • For selective N2-alkylation , conditions can be more varied. Sometimes, using a weaker base like K₂CO₃ or changing the cation (e.g., using Cs₂CO₃) can shift the selectivity.[10]

  • Steric Bulk of the Alkylating Agent: A very bulky alkylating agent (e.g., one with a tertiary carbon) will almost exclusively react at the less sterically hindered N2 position. Conversely, a small, reactive agent like methyl iodide may show less selectivity. An acid-catalyzed method using sterically demanding trichloroacetimidates has been shown to favor the sterically less hindered product.[12][13]

  • Protecting Groups/Directing Groups: For valuable substrates where high selectivity is paramount, consider a protecting group strategy. One can install a removable bulky group that directs alkylation to the other nitrogen, followed by deprotection.

Issue 4: Purification Challenges

Q4: My crude pyrazole product is difficult to purify. Column chromatography on silica gel gives poor separation and significant streaking. What are my options?

A2: Pyrazoles are basic compounds due to the lone pair on the N2 nitrogen. This basicity causes strong interaction with the acidic silanol groups on standard silica gel, leading to tailing, streaking, and sometimes irreversible adsorption.[14]

Actionable Strategies:

  • Recrystallization: This should always be the first method you attempt for purifying solid pyrazoles.

    • Protocol: See the detailed protocol in the Appendix.

    • Common Solvent Systems:

      • Single Solvents: Ethanol, methanol, isopropanol, ethyl acetate.[15]

      • Mixed Solvents: A highly effective technique is to dissolve the crude product in a minimum of a hot "good" solvent (e.g., ethanol) and then add a hot "anti-solvent" (e.g., water or hexane) dropwise until the solution becomes faintly turbid. Slow cooling should then induce crystallization.[14][15]

  • Acid-Base Extraction: Exploit the basicity of your product to your advantage.

    • Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).

    • Extract with an aqueous acid solution (e.g., 1M HCl). Your basic pyrazole will form a water-soluble salt and move to the aqueous layer, leaving non-basic impurities behind.

    • Wash the aqueous layer with fresh organic solvent to remove any trapped impurities.

    • Basify the aqueous layer (e.g., with NaOH or NaHCO₃) to regenerate the free pyrazole, which will precipitate or can be extracted back into an organic solvent.[16][17]

  • Modified Column Chromatography: If chromatography is unavoidable:

    • Deactivate the Silica: Prepare your silica slurry with a solvent system containing 0.5-1% triethylamine or ammonia in methanol.[14] This base will neutralize the acidic sites on the silica, leading to much sharper peaks and better recovery.

    • Use Alumina: Neutral or basic alumina can be a good alternative to silica gel for purifying basic compounds.

Appendix: Detailed Experimental Protocols

Protocol 1: General Method for Recrystallization of a Pyrazole Derivative
  • Solvent Screening: Place a small amount of your crude solid (10-20 mg) in several test tubes. Add a few drops of different solvents (e.g., ethanol, ethyl acetate, toluene, hexane, water) to each. A good single solvent will dissolve the compound when hot but not when cold. For a mixed-solvent system, find a "good" solvent that dissolves it readily and an "anti-solvent" in which it is insoluble.

  • Dissolution: Place the bulk of your crude pyrazole in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent (or the "good" solvent) required to fully dissolve the solid. Use a stir bar and a hot plate. Do not add too much solvent, as this will reduce your yield.[15]

  • Decolorization (Optional): If the solution is highly colored from impurities, add a very small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration through a fluted filter paper to remove the charcoal.[15]

  • Crystallization:

    • Single Solvent: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

    • Mixed Solvent: To the hot, dissolved solution, add the "anti-solvent" dropwise while stirring until a persistent cloudiness appears. Add a drop or two of the "good" solvent to redissolve the precipitate, then remove from heat and cool slowly.[15]

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

References

Optimization of temperature and catalysts for pyrazole cyclization

Author: BenchChem Technical Support Team. Date: January 2026

An essential reaction in medicinal chemistry and drug development is the cyclization of pyrazoles. The optimization of reaction parameters, particularly temperature and catalysts, is crucial for achieving high yields, controlling regioselectivity, and minimizing side products. This technical support center provides detailed troubleshooting guides and frequently asked questions to assist researchers in navigating the complexities of pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for pyrazole synthesis, and what are the key reactants?

The most prevalent and foundational method for synthesizing the pyrazole ring is the Knorr pyrazole synthesis, first reported in 1883.[1][2] This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound (like a β-diketone or β-ketoester) with a hydrazine derivative.[3][4] The versatility of this method allows for the preparation of a wide array of substituted pyrazoles by varying the substituents on both the dicarbonyl and hydrazine starting materials.[1][5]

Q2: How does reaction temperature typically affect pyrazole cyclization?

Temperature is a critical parameter that can significantly influence reaction rate, yield, and even the final product distribution. While some reactions proceed efficiently at room temperature, particularly with reactive substrates or effective catalysts[5], many require heating to overcome the activation energy barrier. There is often an optimal temperature; for instance, in a silver-catalyzed reaction, increasing the temperature to 60 °C improved the yield, but further increases led to a drop in product formation.[5][6] In some advanced applications, temperature can be used to control divergent synthesis, leading to different products from the same starting materials simply by tuning the reaction temperature.[7]

Q3: Is a catalyst always necessary for pyrazole synthesis?

While the uncatalyzed reaction between a 1,3-dicarbonyl and a hydrazine can occur, it is often slow and may result in low yields. A catalyst is typically used to accelerate the reaction and improve efficiency.[3][5] The choice of catalyst can range from simple acids to various metal-based systems, and its presence can be the difference between a successful reaction and no product formation at all.[5]

Q4: What are some common catalysts used for pyrazole cyclization?

A wide variety of catalysts have been successfully employed. The choice depends on the specific substrates and desired outcome:

  • Acid Catalysts: A simple catalytic amount of acid is used in the traditional Knorr synthesis to facilitate the condensation steps.[3]

  • Metal Catalysts: Numerous metal-based catalysts have been shown to be highly effective. Examples include nano-ZnO for excellent yields under green conditions[1], silver catalysts (e.g., AgOTf) for rapid reactions[5], and copper triflate.[5]

  • Iodine: Molecular iodine can promote cascade reactions to form functionalized pyrazoles under mild conditions.[8]

  • Nanoparticles: In-situ generated Palladium nanoparticles (PdNPs) have been used in environmentally friendly media.[5]

Troubleshooting Guide for Pyrazole Cyclization

This guide addresses specific issues that may arise during experimental work.

Issue 1: Low or No Product Yield

Question: I am attempting a pyrazole synthesis via the Knorr condensation of a 1,3-diketone and a substituted hydrazine, but my yield is very low, or I'm only recovering starting materials. What should I investigate?

Answer: Low or no yield is a common problem that can be traced back to several factors. A systematic approach is key to identifying the root cause.[9]

Troubleshooting Steps:

  • Purity of Starting Materials: Impurities in either the 1,3-dicarbonyl compound or the hydrazine can inhibit the reaction. Hydrazine derivatives can be particularly unstable.

    • Recommendation: Verify the purity of your reactants using techniques like NMR or GC-MS. If necessary, purify the starting materials before use (e.g., recrystallization or distillation).[9]

  • Catalyst Selection and Activity: The reaction may be highly dependent on the presence and activity of the catalyst.

    • Recommendation: If performing an uncatalyzed reaction, consider adding a catalytic amount of a protic or Lewis acid. If using a solid-supported or metal catalyst, ensure it has not been deactivated by improper storage or handling. Trying a different class of catalyst (e.g., switching from an acid to a metal-based catalyst like nano-ZnO) may also be beneficial.[1][5][9]

  • Reaction Temperature and Time: The reaction may be too slow at the current temperature, or it may not have been allowed to run to completion.

    • Recommendation: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). If little to no product is observed after a reasonable time, gradually increase the temperature in 10-20 °C increments. Some reactions require reflux conditions to proceed effectively.[9][10] Conversely, if multiple side products are observed, the temperature may be too high, causing decomposition.

  • Solvent Effects: The solvent plays a crucial role in reactant solubility and reaction kinetics.

    • Recommendation: Protic solvents like ethanol are common, but for certain substrates, aprotic dipolar solvents such as N,N-dimethylacetamide (DMAc) or DMSO can lead to significantly better yields and regioselectivity, even at room temperature.[1][5]

Issue 2: Formation of Regioisomer Mixture

Question: My reaction with an unsymmetrical 1,3-diketone is producing a mixture of two pyrazole regioisomers. How can I improve the regioselectivity?

Answer: The formation of regioisomers is a classic challenge in pyrazole synthesis when using unsymmetrical 1,3-dicarbonyls.[11] The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons, leading to two different product isomers.

Strategies for Improving Regioselectivity:

  • Solvent Choice: The polarity and nature of the solvent can have a profound impact. Switching from a protic solvent like ethanol to an aprotic dipolar solvent like N,N-dimethylacetamide has been shown to dramatically improve regioselectivity, favoring one isomer over the other.[1]

  • Steric Hindrance: The regioselectivity is often governed by the steric environment around the two carbonyl groups. The less sterically hindered carbonyl is typically attacked preferentially by the more sterically demanding nitrogen of the substituted hydrazine. Carefully selecting your hydrazine derivative can influence the outcome.

  • Reaction Conditions: In some cases, specific catalysts or reaction conditions can favor the formation of one isomer. It is highly recommended to consult the literature for syntheses involving similar unsymmetrical substrates to find conditions that have proven to be selective.[9]

  • Separation: If achieving perfect selectivity is not possible, the focus shifts to efficient separation.

    • Recommendation: Flash column chromatography is the most common method for separating regioisomers. Careful selection of the eluent system, often a gradient of hexane and ethyl acetate, is critical for achieving good separation.[9]

Diagrams and Workflows

A clear understanding of the reaction mechanism and a logical troubleshooting process are invaluable.

Knorr_Pyrazole_Synthesis R1_CO_CH2_CO_R2 1,3-Dicarbonyl Hemiaminal Hemiaminal Intermediate R1_CO_CH2_CO_R2->Hemiaminal Nucleophilic Attack R3_NH_NH2 Hydrazine R3_NH_NH2->Hemiaminal Enamine Enamine/Imine Intermediate Hemiaminal->Enamine Dehydration (H₂O) Cyclized_Int Cyclized Hydroxypyrazolidine Enamine->Cyclized_Int Intramolecular Cyclization Pyrazole Pyrazole Product Cyclized_Int->Pyrazole Dehydration (H₂O)

Caption: The Knorr pyrazole synthesis mechanism.

Troubleshooting_Low_Yield Start Low or No Yield Observed Check_Purity Verify Purity of Starting Materials Start->Check_Purity Check_Catalyst Evaluate Catalyst (Is one needed? Is it active?) Check_Purity->Check_Catalyst Materials are Pure Purify Purify/Replace Reagents Check_Purity->Purify Impurities Found Check_Conditions Optimize Temperature & Time (Monitor with TLC) Check_Catalyst->Check_Conditions Catalyst OK Change_Catalyst Add or Change Catalyst Check_Catalyst->Change_Catalyst No/Inactive Catalyst Check_Solvent Consider Alternative Solvent (e.g., Ethanol vs. DMAc) Check_Conditions->Check_Solvent Conditions Optimized Adjust_Conditions Increase/Decrease Temp Increase Reaction Time Check_Conditions->Adjust_Conditions Reaction Stalled or Decomposition Occurs Change_Solvent Test Aprotic vs. Protic Solvents Check_Solvent->Change_Solvent Purify->Check_Catalyst Success Improved Yield Purify->Success Yield Improves Change_Catalyst->Check_Conditions Change_Catalyst->Success Yield Improves Adjust_Conditions->Check_Solvent Adjust_Conditions->Success Yield Improves Change_Solvent->Success

Caption: Troubleshooting workflow for low pyrazole yield.

Data Summaries

Table 1: Influence of Catalyst and Conditions on Pyrazole Synthesis

CatalystStarting MaterialsSolventTemperatureYieldReference
Nano-ZnOEthyl Acetoacetate + PhenylhydrazineN/A (Green Protocol)N/A95%[1]
AgOTf (1 mol%)Trifluoromethylated Ynone + Aryl HydrazineN/ARoom TempUp to 99%[5]
Montmorillonite KSF2,3-dihydro-4H-pyran-4-one + ArylhydrazineEthanolN/A57-86%[1]
Iodine / TsOH1,3-Dicarbonyl + Oxamic Acid ThiohydrazideN/AMild ConditionsHigh[5][8]
None (Conventional)1,3-Diketone + ArylhydrazineEthanolRoom TempEquimolar isomers[1]
None (Optimized)1,3-Diketone + ArylhydrazineN,N-dimethylacetamideRoom Temp59-98%[5]

Key Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis

This protocol describes a general method for the synthesis of a 1,3,5-substituted pyrazole from a 1,3-diketone and a hydrazine derivative.

Materials:

  • 1,3-diketone (e.g., acetylacetone) (1.0 eq)

  • Hydrazine derivative (e.g., phenylhydrazine) (1.0 - 1.1 eq)

  • Solvent (e.g., Ethanol or N,N-dimethylacetamide)

  • Catalyst (optional, e.g., a drop of glacial acetic acid)

  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

Procedure:

  • Reactant Setup: To a solution of the 1,3-diketone in the chosen solvent (e.g., 5-10 mL per mmol of diketone) in a round-bottom flask, add the hydrazine derivative. If using a catalyst, add it at this stage.

  • Reaction: Stir the mixture at the desired temperature (this can range from room temperature to reflux).[10] Monitor the progress of the reaction by TLC by taking small aliquots from the reaction mixture. The disappearance of the limiting starting material indicates the reaction's progression.

  • Work-up: Once the reaction is complete (as determined by TLC), cool the mixture to room temperature. If the product precipitates, it can be collected by filtration.

  • Isolation: If the product does not precipitate, pour the reaction mixture into cold water or crushed ice.[10] The crude product, which is typically a solid, will separate out.

  • Purification: Filter the solid product, wash it with cold water, and dry it. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to obtain the final, pure pyrazole derivative.[10]

References

Technical Support Center: Navigating Scale-Up Challenges in Pyrazole Compound Production

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Pyrazole Synthesis Scale-Up. As Senior Application Scientists, we understand that transitioning a promising pyrazole synthesis from the laboratory bench to pilot or production scale introduces a unique set of challenges. This guide is designed to provide you with practical, evidence-based troubleshooting strategies and answers to frequently asked questions, ensuring the integrity and success of your scale-up endeavors. Our focus is not just on what to do, but why certain experimental choices are critical for a safe, efficient, and reproducible process.

Part 1: Frequently Asked Questions (FAQs) - Proactive Problem Solving

This section addresses common questions that arise during the scale-up of pyrazole synthesis, providing concise answers and directing you to more detailed troubleshooting guides where necessary.

Q1: We are observing a significant drop in yield and an increase in impurities upon scaling up our Knorr pyrazole synthesis. What are the likely causes?

A1: This is a classic scale-up issue primarily rooted in changes to mass and heat transfer dynamics. At a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation from exothermic reactions, like the condensation of hydrazines with 1,3-dicarbonyls, less efficient.[1][2] This can lead to localized "hot spots" where the temperature is significantly higher than your set point, promoting side reactions and product degradation.[1] Inadequate mixing in larger reactors can also create areas of high reactant concentration, further contributing to impurity formation.[1]

Q2: How can we manage the highly exothermic nature of hydrazine-based reactions to prevent thermal runaway?

A2: Managing the exotherm is paramount for safety. Key strategies include:

  • Controlled Reagent Addition: Slow, subsurface addition of the hydrazine component is critical to allow the reactor's cooling system to keep pace with heat generation.[1][3]

  • Adequate Cooling Capacity: Ensure your reactor's cooling system is appropriately sized for the heat of reaction at the intended scale.

  • Dilution: Performing the reaction in a larger volume of a suitable solvent can help absorb and dissipate the heat more effectively.[3]

  • Use of a Base: In some cases, adding a base like sodium acetate can help neutralize acidic byproducts that might catalyze decomposition reactions.[3]

Q3: We are struggling with poor regioselectivity when using an unsymmetrical 1,3-dicarbonyl. How can we improve the formation of the desired pyrazole isomer?

A3: Controlling regioselectivity is a common challenge in pyrazole synthesis.[4] The choice of solvent can have a profound impact. For instance, using fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been demonstrated to significantly enhance the regioselectivity towards a specific isomer.[4][5] Additionally, adjusting the reaction pH can favor one regioisomer over another.[4][6]

Q4: What are the primary safety concerns when working with hydrazine and diazonium compounds at a larger scale?

A4: Hydrazine and its derivatives are toxic and can be explosive, especially at elevated temperatures or in the presence of certain metals.[3] Diazonium intermediates, which can be formed during some pyrazole syntheses, are notoriously unstable and can decompose explosively with shock, friction, or heat, leading to a rapid release of nitrogen gas and a dangerous pressure buildup.[2] It is crucial to have robust temperature control and to consider alternative, safer synthetic routes like flow chemistry, which can minimize the accumulation of hazardous intermediates.[7]

Q5: Our final pyrazole product is difficult to purify, with the main impurity being the undesired regioisomer. What purification strategies are effective at scale?

A5: Separating regioisomers can be challenging due to their similar physical properties.[4]

  • Crystallization: A systematic screen of different solvents and solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes) is the most cost-effective method for large-scale purification.

  • Salt Formation: The basic nitrogen atoms in the pyrazole ring can be exploited.[4] Forming a salt with an appropriate acid can alter the crystallization properties, potentially allowing for the selective crystallization of the desired isomer's salt.[8]

  • Chromatography: While less ideal for very large quantities, column chromatography can be effective. Using deactivated silica gel or neutral alumina can sometimes improve the separation of basic pyrazole compounds.[4]

Part 2: Troubleshooting Guides - A Deeper Dive into Specific Challenges

This section provides detailed, step-by-step guidance for troubleshooting common and critical issues encountered during the scale-up of pyrazole production.

Guide 1: Managing Exothermic Reactions and Ensuring Thermal Safety

Problem: Uncontrolled temperature increase, potential for thermal runaway.

Causality: The condensation reaction between hydrazines and 1,3-dicarbonyls is often highly exothermic.[1] As the reaction scale increases, the ability to remove heat decreases due to the reduced surface-area-to-volume ratio.[2]

Troubleshooting Protocol:

  • Characterize the Heat of Reaction: Before scaling up, perform calorimetric studies (e.g., using a reaction calorimeter) to accurately determine the heat of reaction (ΔHrxn) and the maximum temperature of the synthesis reaction (MTSR).

  • Optimize Reagent Addition:

    • Implement a slow, controlled addition of the limiting reagent (often the hydrazine derivative).

    • Consider subsurface addition to prevent accumulation of unreacted reagent on the surface.

  • Ensure Adequate Cooling:

    • Verify that the reactor's cooling system can handle the calculated heat flow.

    • Monitor the temperature of both the reaction mixture and the cooling jacket.

  • Solvent Selection and Concentration:

    • Choose a solvent with a high heat capacity and an appropriate boiling point to act as a heat sink.

    • Avoid overly concentrated reaction mixtures.

Data Presentation: Recommended Solvent and Temperature Parameters for a Generic Knorr Pyrazole Synthesis

ParameterLaboratory Scale (1 g)Pilot Scale (1 kg)Production Scale (100 kg)
Solvent EthanolEthanol or a higher boiling point solvent like N,N-Dimethylacetamide[9]N,N-Dimethylacetamide or other high-boiling point aprotic solvent
Concentration 0.5 - 1.0 M0.2 - 0.5 M0.1 - 0.3 M
Addition Time 5-10 minutes1-2 hours4-8 hours
Temperature Control Ice bath as neededJacketed reactor with automated cooling loopRedundant cooling systems and emergency quench protocols

Visualization: Decision Tree for Thermal Runaway Prevention

Thermal_Runaway_Prevention Start Initiate Scale-Up of Pyrazole Synthesis Calorimetry Perform Calorimetric Study (ΔHrxn, MTSR) Start->Calorimetry Assess_Cooling Assess Reactor Cooling Capacity Calorimetry->Assess_Cooling Is_Cooling_Adequate Is Cooling Capacity > Heat Generation Rate? Assess_Cooling->Is_Cooling_Adequate Proceed Proceed with Slow, Controlled Addition Is_Cooling_Adequate->Proceed Yes Stop STOP! Re-evaluate Process or Reactor Is_Cooling_Adequate->Stop No Reduce_Concentration Reduce Reactant Concentration Stop->Reduce_Concentration Alternative_Solvent Consider Higher Heat Capacity Solvent Stop->Alternative_Solvent Reduce_Concentration->Assess_Cooling Alternative_Solvent->Assess_Cooling

Caption: A decision-making workflow for ensuring thermal safety during scale-up.

Guide 2: Improving Regioselectivity in the Synthesis of Substituted Pyrazoles

Problem: Formation of a mixture of regioisomers, leading to difficult purification and reduced yield of the desired product.

Causality: The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can proceed through two different pathways, leading to the formation of two distinct regioisomers.[4] The reaction conditions, particularly the solvent, can influence the kinetic and thermodynamic favorability of these pathways.

Experimental Protocol for Optimizing Regioselectivity:

  • Solvent Screening:

    • Set up a series of small-scale reactions (e.g., 100 mg) in parallel.

    • Use a range of solvents, including standard solvents like ethanol and methanol, as well as fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[5]

    • Maintain a consistent temperature and reaction time for all experiments.

    • Analyze the product mixture of each reaction by HPLC or ¹H NMR to determine the ratio of regioisomers.

  • pH Adjustment:

    • Run the reaction under acidic (e.g., with a catalytic amount of acetic acid), neutral, and basic (e.g., with a catalytic amount of a non-nucleophilic base) conditions.

    • Monitor the impact on the regioisomeric ratio.

  • Temperature Profiling:

    • Conduct the reaction at a range of temperatures (e.g., 0 °C, room temperature, and reflux) in the optimal solvent identified in step 1.

    • Lowering the reaction temperature may improve selectivity.[3]

Data Presentation: Impact of Solvent on Regioisomeric Ratio

SolventDielectric Constant (ε)Regioisomer Ratio (Desired:Undesired)Reference
Ethanol24.560:40[5]
Methanol32.765:35-
2,2,2-Trifluoroethanol (TFE)8.585:15[4][5]
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)16.7>95:5[4][5]

Visualization: Logical Flow for Regioselectivity Optimization

Regioselectivity_Optimization Start Poor Regioselectivity Observed Solvent_Screen Perform Solvent Screen (Include Fluorinated Alcohols) Start->Solvent_Screen Analyze_Ratio_1 Analyze Regioisomeric Ratio (HPLC/NMR) Solvent_Screen->Analyze_Ratio_1 Is_Selectivity_Acceptable_1 Is Selectivity > 95%? Analyze_Ratio_1->Is_Selectivity_Acceptable_1 pH_Optimization Optimize Reaction pH (Acidic, Neutral, Basic) Is_Selectivity_Acceptable_1->pH_Optimization No Final_Conditions Select Optimal Conditions for Scale-Up Is_Selectivity_Acceptable_1->Final_Conditions Yes Analyze_Ratio_2 Analyze Regioisomeric Ratio pH_Optimization->Analyze_Ratio_2 Is_Selectivity_Acceptable_2 Is Selectivity > 95%? Analyze_Ratio_2->Is_Selectivity_Acceptable_2 Temperature_Study Conduct Temperature Study Is_Selectivity_Acceptable_2->Temperature_Study No Is_Selectivity_Acceptable_2->Final_Conditions Yes Temperature_Study->Final_Conditions

Caption: A systematic approach to improving the regioselectivity of pyrazole synthesis.

Part 3: The Role of Modern Synthetic Strategies in Scale-Up

The challenges associated with traditional batch synthesis of pyrazoles have spurred the adoption of more advanced and inherently safer technologies.

Flow Chemistry: A Paradigm Shift in Safety and Efficiency

Flow chemistry, where reagents are continuously pumped through a reactor, offers significant advantages for pyrazole synthesis, particularly when dealing with hazardous intermediates.[7]

  • Enhanced Safety: By minimizing the volume of hazardous materials at any given time, the risks associated with explosive intermediates like diazonium salts are significantly reduced.[2][7]

  • Superior Heat Transfer: The high surface-area-to-volume ratio of microreactors allows for extremely efficient heat exchange, enabling precise temperature control even for highly exothermic reactions.[7]

  • Improved Reproducibility and Scalability: Once optimized, a flow process can be scaled up by simply running it for a longer duration or by using multiple reactors in parallel ("scaling out").[7]

Visualization: Batch vs. Flow Synthesis Workflow

Batch_vs_Flow cluster_batch Batch Synthesis cluster_flow Flow Synthesis cluster_advantages Key Advantages of Flow Batch_Start Charge Reactor with Reagents Batch_React Heat/Cool and Stir for Hours Batch_Start->Batch_React Batch_Workup Quench and Work-up Batch_React->Batch_Workup Batch_Purify Purify Large Batch Batch_Workup->Batch_Purify Flow_Start Pump Reagents into Microreactor Flow_React Reaction Occurs in Seconds/Minutes Flow_Start->Flow_React Flow_Workup In-line Quenching/Extraction Flow_React->Flow_Workup Flow_Purify Continuous Crystallization/Purification Flow_Workup->Flow_Purify Safety Enhanced Safety Control Precise Control Scalability Easier Scale-Up

Caption: A comparison of traditional batch and modern flow synthesis workflows.

References

Resolving peak overlap in NMR spectra of pyrazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for NMR analysis of pyrazole derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges with NMR spectral interpretation, particularly the issue of peak overlap. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you resolve common issues and obtain high-quality, unambiguous NMR data for your pyrazole-containing compounds.

Introduction: The Challenge of Pyrazole NMR

Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science.[1][2] However, their unique electronic and structural properties, such as annular tautomerism and proton exchange phenomena, often lead to complex NMR spectra characterized by broad peaks, averaged signals, and significant peak overlap.[3][4] This guide provides a systematic approach to diagnosing and resolving these issues, ensuring accurate structural elucidation.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common problems encountered during the NMR analysis of pyrazole derivatives in a practical question-and-answer format.

Q1: My ¹H NMR spectrum shows broad or averaged signals for the pyrazole ring protons, making assignment impossible. What's happening?

A1: This is a classic sign of annular tautomerism occurring at a rate that is intermediate on the NMR timescale.[3] The proton on the nitrogen can rapidly exchange between the N1 and N2 positions, leading to an equilibrium between two tautomeric forms. This exchange causes the signals for the C3 and C5 protons (and their corresponding carbons in ¹³C NMR) to appear as averaged, often broad, peaks.

Troubleshooting Steps:

  • Low-Temperature NMR: By lowering the temperature of your experiment, you can slow down the rate of proton exchange.[3] This often "freezes out" the individual tautomers, allowing you to resolve separate signals for each form.

  • Solvent Effects: The rate of exchange is highly dependent on the solvent.[3]

    • Aprotic, non-polar solvents (e.g., benzene-d₆, toluene-d₈) can slow down the exchange.

    • Protic or hydrogen-bond accepting solvents (e.g., DMSO-d₆, methanol-d₄) can either accelerate the exchange (leading to sharper, averaged signals) or, in some cases, stabilize one tautomer over the other. Experimenting with different solvents is a crucial step.[5]

Q2: The N-H proton signal in my ¹H NMR spectrum is extremely broad or completely absent. How can I confirm its presence and location?

A2: The disappearance or significant broadening of the N-H proton signal is also a consequence of chemical exchange.[3] This can be due to exchange with other pyrazole molecules, residual water in the solvent, or the quadrupolar moment of the ¹⁴N nucleus causing rapid relaxation.[3]

Troubleshooting Steps:

  • Use a Dry Solvent: Meticulously dry your NMR solvent and glassware to minimize exchange with water.[3]

  • Concentration Variation: Acquiring spectra at different concentrations can help distinguish between intra- and intermolecular exchange processes.

  • ¹⁵N-Labeling: If synthetically feasible, ¹⁵N labeling allows for direct observation of the nitrogen and its coupling to the attached proton via ¹H-¹⁵N HMBC or HSQC experiments, providing definitive evidence of the N-H group.

  • D₂O Exchange: Add a drop of D₂O to your NMR tube, shake well, and re-acquire the ¹H spectrum. The N-H proton will exchange with deuterium, causing the signal to disappear, thus confirming its identity.[5]

Q3: I have an unsymmetrically substituted pyrazole, and the aromatic signals are heavily overlapped. How can I definitively assign the C3, C4, and C5 positions?

A3: This is a common challenge where one-dimensional spectra are insufficient. Two-dimensional (2D) NMR spectroscopy is the most powerful tool for unambiguous assignment in such cases.[3][6][7]

Recommended 2D NMR Experiments:

  • COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, helping to trace the connectivity within the pyrazole ring (e.g., H4 to H5 or H3).[6]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei. This is the first step in assigning carbons based on their attached, and often more easily assigned, protons.[3][6]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assigning quaternary carbons and confirming the overall structure. It reveals correlations between protons and carbons over two to three bonds. For instance, the H4 proton will show a correlation to both the C3 and C5 carbons, helping to distinguish them.[3][6][8][9]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Can be used to identify protons that are close in space, which is particularly useful for determining the substitution pattern and conformation of bulky substituents.

Part 2: Experimental Protocols & Methodologies

Protocol 1: Low-Temperature NMR for Tautomer Resolution

This protocol outlines the steps for acquiring NMR spectra at reduced temperatures to resolve dynamic exchange processes.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the pyrazole derivative in a suitable deuterated solvent with a low freezing point (e.g., CD₂Cl₂, Toluene-d₈, THF-d₈). Ensure the sample is free of particulate matter.

  • Initial Spectrum: Acquire a standard ¹H and ¹³C NMR spectrum at room temperature (e.g., 298 K) to serve as a reference.[3]

  • Instrument Setup:

    • Ensure the variable temperature (VT) unit is functioning correctly.

    • Select a starting temperature (e.g., 273 K).

  • Cooling and Equilibration: Gradually lower the temperature of the NMR probe in decrements of 10-20 K. Allow the sample to equilibrate at each new temperature for 5-10 minutes before acquisition to ensure thermal stability.[3]

  • Data Acquisition: Record the ¹H and/or ¹³C spectra at each temperature. Monitor the spectra for changes, specifically the sharpening of broad peaks or the splitting of averaged signals into distinct sets of signals for each tautomer.[3]

  • Analysis: Compare the spectra at different temperatures to identify the signals corresponding to each tautomer.

Protocol 2: Structure Elucidation using 2D NMR

This workflow details the use of a suite of 2D NMR experiments for the complete assignment of an unsymmetrically substituted pyrazole.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a reasonably concentrated sample of the pyrazole derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • 1D Spectra: Acquire high-quality ¹H and ¹³C{¹H} spectra. Optimize parameters like spectral width and acquisition time for good resolution.[10][11][12]

  • COSY Acquisition: Run a standard gradient-enhanced COSY experiment to establish ¹H-¹H coupling networks.

  • HSQC Acquisition:

    • Tune and match the NMR probe for both ¹H and ¹³C frequencies.

    • Acquire a phase-sensitive gradient-enhanced HSQC spectrum. This will correlate each proton with its directly attached carbon.

  • HMBC Acquisition:

    • Set the key HMBC parameter for the long-range coupling constant (typically J(C,H)) to a value that reflects the expected 2- and 3-bond coupling constants (around 8-10 Hz).[3]

    • Acquire the HMBC experiment. This may take several hours depending on the sample concentration.[3]

  • Data Processing and Analysis:

    • Process the 2D data using appropriate window functions (e.g., sine-bell) and perform phase and baseline corrections.[10][13]

    • HSQC Analysis: Assign the protonated carbons based on the proton assignments.

    • HMBC Analysis: Systematically analyze the cross-peaks. For example, look for correlations from a known proton (like H4) to nearby quaternary carbons to complete the assignment of the pyrazole core and its substituents.[8][9]

Part 3: Data & Visualization

Data Table: Typical NMR Chemical Shift Ranges for Pyrazoles

The following table provides typical ¹H and ¹³C chemical shift ranges for unsubstituted pyrazole. Note that these values can be significantly influenced by substituents and solvent effects.[14][15]

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
N-H12.0 - 14.0 (often broad)-
C3-H~7.5 - 7.8~134 - 139
C4-H~6.2 - 6.5~105 - 110
C5-H~7.5 - 7.8~134 - 139

Data compiled from various sources and intended as a general guide.[16][17][18]

Workflow Diagrams (Graphviz)

The following diagrams illustrate logical workflows for troubleshooting common NMR issues with pyrazole derivatives.

Troubleshooting_Tautomerism start Start: Broad/Averaged Signals in ¹H or ¹³C NMR q1 Is Tautomerism Suspected? start->q1 exp1 Perform Low-Temperature NMR Experiment q1->exp1 Yes end Consider Advanced 2D NMR or Isotopic Labeling q1->end No q2 Signals Resolved? exp1->q2 res1 Success: Individual Tautomers Observed q2->res1 Yes exp2 Change NMR Solvent (e.g., to Benzene-d₆ or Toluene-d₈) q2->exp2 No q3 Signals Resolved or Sharpened? exp2->q3 res2 Success: Exchange Rate Altered, Improved Resolution q3->res2 Yes q3->end No

Caption: Decision tree for resolving broad signals due to tautomerism.

Peak_Overlap_Resolution_Workflow start Start: Severe Peak Overlap in 1D NMR acq_1d Optimize 1D Acquisition: - Increase Acquisition Time - Apply Window Functions start->acq_1d q1 Resolution Sufficient? acq_1d->q1 acq_2d Acquire Suite of 2D NMR Spectra q1->acq_2d No analysis Integrate 2D Data for Unambiguous Assignment q1->analysis Yes cosy COSY: Establish ¹H-¹H Connectivity acq_2d->cosy hsqc HSQC: Correlate ¹H-¹³C (1-bond) acq_2d->hsqc hmbc HMBC: Correlate ¹H-¹³C (long-range) acq_2d->hmbc cosy->analysis hsqc->analysis hmbc->analysis

Caption: Workflow for resolving severe peak overlap using 2D NMR.

Part 4: Advanced Data Processing

Beyond optimizing acquisition parameters, advanced data processing can significantly enhance spectral resolution.

  • Resolution Enhancement: Applying mathematical functions, such as Lorentz-to-Gauss transformation or sine-bell window functions, before Fourier transformation can narrow line widths and improve the separation of overlapping peaks.[19]

  • Deconvolution: Software algorithms can fit overlapping multiplets to a sum of individual Lorentzian or Gaussian lineshapes, allowing for the accurate integration of signals that are not baseline-resolved.[20]

  • Pure Shift NMR: Advanced pulse sequences can be employed to collapse multiplets into singlets, dramatically simplifying spectra and resolving overlap. This is a powerful but less common technique that may require specialized instrumental setup.[21]

For these advanced processing techniques, specialized software is often required. Packages like Mnova NMR, TopSpin, and NMRium offer a range of tools for processing, analysis, and reporting.[20][22][23][24]

References

Technical Support Center: A-Z Guide to Pyrazole Compound Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on preventing the degradation of pyrazole compounds during storage. Our goal is to equip you with the foundational knowledge and practical troubleshooting protocols to ensure the long-term integrity of your valuable molecules.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding pyrazole stability.

Q1: What are the primary drivers of degradation for my pyrazole compounds?

A1: The stability of pyrazole compounds is governed by their intrinsic chemical structure and external environmental factors. The primary degradation pathways include:

  • Oxidation: The pyrazole ring, particularly when substituted with electron-donating groups, can be susceptible to oxidation by atmospheric oxygen.[1][2] This process can be accelerated by light or the presence of trace metal impurities. Pyrazoline derivatives, in particular, may oxidize to form brownish products.[3]

  • Hydrolysis: Functional groups attached to the pyrazole core, such as esters or amides, are common points of hydrolytic cleavage.[4][5] This is especially relevant for compounds stored in non-anhydrous solvents or exposed to atmospheric moisture. The pyrazole ring itself is generally stable against hydrolysis.[6]

  • Photodegradation: Many aromatic heterocyclic systems, including pyrazoles, can absorb UV or even visible light. This energy absorption can lead to bond cleavage, rearrangement, or reaction with other molecules, a process known as photodegradation.[4][7]

  • Thermal Degradation: While many pyrazole compounds exhibit good thermal stability, elevated temperatures can provide the activation energy needed for decomposition, especially for complex molecules or those with sensitive functional groups.[8]

Q2: What are the ideal storage conditions for solid pyrazole compounds?

A2: To maximize shelf-life, solid pyrazole compounds should be stored in a cool, dry, and dark environment .[4][9] Containers must be tightly sealed to prevent moisture ingress. For particularly sensitive compounds, the following additional measures are crucial:

  • Light Protection: Use amber glass vials or wrap containers in aluminum foil to block UV and visible light.[3][4]

  • Inert Atmosphere: For compounds prone to oxidation, storage under an inert atmosphere like argon or nitrogen is highly recommended to displace oxygen.[3][4]

  • Temperature Control: Refrigeration (2-8 °C) or freezing (-20 °C) is generally advisable, but always check the compound's specific data sheet, as some compounds can be sensitive to freeze-thaw cycles.[3]

Q3: My pyrazole derivative has changed color (e.g., turned yellow or brown). What does this signify?

A3: A change in color is a strong visual indicator of chemical degradation. Most often, a yellow or brown discoloration in pyrazole or pyrazoline compounds suggests oxidation .[3] However, it can also result from photodegradation or other complex decomposition pathways. If you observe a color change, it is imperative to re-analyze the compound's purity using an appropriate analytical technique (e.g., HPLC, LC-MS) before use.

Q4: How does the chemical structure of a pyrazole derivative influence its stability?

A4: The substituents on the pyrazole ring play a critical role in its stability.

  • Electron-Donating Groups (EDGs): Groups like amines (-NH2) or methoxy (-OCH3) can increase the electron density of the pyrazole ring, making it more susceptible to oxidation.

  • Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO2) or trifluoromethyl (-CF3) can enhance the thermal stability of the molecule.[10]

  • Hydrolyzable Groups: The presence of esters, amides, or other labile functional groups introduces a primary pathway for hydrolytic degradation, which can be pH-dependent.[5][11]

  • Photosensitive Moieties: Aromatic substituents or extended conjugated systems can increase a molecule's propensity for photodegradation.

Part 2: Troubleshooting Guides & In-Depth Protocols

This section provides structured approaches to diagnose and resolve common stability issues.

Troubleshooting Flowchart: Diagnosing Pyrazole Degradation

This flowchart provides a logical path to identify the root cause of observed degradation.

G start Start: Suspected Degradation q1 Visual Change? (Color, Texture) start->q1 q4 Analytical Data? (HPLC, NMR, MS) q1->q4 No p1 Probable Oxidation / Photodegradation q1->p1 Yes q2 Stored in Light? q3 Exposed to Air/Moisture? q2->q3 No p2 Probable Photodegradation q2->p2 Yes q3->q4 No p3 Probable Oxidation / Hydrolysis q3->p3 Yes p4 Degradation Confirmed q4->p4 New Impurity Peaks p5 No Evidence of Degradation q4->p5 Purity Unchanged p1->q2 sol1 Solution: Store in Dark, Inert Gas p1->sol1 sol2 Solution: Store in Amber Vial/Dark p2->sol2 sol3 Solution: Use Desiccant, Inert Gas p3->sol3 sol4 Action: Characterize Impurities, Review Storage Protocol p4->sol4

Caption: Troubleshooting workflow for pyrazole degradation.

Protocol 1: Establishing a Stability-Indicating HPLC Method and Forced Degradation

To properly assess stability, you need an analytical method that can separate the intact compound from its degradation products. Forced degradation studies are essential for developing such a method.[6]

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method and identify potential degradation products.

Materials:

  • Pyrazole compound of interest

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Buffers (e.g., phosphate, acetate)

  • Acids (0.1 M HCl), Bases (0.1 M NaOH), and Oxidizing agents (3% H₂O₂)[12]

  • HPLC system with UV or Mass Spectrometry (MS) detector

Methodology:

  • Initial Method Development:

    • Develop a reverse-phase HPLC method (e.g., using a C18 column) that gives a sharp, symmetrical peak for the intact pyrazole compound.

    • An isocratic or gradient elution may be used. A typical starting point is a mobile phase of water and acetonitrile with 0.1% formic acid or trifluoroacetic acid.

  • Forced Degradation Studies:

    • Prepare solutions of your compound (e.g., at 1 mg/mL) in a suitable solvent.

    • Acid Hydrolysis: Add an equal volume of 1 M HCl. Incubate at 60°C for 4-8 hours.

    • Base Hydrolysis: Add an equal volume of 1 M NaOH. Incubate at 60°C for 4-8 hours.

    • Oxidation: Add an equal volume of 30% H₂O₂. Keep at room temperature for 24 hours.

    • Photostability: Expose the solution in a quartz cuvette to a photostability chamber (ICH Q1B guidelines) or direct sunlight for 24 hours. Keep a control sample wrapped in foil.

    • Thermal Stress: Heat the solid compound and a solution at 80°C for 48 hours.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control, by your developed HPLC method.

    • Crucial Step: Ensure that the main peak of the intact compound is well-resolved from all new peaks (degradants). If not, optimize the HPLC method (e.g., change the gradient, mobile phase pH, or column).

  • Peak Purity Analysis:

    • Use a Diode Array Detector (DAD) to assess peak purity across the main peak in all stressed samples. This confirms that no degradants are co-eluting.

    • If using LC-MS, identify the mass of the major degradation products to help elucidate degradation pathways.[13]

Protocol 2: Best Practices for Long-Term Storage of Sensitive Pyrazoles

Objective: To prepare and store a sensitive pyrazole compound to minimize degradation.

Materials:

  • High-purity pyrazole compound

  • Appropriate size amber glass vial with a PTFE-lined cap

  • Source of high-purity inert gas (Argon or Nitrogen)

  • Schlenk line or glove box (ideal, but not mandatory)

  • Desiccator cabinet

Methodology:

  • Vial Preparation: Ensure the vial and cap are clean and completely dry. If possible, oven-dry the vial and allow it to cool in a desiccator.

  • Aliquotting: Weigh the desired amount of the solid pyrazole compound directly into the vial. It is best practice to store compounds in smaller, single-use aliquots to avoid repeatedly exposing the entire batch to the atmosphere.

  • Inert Gas Purging (Simple Method):

    • Insert a long needle connected to the inert gas line into the vial, with the tip near the bottom.

    • Insert a second, shorter needle to act as a vent.

    • Gently flush the vial with the inert gas for 1-2 minutes. The heavier inert gas will displace the lighter air.

    • Remove the vent needle first, then the gas inlet needle, and immediately seal the vial tightly with the PTFE-lined cap.

  • Sealing and Labeling:

    • Wrap the cap-vial interface with parafilm as an extra barrier against moisture.

    • Label the vial clearly with the compound name, batch number, date, and storage conditions (e.g., "-20°C, under Ar").

  • Storage:

    • Place the sealed vial inside a secondary container (e.g., a small box or bag) with a desiccant pouch.

    • Store the container in the dark at the recommended temperature (e.g., -20°C freezer).

Part 3: Data Summaries and Visualizations

Table 1: Recommended Storage Conditions Based on Pyrazole Structure
Structural Feature / Compound TypePrimary Degradation RiskRecommended Storage ConditionsRationale
Basic Pyrazole (Unsubstituted) Oxidation, MoistureCool (2-8°C), Dry, Tightly Sealed[9]Generally stable, but precautions prevent slow degradation.
Pyrazoles with Ester/Amide Groups Hydrolysis, Oxidation-20°C, Dry, Inert AtmosphereLow temperature and anhydrous conditions are critical to prevent hydrolysis.[5]
Pyrazoline Derivatives Oxidation-20°C, Dark, Inert AtmosphereThe non-aromatic ring is often more susceptible to oxidation than the pyrazole ring.[3]
Compounds with Phenolic -OH Groups OxidationCool (2-8°C), Dark, Inert AtmospherePhenols are easily oxidized, especially in the presence of light or metal ions.
Highly Conjugated/Colored Pyrazoles PhotodegradationRoom Temp or Cooler, Strictly Dark Extended π-systems absorb light more readily, increasing photodegradation risk.

Diagram: Primary Degradation Pathways of Pyrazole Derivatives

G pyrazole Pyrazole Derivative oxidation Oxidation pyrazole->oxidation hydrolysis Hydrolysis pyrazole->hydrolysis photodegradation Photodegradation pyrazole->photodegradation prod_ox Oxidized Products (e.g., N-oxides, Ring-Opened) oxidation->prod_ox prod_hy Hydrolyzed Products (e.g., Carboxylic Acids, Amines) hydrolysis->prod_hy prod_ph Photo-products (e.g., Isomers, Dimers) photodegradation->prod_ph o2 O₂ (Air) o2->oxidation h2o H₂O (Moisture) h2o->hydrolysis light Light (UV/Vis) light->photodegradation

Caption: Key environmental factors leading to pyrazole degradation.

References

Technical Support Center: Managing Exothermic Profiles in Large-Scale Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for large-scale pyrazole synthesis. This guide is designed to provide you, a senior application scientist, with in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the challenges of managing exothermic reactions during the scale-up of pyrazole synthesis. Our focus is on ensuring process safety, maintaining reaction efficiency, and achieving high product purity.

Section 1: Understanding and Characterizing Exotherms in Pyrazole Synthesis

The synthesis of pyrazoles, often involving the condensation of hydrazines with 1,3-dicarbonyl compounds or other precursors, can be highly exothermic.[1][2] Failure to properly manage the heat generated during these reactions on a large scale can lead to thermal runaways, characterized by a rapid increase in temperature and pressure.[3][4] This can result in side reactions, product degradation, and, in the worst-case scenario, catastrophic vessel failure.[5]

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of exothermic events in large-scale pyrazole synthesis?

A1: The primary driver of exothermicity is the formation of the stable aromatic pyrazole ring. The condensation reaction between a hydrazine and a 1,3-dicarbonyl compound is a common and often energetic method.[1] Key contributing factors on a large scale include:

  • Reaction Energetics: The intrinsic heat of reaction (enthalpy) for pyrazole formation can be significant.

  • Accumulation of Unreacted Reagents: If the rate of addition of a reagent exceeds the rate of reaction, unreacted material can accumulate.[5] A sudden increase in reaction rate (e.g., due to a temperature spike) can then lead to a rapid release of a large amount of energy.[6]

  • Poor Heat Transfer: As the scale of a reaction increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[5] This is a critical factor in the potential for thermal runaway.

  • Side Reactions: Unwanted side reactions, which may be negligible at the lab scale, can become significant and contribute to the overall heat generation at a larger scale.[5]

Q2: How can I predict the exothermic profile of my pyrazole synthesis before scaling up?

A2: Predictive analysis is crucial for safe scale-up. The following techniques are essential:

  • Reaction Calorimetry (RC): A reaction calorimeter is an indispensable tool for measuring the heat of reaction, the rate of heat evolution, and the heat capacity of the reaction mixture.[6][7] This data allows for the calculation of the adiabatic temperature rise, which is the theoretical temperature increase in a perfectly insulated system.[6]

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the thermal stability of starting materials, intermediates, and the final product.[7] It helps identify the onset temperature of any decomposition reactions, which is critical for defining safe operating temperature limits.

  • Kinetic Modeling: Understanding the reaction kinetics can help predict how the reaction rate, and therefore heat generation, will change with temperature and concentration.[8]

Troubleshooting Guide: Unexpectedly High Exotherms
Observation Potential Cause(s) Recommended Action(s)
Rapid, uncontrolled temperature rise early in the addition phase. Reagent addition rate is too high for the cooling capacity.Immediately stop the reagent addition. Ensure maximum cooling is applied. For future runs, reduce the addition rate and/or dilute the incoming reagent stream.
A sudden temperature spike after a period of controlled addition. Accumulation of unreacted starting material followed by a rapid reaction.Stop the addition. Consider if there's an induction period for the reaction. Use in-situ monitoring (e.g., FTIR) to track reagent consumption in real-time.[6]
Higher than expected overall temperature increase. Inaccurate heat of reaction data or lower than expected heat transfer efficiency of the reactor.Re-evaluate calorimetric data. Verify the performance of the reactor's cooling system. Consider reducing the batch size or increasing the solvent volume to act as a heat sink.[2]

Section 2: Control Strategies for Safe and Efficient Scale-Up

Effective control of the reaction exotherm is paramount for a successful and safe scale-up. This involves a combination of chemical and engineering strategies.

Frequently Asked Questions (FAQs)

Q3: What are the most effective methods for controlling the exotherm during the addition of reagents?

A3: The principle of controlled addition is to ensure that the rate of heat generation never exceeds the rate of heat removal.[5] Key strategies include:

  • Semi-Batch Operation: Adding one of the reactive reagents portion-wise or via a controlled feed is standard practice for exothermic reactions.[7] This prevents the accumulation of large amounts of potential energy at the start of the reaction.

  • Optimized Addition Rate: The addition rate should be carefully calculated based on reaction calorimetry data to match the reactor's cooling capacity.

  • Dilution: Conducting the reaction in a sufficient volume of a suitable solvent helps to moderate the temperature by acting as a heat sink.[2]

  • Temperature Control: Maintaining a consistent reaction temperature is crucial. Operating at a temperature where the reaction proceeds at a manageable rate without allowing for reagent accumulation is key.[5]

Q4: Can the choice of solvent impact the exothermic profile?

A4: Absolutely. The solvent plays multiple roles in managing exotherms:

  • Heat Capacity: Solvents with a higher heat capacity can absorb more energy for a given temperature increase, providing a larger thermal buffer.

  • Boiling Point: A solvent with a boiling point near the desired reaction temperature can provide a degree of passive cooling through reflux, although this should not be the primary means of temperature control.

  • Solubility and Viscosity: The solvent must keep all components in solution to ensure good mixing and heat transfer. Changes in viscosity during the reaction can impede mixing and lead to localized hot spots.

Experimental Protocol: Determining Heat of Reaction using Reaction Calorimetry
  • Calibration: Calibrate the reaction calorimeter by introducing a known amount of heat and measuring the temperature response to determine the overall heat transfer coefficient (U) and the heat capacity of the system.

  • Charge Initial Reagents: Charge the reactor with the initial starting material (e.g., the 1,3-dicarbonyl compound) and the solvent.

  • Equilibration: Bring the reactor contents to the desired starting temperature and allow the system to equilibrate.

  • Controlled Addition: Add the second reagent (e.g., hydrazine) at a constant, controlled rate.

  • Data Acquisition: Continuously monitor the temperature of the reactor contents and the cooling jacket. The difference between these temperatures, along with the heat transfer coefficient, allows for the calculation of the instantaneous heat flow.

  • Integration: Integrate the heat flow over the duration of the addition and any subsequent reaction time to determine the total heat of reaction.

Visualization: Decision Workflow for Exotherm Control

ExothermControlWorkflow cluster_prep Pre-Scale-up Assessment cluster_execution Scale-up Execution cluster_troubleshooting Troubleshooting Calorimetry Perform Reaction Calorimetry (RC) & DSC Kinetics Determine Reaction Kinetics Calorimetry->Kinetics Model Model Thermal Profile Kinetics->Model Addition Controlled Reagent Addition Model->Addition Define Safe Addition Rate Cooling Ensure Adequate Cooling Capacity Addition->Cooling Monitoring In-situ Monitoring (Temp, Pressure, Conc.) Cooling->Monitoring Deviation Temperature Deviation Detected Monitoring->Deviation Stop Stop Reagent Feed Deviation->Stop Cool Apply Max Cooling Stop->Cool Quench Emergency Quench? Cool->Quench BatchVsFlow cluster_attributes Batch Batch Reactor Large Volume Low Surface Area/Volume Ratio Slower Heat Transfer Potential for Hotspots HeatTransfer Heat Transfer Efficiency Batch->HeatTransfer Lower Safety Inherent Safety Batch->Safety Lower Control Parameter Control Batch->Control Moderate Flow Flow Reactor Small Volume High Surface Area/Volume Ratio Rapid Heat Transfer Excellent Temperature Control Flow->HeatTransfer Higher Flow->Safety Higher Flow->Control Precise

References

Technical Support Center: Alternative Eco-Friendly Solvents for Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the green synthesis of pyrazoles. This guide is designed for researchers, scientists, and drug development professionals who are looking to transition from conventional volatile organic solvents (VOCs) to more sustainable, eco-friendly alternatives. Here, we address common challenges and frequently asked questions to ensure your experiments are both successful and environmentally responsible.

The increasing emphasis on sustainable chemical practices has driven significant advancements in the use of green solvents for synthesizing pyrazole derivatives, a critical scaffold in pharmaceuticals and agrochemicals.[1][2][3] This center provides field-proven insights and validated protocols to navigate this transition smoothly.

Frequently Asked Questions (FAQs)

General Questions

Q1: Why should I switch to an eco-friendly solvent for pyrazole synthesis?

A1: Traditional methods for pyrazole synthesis often rely on volatile, hazardous, and environmentally harmful organic solvents.[4] Green solvents offer numerous advantages, including:

  • Reduced Environmental Impact: Many green solvents are biodegradable, non-toxic, and derived from renewable resources.[5][6][7]

  • Enhanced Safety: They typically have low volatility and are non-flammable, reducing the risk of accidents in the lab.[8]

  • Improved Reaction Efficiency: In many cases, green solvents can accelerate reaction rates, improve yields, and enhance selectivity.[5][6][7]

  • Cost-Effectiveness: Solvents like water and glycerol are inexpensive and readily available.[9][10] Many others, like Deep Eutectic Solvents (DESs) and some Ionic Liquids (ILs), can be recycled and reused multiple times, improving process economy.[8][11]

Q2: What are the most common types of eco-friendly solvents used for pyrazole synthesis?

A2: Several classes of green solvents have proven effective:

  • Water: Nature's own solvent, it is non-toxic, abundant, and ideal for many condensation reactions.[12][13][14][15]

  • Alcohols (Ethanol, Glycerol): Bio-derived alcohols like ethanol are excellent green alternatives. Glycerol, a byproduct of biodiesel production, is particularly noteworthy for its high boiling point, non-toxicity, and biodegradability.[9][10][16][17]

  • Deep Eutectic Solvents (DESs): These are mixtures of hydrogen bond donors (e.g., urea, glycerol) and hydrogen bond acceptors (e.g., choline chloride).[11] They are biodegradable, easy to prepare, and can dissolve a wide range of reactants.[5][6][7]

  • Ionic Liquids (ILs): Salts with low melting points, ILs have negligible vapor pressure, high thermal stability, and can be tailored to have specific solvating properties.[8][18] They can act as both the solvent and the catalyst.[18][19][20]

Q3: Can I use energy-assisted methods with these green solvents?

A3: Absolutely. Combining green solvents with energy sources like microwave (MW) irradiation or ultrasound is a powerful strategy to enhance reaction efficiency.[4][21]

  • Microwave-Assisted Synthesis: Drastically reduces reaction times from hours to minutes by enabling selective and rapid heating.[21][22]

  • Ultrasound-Assisted Synthesis: Utilizes acoustic cavitation to create localized high-pressure and high-temperature zones, which enhances mass transfer and accelerates reactions, often at room temperature.[21][23][24]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low or No Product Yield

Q: I switched from toluene to water for my Knorr pyrazole synthesis (1,3-dicarbonyl + hydrazine), but my yield is very low. What's going wrong?

A: This is a common issue often related to reactant solubility. While the reaction is feasible in water, hydrophobic starting materials may not dissolve sufficiently.

  • Causality: The Knorr condensation requires effective interaction between the nucleophilic hydrazine and the electrophilic carbonyl carbons. If your 1,3-dicarbonyl compound has large, nonpolar substituents, it will have poor solubility in water, leading to a slow or incomplete reaction.

  • Troubleshooting Steps:

    • Introduce a Co-Solvent: A small amount of a water-miscible, green co-solvent like ethanol can dramatically improve solubility. A 1:1 or 2:1 water:ethanol mixture is a good starting point.[13]

    • Use a Phase-Transfer Catalyst: For aqueous reactions, adding a surfactant like cetyltrimethylammonium bromide (CTAB) can create micelles that act as microreactors, bringing the hydrophobic reactants together.[12]

    • Switch to a Different Green Solvent: If solubility remains an issue, consider a solvent with better solubilizing power for a wide range of compounds, such as a Deep Eutectic Solvent (e.g., choline chloride:urea) or glycerol.[5][16][25]

    • Employ Energy Assistance: Applying ultrasound can create an emulsion, increasing the interfacial area between reactants and accelerating the reaction even with poor solubility.[23][24]

Issue 2: Formation of Side Products or Regioisomer Mixtures

Q: I'm using an unsymmetrical 1,3-diketone and getting a mixture of two pyrazole regioisomers. How can I improve selectivity in a green solvent?

A: Regioselectivity is a classic challenge in pyrazole synthesis and is highly dependent on the reaction conditions.

  • Causality: The initial nucleophilic attack of the hydrazine can occur at either of the two non-equivalent carbonyl groups. The solvent and catalyst can influence the kinetic vs. thermodynamic control of this step. For instance, protic solvents like water or ethanol can stabilize certain transition states over others through hydrogen bonding.

  • Troubleshooting Steps:

    • Optimize the Catalyst: In aqueous media, using a solid acid catalyst like Amberlyst-70 can provide a surface that favors the formation of one regioisomer.[26]

    • Leverage Solvent Properties: Deep Eutectic Solvents (DESs) can be highly effective in controlling selectivity due to their structured nature and ability to form specific hydrogen bonds with reactants.[7] Experiment with different DES combinations (e.g., choline chloride:glycerol vs. choline chloride:malonic acid).[11]

    • Control the Temperature: Lowering the reaction temperature often favors the kinetically controlled product, which may be a single isomer. Conversely, higher temperatures might favor the thermodynamic product.

    • Modify the Hydrazine: Using a substituted hydrazine (e.g., phenylhydrazine) can introduce steric hindrance that directs the initial attack to the less hindered carbonyl group, thus favoring one regioisomer.[27]

Issue 3: Difficulty in Product Isolation and Purification

Q: I've successfully synthesized my pyrazole in a Deep Eutectic Solvent (DES), but now I'm struggling to extract the product. How can I isolate it without using large volumes of organic solvents?

A: Product isolation from viscous, non-volatile solvents like DESs or glycerol requires a different approach than traditional workups.

  • Causality: These solvents are often immiscible with common nonpolar extraction solvents (like hexane or ether) and highly soluble in water, which can complicate simple liquid-liquid extraction.

  • Troubleshooting Steps:

    • Dilution and Precipitation: The most common method is to add a large volume of water to the reaction mixture. Many organic products, including pyrazoles, are poorly soluble in water and will precipitate out. The solid product can then be isolated by simple filtration.[25]

    • Back-Extraction: If the product does not precipitate, dilute the DES with water and then perform an extraction with a greener, water-immiscible solvent like ethyl acetate. This reduces the viscosity of the aqueous layer and allows for efficient extraction.

    • Solvent Recyclability: A key advantage of DESs and ILs is their potential for reuse.[8][11] After extracting the product, the water can be removed from the DES/IL under vacuum, allowing the solvent to be recycled for subsequent batches.

Data Summary: Comparison of Eco-Friendly Solvents

Solvent SystemTypeKey AdvantagesCommon ChallengesTypical YieldsRef.
Water ProticNon-toxic, inexpensive, readily available, high heat capacity.Poor solubility for nonpolar substrates.85-97%[12]
Ethanol ProticBio-renewable, good solvent for many organics, volatile.Flammable, may require heating.60-95%[27]
Glycerol ProticHigh boiling point, non-toxic, biodegradable, byproduct of biodiesel.High viscosity, difficult product isolation.86-92%[16][17]
Deep Eutectic Solvents (DESs) Protic/Aprotic-likeBiodegradable, recyclable, easy to prepare, tunable properties.High viscosity, potential for reactant degradation at high temp.>90%[5][6][7]
Ionic Liquids (ILs) AproticNegligible vapor pressure, high thermal stability, recyclable, dual catalyst/solvent role.Can be expensive, potential toxicity concerns, purification challenges.90-98%[8][18][19]

Experimental Protocols & Visualizations

Protocol 1: Ultrasound-Assisted Synthesis of Pyrano[2,3-c]pyrazoles in Water

This protocol demonstrates a catalyst-free, multi-component reaction accelerated by ultrasound, a prime example of green chemistry principles.[23][24]

Step-by-Step Methodology:

  • Reactant Preparation: In a 50 mL round-bottom flask, combine an aromatic aldehyde (1 mmol), malononitrile (1 mmol), hydrazine hydrate (1.2 mmol), and ethyl acetoacetate (1 mmol).

  • Solvent Addition: Add 10 mL of deionized water to the flask.

  • Ultrasonic Irradiation: Place the flask in an ultrasonic cleaning bath, ensuring the water level of the bath is at the same level as the reaction mixture. Irradiate at 40 kHz, 250 W.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30-40 minutes.

  • Product Isolation: Upon completion, the solid product will often precipitate. Cool the mixture in an ice bath for 15 minutes to maximize precipitation.

  • Purification: Collect the solid by vacuum filtration, wash with cold water (2 x 10 mL), and dry. If necessary, recrystallize from an ethanol/water mixture to obtain the pure pyranopyrazole derivative.

Diagram 1: Decision Workflow for Green Solvent Selection

This diagram provides a logical pathway for choosing an appropriate eco-friendly solvent based on experimental parameters.

Solvent_Selection_Workflow start Start: Define Reaction (e.g., Knorr Synthesis) solubility Are reactants soluble in water? start->solubility water Use Water as solvent. Consider adding a catalyst (e.g., CeO2/SiO2). solubility->water Yes energy Consider energy assistance? (Ultrasound/Microwave) solubility->energy No end Proceed to Optimization & Product Isolation water->end ultrasound_water Use Ultrasound in water to create an emulsion. energy->ultrasound_water Yes other_solvents Select alternative solvent based on polarity and H-bonding. energy->other_solvents No ultrasound_water->end des Use Deep Eutectic Solvent (DES) for high solubility & selectivity. other_solvents->des glycerol Use Glycerol for high temp. and catalyst-free conditions. other_solvents->glycerol des->end glycerol->end

Caption: Decision tree for selecting a suitable green solvent.

References

Validation & Comparative

A Comparative Guide to Pyrazole Synthesis: Conventional Reflux vs. Microwave-Assisted Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of pyrazole scaffolds is a cornerstone of innovation. The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals, including well-known drugs like Celecoxib.[1] The quest for optimized reaction conditions has led to a critical evaluation of traditional heating methods versus modern techniques.

This guide provides an in-depth comparative analysis of conventional reflux and microwave-assisted organic synthesis (MAOS) for the preparation of pyrazoles. We will explore the fundamental principles governing each method, present supporting experimental data, and provide detailed, validated protocols to guide your synthetic strategy. While traditional synthesis often relies on prolonged heating under reflux, contemporary methodologies like microwave-assisted synthesis offer significant advantages in reaction time and yield.[2][3][4][5][6]

The Energetic Divide: Understanding Heating Mechanisms

The choice between conventional and microwave heating is not merely one of convenience; it is a decision rooted in the fundamental physics of energy transfer. The efficiency and outcome of a reaction are directly influenced by how energy is delivered to the molecules.

Conventional Heating: A Surface-Level Approach

Traditional laboratory heating relies on conduction and convection. An external heat source (e.g., an oil bath or heating mantle) warms the outer surface of the reaction vessel. This thermal energy is then slowly and inefficiently transferred by conduction through the vessel walls to the solvent and, finally, to the reactants.[7][8] This process creates a significant temperature gradient within the vessel, with the walls being hotter than the bulk of the solution. This non-uniform heating can lead to localized overheating, promoting the formation of byproducts and thermal degradation of sensitive reagents.[7][8]

Microwave-Assisted Synthesis: Direct Molecular Activation

Microwave-assisted organic synthesis (MAOS) represents a paradigm shift in energy delivery. Instead of external heating, microwave irradiation directly couples with molecules in the reaction mixture that possess a dipole moment (polar molecules) or are ionic.[9][10][11] The energy transfer occurs through two primary mechanisms:

  • Dipolar Polarization: Polar molecules, like reactants and polar solvents, continuously attempt to align their dipoles with the rapidly oscillating electric field of the microwave radiation. This rapid molecular rotation and resulting intermolecular friction generate heat quickly and uniformly throughout the entire volume of the sample.[9][11][12]

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth through the solution under the influence of the oscillating electric field. Collisions caused by this migration generate heat.[9][12]

This direct and volumetric heating mechanism avoids the thermal gradients of conventional methods, leading to remarkably uniform temperature distribution, rapid temperature elevation, and often, access to reaction pathways not easily achieved with traditional heating.[9][11]

Data Presentation: A Head-to-Head Comparison

The quantitative advantages of microwave-assisted synthesis are clearly demonstrated in the literature. The following tables summarize key data from representative experimental procedures for the synthesis of various pyrazole derivatives, highlighting the efficiencies gained by moving from conventional reflux to microwave irradiation.

Table 1: Synthesis of Phenyl-1H-pyrazoles [13][14]

ParameterConventional Reflux MethodMicrowave-Assisted Method
Reaction Time 2 hours5 minutes
Temperature 75°C60°C
Yield 73 - 90%91 - 98%
Energy Source Oil bath / Heating mantle50 W Microwave Power

Table 2: Synthesis of Pyrazole-Oxadiazole Hybrids [5]

ParameterConventional Reflux MethodMicrowave-Assisted Method
Reaction Time 7 - 9 hours9 - 10 minutes
Yield Lower than microwave79 - 92% improvement

Table 3: Synthesis of Tetrazole-Substituted Pyrazoles from Chalcones [15]

ParameterConventional Heating MethodMicrowave-Assisted Method
Reaction Time 7 - 8 hours8 - 10 minutes
Temperature 80 - 90°CN/A
Yield Lower than microwaveHigher yields
Energy Source Heating mantle180 W Microwave Power

Experimental Protocols

To provide a practical framework, we present detailed, self-validating methodologies for both a conventional and a microwave-assisted pyrazole synthesis, based on established literature procedures for the reaction of a β-ketoester with an aryl hydrazine.[2][13]

Protocol 1: Conventional Reflux Synthesis of Phenyl-1H-pyrazoles

Causality Behind Experimental Choices: This classic Knorr pyrazole synthesis relies on the condensation of a 1,3-dicarbonyl compound with a hydrazine.[16][17] The use of reflux in ethanol provides the necessary thermal energy to overcome the activation barrier for the initial condensation and subsequent cyclization/dehydration to form the aromatic pyrazole ring. A catalytic amount of acetic acid is used to protonate a carbonyl group, activating it for nucleophilic attack by the hydrazine. The extended reaction time is a direct consequence of the inefficient heat transfer of conventional methods.

Materials:

  • Aryl hydrazine (1.0 mmol)

  • β-ketoester (e.g., ethyl acetoacetate) (1.0 mmol)

  • Ethanol (10 mL)

  • Glacial Acetic Acid (catalytic amount, ~3 drops)

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask, dissolve the appropriate aryl hydrazine (1.0 mmol) and β-ketoester (1.0 mmol) in ethanol (10 mL).

  • Add a catalytic amount of glacial acetic acid to the solution.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 75-80°C) using a heating mantle or oil bath.

  • Maintain the reflux for 2-3 hours, monitoring the reaction's completion via Thin-Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Pour the residue into crushed ice or cold water to precipitate the crude product.

  • Collect the solid by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure pyrazole derivative.

Protocol 2: Microwave-Assisted Synthesis of Phenyl-1H-pyrazoles

Causality Behind Experimental Choices: This protocol leverages the efficiency of microwave heating. The polar reactants and ethanol solvent couple effectively with the microwave irradiation, leading to rapid and uniform heating.[12] This accelerates the reaction rate dramatically, allowing for complete conversion in minutes instead of hours. The sealed vessel allows the temperature to rise above the solvent's atmospheric boiling point, further accelerating the reaction, a phenomenon known as the "superheating effect." The power is kept constant to ensure reproducible and controlled heating.

Materials:

  • Aryl hydrazine (1.0 mmol)

  • β-ketoester (e.g., ethyl acetoacetate) (1.0 mmol)

  • Ethanol (5 mL)

  • Glacial Acetic Acid (catalytic amount, ~2 drops)[1]

  • 10 mL microwave reactor vial with a magnetic stir bar

  • Microwave reactor

Procedure:

  • In a 10 mL microwave reactor vial equipped with a magnetic stir bar, combine the aryl hydrazine (1.0 mmol) and the β-ketoester (1.0 mmol).

  • Add ethanol (5 mL) and a catalytic amount of glacial acetic acid.[1][2]

  • Seal the vessel securely and place it in the microwave reactor cavity.

  • Irradiate the mixture at a constant temperature of 60°C for 5 minutes with a power of 50 W (Note: parameters may need optimization depending on the specific reactants and microwave model).[2][13]

  • After irradiation is complete, the vessel is automatically cooled to a safe handling temperature by the instrument.

  • Open the vial and transfer the contents. The solvent can be evaporated and the product purified as described in the conventional method (steps 6-8).

Visualization of Methodologies

The following diagrams illustrate the stark contrast in workflow efficiency and the decision-making process when choosing a synthesis method.

G cluster_0 Conventional Reflux Workflow cluster_1 Microwave Synthesis Workflow A1 Setup Glassware (Flask, Condenser) A2 Add Reagents & Solvent A1->A2 A3 Heat to Reflux (Oil Bath) A2->A3 A4 Maintain Reflux (2 - 9 hours) A3->A4 A5 Cool Down A4->A5 A6 Workup & Purification A5->A6 B1 Add Reagents to Microwave Vial B2 Seal Vial B1->B2 B3 Irradiate in Microwave Reactor B2->B3 B4 Reaction Time (1 - 10 minutes) B3->B4 B5 Automated Cooling B4->B5 B6 Workup & Purification B5->B6

Caption: A comparative workflow of conventional versus microwave-assisted pyrazole synthesis.

DecisionLogic Start Choose Synthesis Method Equip Microwave Reactor Available? Start->Equip Speed Is Rapid Synthesis (High Throughput) Critical? Equip->Speed Yes Conventional Use Conventional Heating Equip->Conventional No Scale Large Scale (>10g) Required? Speed->Scale No MAOS Use Microwave- Assisted Synthesis (MAOS) Speed->MAOS Yes Optimize Exploring Novel Reaction Conditions? Scale->Optimize No Scale->Conventional Yes Optimize->MAOS Yes Optimize->Conventional No

Caption: Decision logic for choosing between conventional and microwave pyrazole synthesis.

Senior Scientist's Perspective: Beyond Speed and Yield

The data unequivocally supports microwave-assisted synthesis for its superior speed and efficiency. For professionals in drug discovery, where the rapid synthesis of compound libraries for screening and lead optimization is paramount, MAOS is not just an alternative but a transformative tool.[1] The ability to perform reactions in minutes allows for a much faster design-make-test-analyze cycle.

Furthermore, MAOS aligns with the principles of "Green Chemistry."[8][10] The significant reduction in reaction times leads to lower energy consumption. The enhanced efficiency can also reduce the need for large excesses of reagents and may allow for the use of more environmentally benign solvents or even solvent-free conditions.[9][18]

However, conventional heating retains its place in the laboratory. The initial capital investment for a dedicated microwave reactor can be a barrier. For large-scale syntheses, traditional glassware is often more practical and readily available.[19] Ultimately, the choice of method depends on the specific goals of the project, available resources, and the scale of the reaction. For rapid optimization, library synthesis, and projects where time is a critical factor, microwave-assisted synthesis is the demonstrably superior approach.

References

A Senior Application Scientist's Guide to Structure Validation of Pyrazole Derivatives: An In-Depth Comparison of X-ray Crystallography and Alternative Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of successful research and development. This is particularly true for heterocyclic compounds like pyrazole derivatives, which are privileged scaffolds in a vast array of pharmacologically active agents. Their structural nuances can significantly impact their biological activity, making precise characterization non-negotiable. This guide provides an in-depth, comparative analysis of X-ray crystallography for the definitive structure validation of pyrazole derivatives, juxtaposed with other common analytical techniques. We will delve into the "why" behind experimental choices, offering a field-proven perspective on generating trustworthy and publishable data.

The Indispensable Role of X-ray Crystallography

While techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are cornerstones of chemical analysis, X-ray crystallography stands alone in its ability to provide a direct, unambiguous visualization of a molecule's three-dimensional structure in the solid state. This is of paramount importance for pyrazole derivatives, where issues of tautomerism, isomerism, and conformation can be challenging to resolve by other means.

X-ray crystallography offers unparalleled insights into:

  • Absolute Stereochemistry: Crucial for understanding enantioselective biological activity.

  • Tautomeric Forms: Pyrazoles can exist in different tautomeric forms, and X-ray crystallography can definitively identify the dominant form in the solid state.

  • Intermolecular Interactions: Understanding the hydrogen bonding and other non-covalent interactions in the crystal lattice can provide valuable information about the molecule's behavior in a biological environment.

  • Conformational Analysis: The precise arrangement of substituents on the pyrazole ring is often critical for receptor binding.

A Comparative Overview of Analytical Techniques for Pyrazole Structure Validation

The choice of analytical technique is not always straightforward and often a combination of methods is required for complete characterization. The following table provides a comparative overview of the strengths and limitations of X-ray crystallography, NMR, and MS for the analysis of pyrazole derivatives.

Technique Information Provided Strengths Limitations
X-ray Crystallography 3D molecular structure, bond lengths, bond angles, absolute stereochemistry, intermolecular interactions.Unambiguous structure determination.Requires a single, high-quality crystal; the solid-state structure may not always represent the solution-state conformation.
Nuclear Magnetic Resonance (NMR) Connectivity of atoms, chemical environment of nuclei, stereochemistry, conformational dynamics in solution.Provides information about the molecule's structure and behavior in solution, which can be more biologically relevant.Can be challenging to interpret for complex molecules; may not be able to definitively resolve certain isomeric or tautomeric forms without extensive experimentation.
Mass Spectrometry (MS) Molecular weight, elemental composition, fragmentation patterns.High sensitivity, requires very small amounts of sample.Provides no direct information about the 3D structure or stereochemistry.

Experimental Workflow for X-ray Crystallography of Pyrazole Derivatives

The following is a detailed, step-by-step methodology for the X-ray crystallographic analysis of a novel pyrazole derivative. The causality behind each step is explained to provide a deeper understanding of the process.

Step 1: Crystal Growth - The Art and Science

The most critical and often most challenging step is obtaining a single, high-quality crystal suitable for diffraction.

  • Rationale: The quality of the crystal directly dictates the quality of the diffraction data and the ultimate resolution of the structure.

  • Protocol:

    • Purification: The pyrazole derivative must be of the highest possible purity. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.

    • Solvent Selection: A systematic screen of solvents and solvent mixtures is essential. The ideal solvent is one in which the compound is sparingly soluble.

    • Crystallization Techniques:

      • Slow Evaporation: The simplest method, where a saturated solution of the compound is allowed to evaporate slowly.

      • Vapor Diffusion (Hanging Drop or Sitting Drop): A small drop of the concentrated compound solution is allowed to equilibrate with a larger reservoir of a precipitant solution. This is a highly controlled method.

      • Cooling: A saturated solution at a higher temperature is slowly cooled, leading to supersaturation and crystal formation.

Step 2: Data Collection - Capturing the Diffraction Pattern

Once a suitable crystal is obtained, it is mounted on a goniometer and exposed to a focused beam of X-rays.

  • Rationale: The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern that contains information about the arrangement of atoms.

  • Protocol:

    • Crystal Mounting: The crystal is carefully mounted on a loop or a glass fiber.

    • Data Collection Strategy: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.

    • Data Processing: The raw diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections.

Step 3: Structure Solution and Refinement - From Data to a 3D Model

This is the computational part of the process where the diffraction data is used to generate a 3D model of the molecule.

  • Rationale: Mathematical algorithms are used to solve the "phase problem" and generate an initial electron density map, which is then refined to produce the final, accurate molecular structure.

  • Protocol:

    • Structure Solution: Direct methods or Patterson methods are used to obtain an initial model of the structure.

    • Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This involves adjusting the atomic positions, thermal parameters, and other parameters to improve the agreement between the calculated and observed diffraction data.

    • Validation: The final structure is validated using a variety of crystallographic and chemical checks to ensure its quality and accuracy.

XRay_Crystallography_Workflow X-ray Crystallography Workflow for Pyrazole Derivatives A High-Purity Pyrazole Derivative B Crystal Growth (e.g., Vapor Diffusion) A->B C Single Crystal Selection & Mounting B->C D X-ray Diffraction Data Collection C->D E Data Processing & Reduction D->E F Structure Solution (e.g., Direct Methods) E->F G Structure Refinement F->G H Structure Validation & Analysis G->H I Final Crystallographic Information File (CIF) H->I Structure_Validation_Decision_Tree Decision Tree for Pyrazole Derivative Structure Validation Start New Pyrazole Derivative Synthesized Initial_Analysis Initial Characterization (MS, 1H & 13C NMR) Start->Initial_Analysis Is_Structure_Ambiguous Is the structure still ambiguous? (e.g., tautomers, isomers) Initial_Analysis->Is_Structure_Ambiguous Advanced_NMR Advanced NMR Experiments (NOESY, HMBC, etc.) Is_Structure_Ambiguous->Advanced_NMR Yes Final_Structure Definitive Structure Elucidated Is_Structure_Ambiguous->Final_Structure No Is_Crystal_Available Can a single crystal be grown? Advanced_NMR->Is_Crystal_Available XRay_Crystallography Perform X-ray Crystallography Is_Crystal_Available->XRay_Crystallography Yes Inconclusive Structure remains tentative; consider derivatization or other techniques Is_Crystal_Available->Inconclusive No XRay_Crystallography->Final_Structure

A Comparative Analysis of Pyrazole Derivatives and Celecoxib in Anti-inflammatory Activity

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Drug Development Professionals

Introduction: The Rationale for Moving Beyond a Landmark Drug

Inflammation is a fundamental biological process, a double-edged sword that is essential for healing but destructive in chronic conditions like rheumatoid arthritis and osteoarthritis.[1] A key pathway in inflammation involves the cyclooxygenase (COX) enzymes, which convert arachidonic acid into prostaglandins—critical mediators of pain and inflammation.[2][3] The discovery of two isoforms, COX-1 (constitutively expressed for homeostatic functions like gastric protection) and COX-2 (inducible at sites of inflammation), revolutionized anti-inflammatory therapy.[2][4]

Celecoxib (Celebrex®), a diaryl-substituted pyrazole, was a landmark achievement in this field.[5][6] As a selective COX-2 inhibitor, it offered potent anti-inflammatory and analgesic effects with a significantly lower risk of the gastrointestinal side effects that plagued non-selective NSAIDs like ibuprofen and naproxen.[1][4][7][8] The pyrazole scaffold is now recognized as a "privileged structure" in medicinal chemistry for its role in anti-inflammatory drug design.[6][9]

However, the therapeutic journey does not end with Celecoxib. The drive to develop new pyrazole derivatives is fueled by several key objectives:

  • Enhanced Potency and Selectivity: To design molecules with superior affinity for COX-2, potentially allowing for lower therapeutic doses.

  • Dual-Targeting Mechanisms: To create single molecules that inhibit multiple inflammatory pathways (e.g., COX-2 and 5-lipoxygenase) for a broader, more potent effect.[1][11]

This guide synthesizes data from numerous studies to provide a clear, evidence-based comparison of where the field stands and the potential of next-generation pyrazole-based anti-inflammatory agents.

Mechanistic Landscape: COX-2 Inhibition and Beyond

The primary mechanism of action for both Celecoxib and its pyrazole-based successors is the selective inhibition of the COX-2 enzyme.[5][12]

Celecoxib's Mode of Action: Celecoxib's selectivity is a feat of molecular engineering. Its structure features a critical benzenesulfonamide moiety. This polar side chain fits perfectly into a hydrophilic side pocket present in the active site of the COX-2 enzyme—a pocket that is absent in the narrower COX-1 active site.[2][4] This specific binding blocks the entry of arachidonic acid, thereby preventing the synthesis of pro-inflammatory prostaglandins like PGE2.[3]

Mechanisms of Novel Pyrazole Derivatives: While most new derivatives retain the core mechanism of COX-2 inhibition, structural modifications have unlocked additional or alternative pathways. Some derivatives have been shown to modulate other key players in the inflammatory cascade, including:

  • Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6): Inhibition of these pro-inflammatory cytokines.[13][14]

  • 5-Lipoxygenase (5-LOX): Dual inhibition of both COX and 5-LOX pathways, which reduces the production of leukotrienes, another class of inflammatory mediators.[1][11]

This multi-target approach represents a promising strategy for developing more efficacious anti-inflammatory drugs.

G AA Arachidonic Acid (from cell membrane) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 LOX 5-LOX AA->LOX PGG2 Prostaglandin G2 (PGG2) COX1->PGG2 COX2->PGG2 Leukotrienes Leukotrienes (LTB4, etc.) LOX->Leukotrienes PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Thromboxane Thromboxane A2 PGH2->Thromboxane Inflammation Pain, Fever, Inflammation Prostaglandins->Inflammation GI GI Mucosal Integrity Platelet Function Thromboxane->GI Inflammation2 Inflammation (Leukocyte chemotaxis) Leukotrienes->Inflammation2 NS_NSAIDs Non-Selective NSAIDs (e.g., Ibuprofen) NS_NSAIDs->COX1 NS_NSAIDs->COX2 Celecoxib Celecoxib & Novel Pyrazoles Celecoxib->COX2 Dual Dual COX/LOX Inhibitors Dual->COX2 Dual->LOX

Caption: Arachidonic acid cascade and points of NSAID inhibition.

Comparative Performance: In Vitro Experimental Data

The initial screening of potential anti-inflammatory drugs relies heavily on in vitro assays to determine their potency and selectivity for COX enzymes. Potency is measured by the half-maximal inhibitory concentration (IC50), while the Selectivity Index (SI = IC50 COX-1 / IC50 COX-2) quantifies the drug's preference for COX-2. A higher SI value indicates greater selectivity and a potentially better gastrointestinal safety profile.

Below is a summary of data from various studies, comparing novel pyrazole derivatives to Celecoxib.

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index (SI)Reference
Celecoxib (Reference) ~15 - 50~0.04 - 2.16 ~7 - 327 [11][13][15]
Pyrazole-pyridazine hybrid 5f 14.341.50 9.56[13][16]
Pyrazole-pyridazine hybrid 6f 9.551.15 8.31[13][16]
Pyrazole analogue 5u 130.121.79 72.73[15]
Pyrazole analogue 5s 165.012.51 65.75[15]
Thymol-pyrazole hybrid 8b 13.60.043 316[11]
Thymol-pyrazole hybrid 8g 12.060.045 268[11]

Analysis of In Vitro Data: The data clearly demonstrates the successful development of novel pyrazole derivatives with impressive COX-2 inhibitory profiles.

  • Superior Potency: Several new compounds, particularly the thymol-pyrazole hybrids (e.g., 8b ), exhibit COX-2 IC50 values in the low nanomolar range, comparable or even slightly superior to Celecoxib.[11]

  • High Selectivity: Many derivatives maintain a high degree of selectivity for COX-2. Hybrids 8b and 8g show a selectivity index comparable to that of Celecoxib, suggesting a favorable safety profile.[11]

  • Structural Diversity: The active compounds come from diverse structural classes (pyridazine and thymol hybrids), indicating the pyrazole core's versatility as a scaffold for building potent and selective inhibitors.[11][13][16]

Comparative Performance: In Vivo Experimental Data

While in vitro assays are crucial, in vivo models are the true test of a compound's therapeutic potential, accounting for its absorption, distribution, metabolism, and excretion (ADME) properties. The carrageenan-induced paw edema model in rats is the gold standard for evaluating acute anti-inflammatory activity.[17][18]

CompoundDose (mg/kg or mmol/kg)Paw Edema Inhibition (%)Time PointReference
Celecoxib (Reference) 23 mg/kg (ED30)30%4 h[19]
Celecoxib (Reference) 0.089 mmol/kg57.8%3 h[20]
Celecoxib derivative 16 10 mg/kg~55%4 h[19]
Thienopyrimidine-pyrazole 6a 0.033 mmol/kg (ED50)50%3 h[20]
Thienopyrimidine-pyrazole 6c 0.046 mmol/kg (ED50)50%3 h[20]
Thienopyrimidine-pyrazole 9 0.052 mmol/kg (ED50)50%3 h[20]

Analysis of In Vivo Data: The in vivo results are highly encouraging and reveal several key insights:

  • Greater Potency: Several novel derivatives, such as the thienopyrimidine-pyrazoles 6a , 6c , and 9 , were shown to be more potent than Celecoxib in the paw edema model, achieving a 50% reduction in edema (ED50) at lower molar doses.[20]

  • Divergence from In Vitro Results: Interestingly, some compounds with moderate in vitro COX inhibitory activity have demonstrated excellent in vivo anti-inflammatory effects. For example, derivative 16 showed higher and longer-lasting in vivo activity than Celecoxib, despite having no discernible in vitro COX-1 or COX-2 inhibitory activity, suggesting it may function as a prodrug or act via an alternative mechanism.[19][21] This highlights the critical importance of in vivo testing in drug discovery.

  • Favorable Safety: In many of these studies, the most potent compounds also exhibited minimal or no ulcerogenic effects, confirming the benefits of COX-2 selectivity.[20][22]

Key Experimental Protocols

To ensure the reproducibility and validity of these findings, standardized protocols are essential. Below are methodologies for the core assays discussed.

Protocol 1: In Vivo Carrageenan-Induced Paw Edema

This protocol outlines the standard procedure for assessing the acute anti-inflammatory activity of a test compound in rats.[17][23][24]

Objective: To quantify the ability of a test compound to reduce acute inflammation induced by a chemical irritant.

Methodology:

  • Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for at least one week under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to food and water.

  • Grouping: Animals are randomly divided into groups (n=6 per group):

    • Vehicle Control (e.g., 0.5% carboxymethyl cellulose)

    • Positive Control (Celecoxib, e.g., 10 mg/kg)

    • Test Compound Groups (various doses)

  • Compound Administration: The vehicle, positive control, or test compound is administered orally (p.o.) or intraperitoneally (i.p.) to the respective groups.

  • Induction of Edema: One hour after compound administration, 0.1 mL of a 1% carrageenan solution in sterile saline is injected into the sub-plantar surface of the right hind paw of each rat.[18]

  • Measurement of Paw Volume: The volume of the injected paw is measured immediately before the carrageenan injection (baseline) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 6 hours). Measurement is performed using a plethysmometer.

  • Calculation: The percentage of edema inhibition is calculated for each group at each time point using the formula:

    • % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] * 100

    • Where ΔV is the change in paw volume from baseline.

Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.

Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay

This protocol describes a common method for determining the IC50 values of a compound using a commercially available enzyme immunoassay (EIA) kit.[11][13]

Objective: To determine the concentration of a test compound required to inhibit 50% of COX-1 and COX-2 enzyme activity.

Methodology:

  • Reagent Preparation: Prepare all buffers, standards, and reagents according to the manufacturer's protocol (e.g., Cayman Chemical COX Inhibitor Screening Assay Kit).

  • Compound Dilution: Prepare a serial dilution of the test compounds and reference drug (Celecoxib) in a suitable solvent (e.g., DMSO).

  • Enzyme Reaction: In a 96-well plate, add the following to appropriate wells:

    • Assay Buffer

    • Heme

    • COX-1 or COX-2 enzyme

    • Vehicle or diluted test compound

  • Incubation: Incubate the plate for 15 minutes at 37°C.

  • Initiation of Reaction: Add arachidonic acid solution to all wells to initiate the enzymatic reaction.

  • Second Incubation: Incubate for 2 minutes at 37°C.

  • Termination and Detection: Add a stopping reagent (e.g., stannous chloride) to terminate the reaction. The amount of prostaglandin produced is then quantified using an ELISA procedure as per the kit's instructions, involving incubation with an antibody and a colorimetric substrate.

  • Data Analysis: Read the absorbance using a plate reader. Construct a dose-response curve and calculate the IC50 values for each compound against each enzyme isoform using non-linear regression analysis.

Conclusion and Future Outlook

The pyrazole scaffold, exemplified by Celecoxib, continues to be a cornerstone of anti-inflammatory drug discovery. The extensive body of research reviewed here confirms that the development of novel pyrazole derivatives is a highly fruitful endeavor.

Key Takeaways:

  • Structure-Activity Relationship (SAR): The field has established a strong understanding of the SAR for pyrazole derivatives, allowing for the rational design of molecules with enhanced potency and selectivity.[14][25]

  • Beyond COX-2: The future of pyrazole-based therapeutics may lie in multi-target agents that inhibit both COX-2 and other inflammatory mediators like 5-LOX, offering a more comprehensive approach to treating inflammatory diseases.[1]

For researchers and drug development professionals, the pyrazole nucleus remains a privileged and highly versatile template. The continued exploration of novel substitutions and hybrid molecules holds significant promise for creating the next generation of safer and more effective anti-inflammatory therapies.

References

A Senior Application Scientist's Guide to Molecular Docking: Evaluating Pyrazole Compounds as Selective COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for potent and selective enzyme inhibitors is a cornerstone of modern therapeutics. Cyclooxygenase-2 (COX-2) remains a critical target for anti-inflammatory and analgesic drug design.[1][2][3] Non-steroidal anti-inflammatory drugs (NSAIDs) that selectively target COX-2 over its isoform COX-1 can mitigate the gastrointestinal side effects associated with non-selective NSAIDs.[2][4][5] Among the myriad of scaffolds explored, pyrazole derivatives have emerged as a promising class of selective COX-2 inhibitors, with the blockbuster drug Celecoxib being a prime example.[6][7]

This guide provides an in-depth, objective comparison of pyrazole compounds as COX-2 inhibitors, grounded in the principles of molecular docking. We will delve into the causality behind experimental choices in a typical docking workflow, present comparative data on the performance of various pyrazole derivatives against other alternatives, and provide the necessary protocols to empower your own research endeavors.

The "Why": Understanding COX-2 and the Significance of Pyrazole Scaffolds

The cyclooxygenase active site is a long, hydrophobic channel.[4] A key difference between COX-1 and COX-2 is the substitution of isoleucine in COX-1 with a smaller valine in COX-2 at position 523. This creates a larger, more accessible side pocket in the COX-2 active site, which can be exploited for designing selective inhibitors.[4] Pyrazole-containing compounds, often featuring a characteristic 1,5-diaryl substitution pattern, have demonstrated the ability to effectively occupy this active site and interact with key residues, leading to potent and selective inhibition.[7][8]

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[9] It allows us to visualize and quantify the interactions between a ligand (e.g., a pyrazole compound) and a protein target (COX-2) at an atomic level, providing invaluable insights for rational drug design before committing to costly and time-consuming synthesis and in vitro testing.[9][10]

Experimental Workflow: A Validated Molecular Docking Protocol

A robust and reproducible molecular docking study is a self-validating system. Each step is critical for ensuring the biological relevance of the results. The following protocol outlines a standard workflow, explaining the rationale behind each choice.

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_dock Docking & Validation Phase cluster_analysis Analysis Phase PDB 1. Protein Preparation (e.g., PDB: 3LN1, 1CX2) Ligand 2. Ligand Preparation (Pyrazole Derivatives & Comparators) Grid 3. Grid Box Generation (Defining the Active Site) Ligand->Grid Docking 4. Molecular Docking (e.g., AutoDock Vina, MOE) Grid->Docking Validation 5. Protocol Validation (Re-docking of Co-crystallized Ligand) Docking->Validation Scoring 6. Analysis of Docking Poses & Scores (Binding Energy, Interactions) Validation->Scoring Comparison 7. Comparative Analysis (Data Tabulation & Visualization) Scoring->Comparison

Caption: A generalized workflow for molecular docking studies of COX-2 inhibitors.

Step 1: Protein Preparation
  • Objective: To prepare a clean and structurally sound protein model for docking.

  • Protocol:

    • Obtain the Crystal Structure: Download the X-ray crystal structure of human COX-2 from the Protein Data Bank (PDB). Commonly used PDB IDs include 3LN1 (complexed with Celecoxib) and 1CX2 (complexed with a selective inhibitor, SC-558).[1][6][11][12]

    • Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands.[13][14] For multimeric proteins, retain only the chain of interest (e.g., chain A).[13]

    • Add Hydrogens: Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures. This is crucial for defining the correct ionization and tautomeric states of amino acid residues.[13]

    • Assign Charges: Assign partial charges to all atoms of the protein. The choice of force field (e.g., AMBER, CHARMm) will dictate the charge assignment.

    • Energy Minimization (Optional but Recommended): Perform a brief energy minimization of the protein structure to relieve any steric clashes that may have been introduced during the preparation steps.

  • Causality: A properly prepared protein structure is the foundation of a meaningful docking study. The removal of extraneous molecules ensures that the docking algorithm focuses solely on the protein's active site. The addition of hydrogens and correct charge assignment are critical for accurately calculating the electrostatic and hydrogen bonding interactions that govern ligand binding.

Step 2: Ligand Preparation
  • Objective: To generate low-energy, 3D conformations of the pyrazole compounds and other ligands for docking.

  • Protocol:

    • 2D to 3D Conversion: Draw the 2D structures of your pyrazole derivatives and comparator molecules (e.g., Celecoxib, non-selective NSAIDs) and convert them to 3D structures.[15][16]

    • Add Hydrogens and Assign Charges: Similar to the protein, add hydrogens and assign partial charges to the ligand atoms.[16][17]

    • Energy Minimization: Perform energy minimization of each ligand to obtain a stable, low-energy conformation.[13]

    • Define Rotatable Bonds: Identify and define the rotatable bonds within the ligand. This allows for conformational flexibility during the docking process, which is essential for finding the optimal binding pose.[16]

  • Causality: The ligand's conformation and charge distribution directly impact its interaction with the protein. Energy minimization provides a realistic starting conformation, while defining rotatable bonds allows the docking software to explore a range of possible binding poses, increasing the likelihood of identifying the most favorable one.[16]

Step 3: Grid Box Generation
  • Objective: To define the specific region of the protein where the docking simulation will be performed.

  • Protocol:

    • Identify the Active Site: The active site of COX-2 is a well-characterized hydrophobic channel.[4] If a co-crystallized ligand was present in the original PDB file, the grid box can be centered on the position of this ligand.[15]

    • Define Grid Dimensions: The size of the grid box should be large enough to encompass the entire active site and allow for the ligand to move and rotate freely. A typical grid box size for COX-2 is around 50x50x50 Å.[10]

  • Causality: The grid box focuses the computational search on the area of interest, saving computational resources and preventing the ligand from docking to irrelevant sites on the protein surface. The dimensions of the box are crucial; a box that is too small may prevent the ligand from adopting its optimal binding pose, while a box that is too large can increase the search space and potentially lead to less accurate results.

Step 4: Molecular Docking
  • Objective: To perform the docking simulation and generate a series of possible binding poses for each ligand.

  • Protocol:

    • Select a Docking Algorithm: Numerous docking programs are available, each employing different search algorithms (e.g., genetic algorithms, Monte Carlo simulations).[9] AutoDock and MOE (Molecular Operating Environment) are commonly used for this type of study.[6][11][18]

    • Run the Docking Simulation: Execute the docking calculation. The software will systematically explore different conformations and orientations of the ligand within the defined grid box, scoring each pose based on a predefined scoring function.[9]

  • Causality: The choice of docking algorithm can influence the results. It is important to use a well-validated program and to be aware of its strengths and limitations. The scoring function is a mathematical model that estimates the binding affinity between the ligand and the protein.

Step 5: Protocol Validation
  • Objective: To ensure that the chosen docking protocol can accurately reproduce experimentally observed binding modes.

  • Protocol:

    • Re-docking: Take the co-crystallized ligand that was removed during protein preparation and dock it back into the active site using the same protocol.[19][20]

    • Calculate RMSD: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose of the ligand. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol is reliable.[19][20]

  • Causality: This step is a critical quality control measure. If the docking protocol cannot reproduce the known binding mode of a co-crystallized ligand, the results for novel compounds cannot be considered trustworthy.[19]

Step 6 & 7: Analysis and Comparison
  • Objective: To analyze the docking results, identify the most promising compounds, and compare their performance.

  • Protocol:

    • Analyze Binding Energy: The docking score, typically expressed in kcal/mol, provides an estimate of the binding affinity. More negative values indicate stronger binding.[18][21]

    • Visualize Interactions: Visualize the top-ranked docking poses to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the COX-2 active site.[22]

    • Comparative Analysis: Compare the binding energies and interaction patterns of the novel pyrazole compounds with those of known standards like Celecoxib and other NSAIDs.

  • Causality: The binding energy provides a quantitative measure for ranking compounds. However, a good score alone is not sufficient. Visual inspection of the binding pose is essential to ensure that the interactions are chemically sensible and consistent with the known structure-activity relationships of COX-2 inhibitors.

Comparative Analysis: Pyrazole Derivatives vs. Standard Inhibitors

The following table summarizes representative molecular docking and in vitro data for a selection of pyrazole compounds compared to the selective inhibitor Celecoxib and a non-selective NSAID, Ibuprofen.

CompoundTypeDocking Score (kcal/mol)In Vitro COX-2 IC50 (µM)Key Interactions with COX-2 Active Site Residues
Celecoxib Selective COX-2 Inhibitor-9.9 to -12.9[1][23]0.04 - 2.16[6][8]Hydrogen bonds with His90, Arg513; interactions with the selectivity side pocket (Val523).[23]
Pyrazole Derivative 5u Novel Pyrazole-12.9[23]1.79[23]Sulfonamide group interacts with His90, Arg513, Phe518, Ser353.[23]
Pyrazole Derivative 5s Novel Pyrazole-12.2[23]2.51[23]Similar interactions to 5u, occupying the selective pocket.[23]
Pyrazole-pyridazine 6f Novel Pyrazole HybridNot explicitly stated, but showed respectable binding affinity.1.15[6][24]Interactions within the COX-2 active site.[6]
Ibuprofen Non-selective NSAIDLower affinity than selective inhibitors.Higher than selective inhibitors.Interacts with Arg120 and Tyr355, common for non-selective inhibitors.[11]

Note: Docking scores and IC50 values can vary depending on the specific software, force field, and experimental conditions used. The data presented here is a synthesis from multiple sources for comparative purposes.

Visualizing the Interaction: A Pyrazole Derivative in the COX-2 Active Site

The following diagram illustrates the key interactions of a representative pyrazole-based COX-2 inhibitor, highlighting the structural basis for its selectivity.

Pyrazole_COX2_Interaction cluster_active_site COX-2 Active Site cluster_side_pocket Selectivity Pocket cluster_ligand Pyrazole Inhibitor Arg120 Arg120 Tyr355 Tyr355 His90 His90 Arg513 Arg513 Val523 Val523 Phe518 Phe518 Pyrazole Pyrazole Core Aryl1 Aryl Group 1 Pyrazole->Aryl1 Hydrophobic Interaction Aryl1->Arg120 Interaction Aryl1->Tyr355 Interaction Aryl2 Aryl Group 2 (e.g., with Sulfonamide) Aryl2->His90 H-bond Aryl2->Arg513 H-bond Aryl2->Val523 Enters Pocket Aryl2->Phe518 Interaction

Caption: Key interactions of a pyrazole-based inhibitor within the COX-2 active site.

The sulfonamide moiety, a common feature in many selective COX-2 inhibitors, is able to form crucial hydrogen bonds with residues like His90 and Arg513.[23] The overall size and shape of the molecule, particularly one of the aryl substituents, allows it to fit into the selectivity side pocket created by the presence of Val523, an interaction that is sterically hindered in COX-1.[4]

Conclusion and Future Perspectives

Molecular docking serves as an indispensable tool in the rational design and evaluation of novel pyrazole-based COX-2 inhibitors. The workflow detailed in this guide, with its emphasis on methodological rigor and validation, provides a reliable framework for in silico screening and lead optimization. The comparative data clearly demonstrates that novel pyrazole derivatives can exhibit binding affinities and in vitro inhibitory activities comparable or even superior to established drugs like Celecoxib.[6][23][24]

While in silico predictions are a powerful starting point, it is imperative to follow up with experimental validation, including in vitro enzyme assays and eventually in vivo studies, to confirm the biological activity and assess the pharmacokinetic and toxicological profiles of promising candidates.[1][19] The continued synergy between computational and experimental approaches will undoubtedly pave the way for the next generation of safer and more effective anti-inflammatory agents.

References

A Senior Application Scientist's Guide to Catalyst Selection for Pyrazole Formation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the Pyrazole Core

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry and materials science. Its derivatives are scaffolds for a remarkable array of pharmaceuticals, including blockbuster drugs like the anti-inflammatory agent Celecoxib.[1] The widespread application of these compounds in drug discovery and agriculture drives the continuous search for more efficient, sustainable, and versatile synthetic methodologies.[2][3]

Historically, the Knorr pyrazole synthesis, a condensation reaction between a hydrazine and a 1,3-dicarbonyl compound, has been the workhorse method.[4][5][6] While robust, this classic approach often requires harsh conditions and can lead to mixtures of regioisomers, necessitating tedious purification.[5] Modern synthetic chemistry has risen to this challenge, introducing a host of catalytic systems that offer significant improvements in efficiency, selectivity, and environmental friendliness.[7][8]

This guide provides a head-to-head comparison of prominent catalytic systems for pyrazole synthesis. We will delve into the mechanistic nuances of each catalyst class, present comparative performance data, and provide detailed experimental protocols to empower researchers in selecting the optimal catalyst for their specific synthetic challenges.

Comparative Analysis of Catalytic Systems

The choice of catalyst is a critical decision that influences yield, reaction time, temperature, and substrate scope. Here, we compare several key classes of catalysts: transition metals (Copper, Palladium, Iron), noble metals (Gold, Silver), and metal-free organocatalysts.

Copper Catalysis: The Versatile Workhorse

Copper catalysts are highly valued for their low cost, low toxicity, and remarkable versatility. They are effective in promoting various pyrazole syntheses, including aerobic oxidative C-H amination and multicomponent reactions.[9][10]

Mechanism of Action: Copper-catalyzed syntheses often proceed via a cross-dehydrogenative coupling (CDC) mechanism under aerobic conditions, where air serves as a green oxidant.[11][12] For instance, in the reaction of β,γ-unsaturated hydrazones, the mechanism is believed to involve the formation of a hydrazonyl radical, which then undergoes cyclization.[13] Copper(I) and Copper(II) species, such as Cu(OTf)₂ and Cu₂O, are both effective catalytic precursors.[11][13]

Performance: Copper-catalyzed reactions are known for their high efficiency, often providing excellent yields under mild conditions.[9] For example, the use of copper oxide nanoparticles (CuO NPs) in a one-pot, four-component reaction in water can produce pyrano[2,3-c]pyrazoles in high yields with the catalyst being recyclable up to seven times.[10]

Palladium Catalysis: Precision in C-N Coupling

Palladium catalysts excel in cross-coupling reactions, enabling the synthesis of N-arylpyrazoles and other complex derivatives with high precision and yields.[13][14]

Mechanism of Action: The primary mechanism involves palladium-catalyzed C-N bond formation. For instance, the coupling of aryl triflates with pyrazole derivatives utilizes specific phosphine ligands like tBuBrettPhos to facilitate the reaction.[13] Other routes include the ring-opening of 2H-azirines with hydrazones or polyannulation reactions with diynes.[13][15]

Performance: Palladium catalysis often achieves near-quantitative yields (≤99%) and demonstrates excellent regioselectivity and stereoselectivity.[14] While highly effective, the cost of palladium and its associated ligands can be a significant consideration for large-scale synthesis.

Iron Catalysis: The Green, Economical Choice

As the most abundant and least toxic transition metal, iron has emerged as a champion for green chemistry.[16] Iron-catalyzed routes offer an economical and environmentally benign pathway to various pyrazole derivatives.[1]

Mechanism of Action: Iron catalysts can facilitate the regioselective synthesis of 1,3- and 1,3,5-substituted pyrazoles from diarylhydrazones and vicinal diols.[13] Recent developments have also shown that homogeneous iron catalysts can be used in cascade reactions, combining transfer hydrogenation of nitroarenes with subsequent Paal-Knorr condensation to form pyrroles, a strategy adaptable to pyrazole synthesis.[16]

Performance: Iron catalysis provides good to excellent yields and is compatible with a broad range of substrates.[13] The use of heterogeneous iron catalysts, such as magnetic Fe₃O₄ nanoparticles, allows for easy catalyst recovery and reuse, further enhancing its green credentials.[17]

Gold and Silver Catalysis: Mild Conditions and Unique Reactivity

Noble metal catalysts, particularly gold and silver, offer unique reactivity pathways under exceptionally mild conditions, often at room temperature.

Mechanism of Action: Gold(I) catalysts can mediate the formation of pyrazolines through the cycloaddition of diaziridines to alkynes, proceeding via a gold-mediated ring-opening and intramolecular hydroamination.[18] Gold is also highly effective in catalyzing intramolecular cyclizations of propargyl alcohols to form fused pyrazole systems.[19] Silver catalysts, such as AgOTf, have been shown to be effective in the synthesis of trifluoromethyl-substituted pyrazoles.[2][20]

Performance: These catalysts are highly efficient, with reactions often completing within an hour and achieving yields up to 99%.[20] Their primary drawback is the high cost associated with noble metals, which may limit their industrial applicability.

Organocatalysis: The Metal-Free Alternative

Organocatalysis provides a powerful, metal-free approach to pyrazole synthesis, avoiding issues of metal contamination in the final product—a critical consideration for pharmaceutical applications.[21][22]

Mechanism of Action: Secondary amines are commonly used as "green promoters" in inverse-electron-demand [3+2] cycloaddition reactions between carbonyl compounds and diazoacetates.[23] The reaction proceeds through an enamine intermediate, allowing the cycloaddition to occur efficiently at room temperature.[21]

Performance: Organocatalyzed reactions are known for their high regioselectivity and operational simplicity.[23] While yields are generally good, they may not always reach the near-quantitative levels seen with some transition metal catalysts. However, the low cost, ready availability, and low toxicity of organocatalysts make them a highly attractive option.

Data Presentation: Head-to-Head Performance Summary

The following table summarizes the key performance metrics for the discussed catalytic systems, providing a clear comparison to aid in catalyst selection.

Catalyst ClassCommon CatalystsCatalyst LoadingTemperatureTypical TimeYield (%)Key Advantages
Copper Cu(OTf)₂, Cu₂O, CuCl, CuO NPs1-10 mol%Room Temp - 80°C1-2 hours85-95+Low cost, low toxicity, versatile, green (aerobic)
Palladium Pd(OAc)₂, PdCl₂(NCPh)₂1-5 mol%Room Temp - 120°C1-12 hours90-99High yield, excellent selectivity for C-N coupling
Iron FeCl₃, Fe₃O₄ NPs5-10 mol%Room Temp - 80°C0.5-5 hours80-95Very low cost, non-toxic, highly sustainable
Gold/Silver AuCl₃, AgOTf1-5 mol%Room Temp< 1 hour90-99Extremely mild conditions, unique reactivity
Organocatalyst Secondary Amines (e.g., Piperidine)5-20 mol%Room Temp1-24 hours75-90Metal-free, low cost, simple, good selectivity

Experimental Protocols & Methodologies

Reproducibility is the cornerstone of scientific integrity. Below are two representative, detailed protocols for pyrazole synthesis using different catalytic systems.

Protocol 1: Copper-Catalyzed Synthesis of a Pyrazole Derivative

This protocol describes an efficient synthesis using a copper triflate catalyst under aerobic conditions.[11]

Materials:

  • Alkenyl hydrazone (1 mmol)

  • Copper(II) triflate (Cu(OTf)₂) (0.1 mmol, 10 mol%)

  • Toluene (3 mL)

  • Round-bottom flask with stir bar

  • Heating mantle/oil bath

  • TLC plates (silica gel)

  • Ethyl acetate

  • Celite

Procedure:

  • To a round-bottom flask, add the alkenyl hydrazone (1 mmol) and toluene (3 mL).

  • Add Cu(OTf)₂ (10 mol%) to the stirred solution.

  • Heat the reaction mixture to 80°C under an air atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 2 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate.

  • Pass the resultant solution through a short pad of Celite to filter out the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired pyrazole.

Protocol 2: Heterogeneous Nickel-Catalyzed One-Pot Synthesis

This protocol outlines a green, one-pot, three-component synthesis using a recyclable heterogeneous nickel catalyst at room temperature.[7]

Materials:

  • Substituted Acetophenone (0.1 mol)

  • Hydrazine hydrate (0.1 mol)

  • Substituted Benzaldehyde (0.1 mol)

  • Heterogeneous Nickel-based catalyst (10 mol%)

  • Ethanol (10 mL)

  • Round-bottom flask with stir bar

Procedure:

  • Charge a round-bottom flask with the acetophenone derivative (0.1 mol), hydrazine hydrate (0.1 mol), ethanol (10 mL), and the solid nickel-based catalyst (10 mol%).

  • Stir the mixture vigorously at room temperature for 30 minutes to facilitate the formation of the hydrazone intermediate.

  • Add the benzaldehyde derivative dropwise to the reaction mixture.

  • Continue stirring at room temperature for approximately 3 hours, monitoring the reaction by TLC.

  • Upon completion, filter the reaction mixture to recover the heterogeneous catalyst. The catalyst can be washed, dried, and reused.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure polysubstituted pyrazole.

Visualization of Experimental Workflow

To effectively design and execute a catalyst screening study, a logical workflow is essential. The following diagram illustrates a typical process for selecting and optimizing a catalyst for pyrazole synthesis.

G cluster_prep Phase 1: Preparation & Scoping cluster_screen Phase 2: Initial Catalyst Screening cluster_opt Phase 3: Optimization cluster_scale Phase 4: Validation A Define Target Pyrazole & Identify Precursors B Literature Review: Identify Potential Catalyst Classes (Cu, Pd, Fe, Organo, etc.) A->B C Small-Scale Parallel Reactions (1 Catalyst from each class) B->C D Monitor Conversion & Yield (TLC, LC-MS) C->D E Identify Top 2-3 Promising Catalyst Classes D->E F Vary Parameters for Best Catalyst: - Catalyst Loading - Temperature - Solvent - Reaction Time E->F G Analyze Yield & Purity (NMR, HPLC) F->G H Determine Optimal Conditions G->H I Scale-Up Reaction Under Optimal Conditions H->I J Confirm Product Structure & Purity. Assess Catalyst Recyclability. I->J

Caption: Workflow for Catalyst Selection and Optimization in Pyrazole Synthesis.

Conclusion and Future Outlook

The synthesis of pyrazoles has been profoundly advanced by the development of diverse catalytic systems.

  • For cost-effectiveness and sustainability , Iron and Copper catalysts are outstanding choices, with many protocols utilizing green solvents like water or ethanol and allowing for catalyst recycling.[1][10][17]

  • For reactions requiring high precision and yield , especially in late-stage functionalization, Palladium catalysts remain the gold standard, despite their higher cost.[14]

  • For syntheses demanding extremely mild conditions to preserve sensitive functional groups, Gold, Silver, and Organocatalysts offer powerful, often room-temperature, solutions.[20][23]

The future of pyrazole synthesis will likely focus on the continued development of catalysts based on earth-abundant metals and the expansion of asymmetric organocatalysis to produce chiral pyrazole derivatives. Furthermore, the integration of flow chemistry and machine learning to accelerate catalyst screening and reaction optimization represents an exciting frontier for this vital area of chemical synthesis.

References

A Senior Application Scientist's Guide to Comparative ADMET Profiling of Novel Pyrazole-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold in Drug Discovery and the ADMET Imperative

The pyrazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic applications, from anti-inflammatory agents like Celecoxib to anti-cancer therapies.[1][2][3] Its versatility in chemical modification allows for the fine-tuning of pharmacological activity. However, this same structural flexibility can profoundly impact a molecule's journey through the body, dictating its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.

Poor ADMET properties are a leading cause of late-stage drug attrition, resulting in immense financial and temporal losses.[4][5] Therefore, conducting a robust, comparative ADMET assessment early in the discovery pipeline is not merely a screening step but a critical, data-driven strategy to de-risk candidates and focus resources on compounds with the highest probability of clinical success.[6][7][8][9]

This guide provides a comprehensive framework for the comparative in vitro ADMET profiling of new pyrazole-based drug candidates. We will move beyond simple data reporting to explain the causality behind assay selection, provide validated, step-by-step protocols, and demonstrate how to synthesize disparate data points into a cohesive, actionable profile for lead optimization.

Experimental Design: A Tiered Approach to ADMET Profiling

A successful ADMET screening campaign is not a random collection of assays but a logical, tiered workflow. We begin with high-throughput, cost-effective assays to rapidly assess fundamental properties and filter large numbers of compounds. Promising candidates then advance to more complex, resource-intensive assays that provide deeper mechanistic insight.

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} dot Caption: Tiered workflow for comparative ADMET profiling.

Section 1: Absorption - Assessing Membrane Permeability

Objective: To predict the passive diffusion of pyrazole candidates across the intestinal epithelium, a primary requirement for oral absorption.

Experimental Choice: Parallel Artificial Membrane Permeability Assay (PAMPA) For initial screening, the PAMPA model is superior to cell-based assays like Caco-2 for several reasons. It is cell-free, eliminating the complexities of active transport and metabolism, thereby providing a clean measure of passive permeability.[10] Its high-throughput, 96-well format and lower cost make it ideal for ranking a series of new chemical entities (NCEs) efficiently.[11][12]

Detailed Protocol: PAMPA
  • Preparation of Reagents:

    • Lipid Solution: Prepare a solution of 1% lecithin in dodecane. Sonicate until fully dissolved.[13]

    • Acceptor Buffer: Prepare Phosphate-Buffered Saline (PBS) at pH 7.4, containing 5% DMSO.

    • Donor Buffer: Prepare PBS at pH 7.4.

    • Test Compounds: Prepare 10 mM stock solutions of pyrazole candidates and controls (e.g., high-permeability Chloramphenicol, low-permeability Theophylline) in DMSO.[12]

  • Assay Procedure:

    • Membrane Coating: Gently dispense 5 µL of the lipid solution onto the hydrophobic PVDF membrane of each well in the donor plate. Allow the solvent to evaporate for approximately 20 minutes.[11]

    • Acceptor Plate Preparation: Add 300 µL of Acceptor Buffer to each well of the 96-well acceptor plate.[13]

    • Donor Plate Preparation: Dilute the 10 mM stock solutions of test compounds and controls into the Donor Buffer to a final concentration of 100 µM. Add 150 µL of this solution to each well of the coated donor plate.[13]

    • Incubation: Carefully place the donor plate onto the acceptor plate to form the "sandwich." Incubate the assembly at room temperature for 5 to 18 hours with gentle shaking.[10][11]

    • Sample Analysis: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS or UV-Vis spectroscopy.[10][11]

  • Data Analysis:

    • The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_eq)) Where V_D and V_A are the volumes of the donor and acceptor wells, A is the membrane surface area, t is the incubation time, C_A(t) is the compound concentration in the acceptor well at time t, and C_eq is the equilibrium concentration.

Section 2: Distribution - The Impact of Plasma Protein Binding

Objective: To determine the fraction of the drug that binds to plasma proteins. Only the unbound (free) fraction is available to interact with the target receptor, cross membranes, and be metabolized.[14] High plasma protein binding (PPB) can significantly reduce a drug's efficacy.

Experimental Choice: Rapid Equilibrium Dialysis (RED) Equilibrium dialysis is the gold standard for PPB determination.[15][16] The RED device utilizes a 96-well plate format with individual dialysis cells, making it more efficient than traditional dialysis setups. Each cell is divided by a semipermeable membrane that allows free drug to pass but retains proteins and protein-bound drug.[14][17]

Detailed Protocol: Plasma Protein Binding (RED)
  • Preparation of Reagents:

    • Dialysis Buffer: Isotonic Phosphate-Buffered Saline (PBS), pH 7.4.

    • Plasma: Thaw frozen human plasma (or plasma from other species of interest) at 37°C.

    • Test Compounds: Prepare stock solutions in DMSO.

  • Assay Procedure:

    • Compound Spiking: Spike the plasma with the test compound to a final concentration (e.g., 1-10 µM). The final DMSO concentration should be ≤0.1%.[14]

    • Device Loading: Add the spiked plasma (e.g., 300 µL) to the sample chamber (donor) of the RED device. Add dialysis buffer (e.g., 500 µL) to the buffer chamber (receiver).[14]

    • Incubation: Seal the plate and incubate at 37°C on an orbital shaker (approx. 300 RPM) for 4-8 hours to allow the system to reach equilibrium.[14][18] The exact time should be determined in a preliminary experiment.[17][18]

    • Sampling: After incubation, carefully remove equal volume aliquots (e.g., 100 µL) from both the plasma and buffer chambers.[14]

    • Matrix Matching: To avoid analytical artifacts, add an equal volume of blank plasma to the buffer aliquot and an equal volume of buffer to the plasma aliquot. This ensures both samples have the same matrix composition for LC-MS/MS analysis.[18]

    • Analysis: Quantify the compound concentration in both matched samples by LC-MS/MS.

  • Data Analysis:

    • Fraction Unbound (fu): fu = Concentration in Buffer Chamber / Concentration in Plasma Chamber

    • Percent Bound (%PPB): %PPB = (1 - fu) * 100

Section 3: Metabolism - Predicting Hepatic Clearance

Objective: To assess the metabolic stability of pyrazole candidates in the liver, the primary site of drug metabolism. High metabolic instability leads to rapid clearance and poor bioavailability.

Experimental Choice: Human Liver Microsomal (HLM) Stability Assay Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing Cytochrome P450 (CYP) enzymes.[19] The HLM assay is a robust, high-throughput method to determine a compound's intrinsic clearance (in vitro).[19][20][21]

Detailed Protocol: HLM Stability Assay
  • Preparation of Reagents:

    • HLMs: Thaw pooled human liver microsomes at 37°C and dilute in 0.1 M potassium phosphate buffer (pH 7.4) to a working concentration (e.g., 0.5-1 mg/mL). Keep on ice.[22][23]

    • NADPH Regenerating System: Prepare a solution containing cofactors necessary for CYP activity (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[20][21]

    • Test Compounds: Prepare 1 µM working solutions of test compounds in phosphate buffer.[23]

    • Stop Solution: Ice-cold acetonitrile containing an internal standard for LC-MS/MS analysis.

  • Assay Procedure:

    • Pre-incubation: In a 96-well plate, add the HLM solution and the test compound solution. Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[23]

    • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a volume of the cold Stop Solution to the respective wells.[19][23]

    • Protein Precipitation: Centrifuge the plate at high speed (e.g., 4000 x g) for 10 minutes to pellet the precipitated proteins.[20]

    • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm (ln) of the percentage of parent compound remaining versus time.

    • The slope of the linear portion of this plot gives the elimination rate constant (k).

    • Half-life (t½): t½ = 0.693 / k

    • Intrinsic Clearance (CLint): CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein)

Section 4: Toxicity - Early Assessment of Cytotoxicity

Objective: To identify potential for compound-induced cell death at an early stage. Hepatotoxicity is a major reason for drug failure, making a liver cell line a relevant choice.

Experimental Choice: MTT Assay in HepG2 Cells The MTT assay is a widely used colorimetric method to assess cell viability.[24] Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into a purple formazan product.[24][25] The human hepatoma cell line, HepG2, is a standard and well-characterized model for in vitro hepatotoxicity screening.[26][27]

Detailed Protocol: HepG2 Cytotoxicity Assay
  • Cell Culture:

    • Culture HepG2 cells in appropriate media (e.g., EMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO2.[28]

    • Seed cells into a 96-well plate at a density of ~1 x 10⁴ cells/well and allow them to attach for 24 hours.[25]

  • Assay Procedure:

    • Compound Treatment: Prepare serial dilutions of the pyrazole candidates in culture medium. The final DMSO concentration should not exceed 0.5%.[25]

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) wells.

    • Incubate the plate for a specified duration (e.g., 48 or 72 hours).

    • MTT Addition: Add MTT solution (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for an additional 4 hours, protected from light.[25]

    • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals. Shake gently for 15 minutes.[25]

    • Analysis: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability against the logarithm of the compound concentration.

    • Use non-linear regression analysis to determine the IC50 value, the concentration at which cell viability is reduced by 50%.[25]

Data Synthesis and Comparative Analysis

The ultimate goal is to integrate these data points to build a holistic profile for each candidate and compare them against a benchmark compound, such as the known pyrazole-based drug, Celecoxib.

Table 1: Comparative ADMET Profile of Novel Pyrazole Candidates

CompoundPapp (PAMPA)¹(10⁻⁶ cm/s)fu (Human Plasma)²(%)t½ (HLM)³(min)IC50 (HepG2)⁴(µM)
PZ-101 15.225> 60> 50
PZ-102 2.1851215.7
PZ-103 8.94045> 50
Celecoxib 18.52660~40
Interpretation¹High: >10, Mod: 1-10, Low: <1²Free drug available³Metabolic stability⁴Cytotoxicity potential

Note: Celecoxib data is representative and compiled from literature. Its metabolism is primarily via CYP2C9 and it has a half-life of about 11 hours.[29][30][31][32]

Analysis of Hypothetical Data:

  • PZ-101: Exhibits excellent permeability and high metabolic stability, making it a strong candidate. Its moderate fraction unbound is favorable. The lack of cytotoxicity is a significant advantage.

  • PZ-102: Shows poor permeability and rapid metabolism (short half-life), suggesting it would likely have poor oral bioavailability and be cleared too quickly. The observed cytotoxicity is also a major liability. This candidate would be de-prioritized.

  • PZ-103: Presents a balanced profile. While its permeability is moderate, its good metabolic stability and low cytotoxicity make it a viable candidate for further optimization. Structure-activity relationship (SAR) studies could focus on improving permeability.

Mechanistic Insight: CYP-Mediated Metabolism

Understanding the metabolic pathways is crucial. For many pyrazoles, metabolism is mediated by CYP enzymes, as is the case with Celecoxib, which is primarily metabolized by CYP2C9.[29][30]

dot graph G { layout=dot; rankdir=LR; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} dot Caption: Generalized pathway for CYP-mediated metabolism of pyrazole drugs.

Conclusion

This guide outlines a systematic, robust, and scientifically-grounded approach to the comparative ADMET profiling of novel pyrazole-based drug candidates. By integrating high-throughput screening with more detailed mechanistic assays, we can make informed, data-driven decisions early in the drug discovery process. This strategy of "failing fast and cheap" allows for the efficient allocation of resources, focusing medicinal chemistry efforts on candidates like PZ-101 and PZ-103 that possess developable, drug-like properties, thereby increasing the probability of advancing a safe and effective therapeutic to the clinic.

References

Comparative Efficacy of Pyrazole Derivatives Against Drug-Resistant Microbial Strains: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The escalating crisis of antimicrobial resistance (AMR) presents a formidable challenge to global health, threatening to roll back decades of medical progress.[1][2] Pathogens such as the ESKAPE group (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) have developed resistance to multiple drug classes, rendering many conventional antibiotics ineffective.[1] This has created an urgent need for novel therapeutic agents with alternative mechanisms of action. Among the most promising candidates are derivatives of the pyrazole nucleus, a five-membered heterocyclic scaffold.[3][4][5]

This guide provides a comprehensive comparison of the efficacy of various pyrazole derivatives against drug-resistant bacterial and fungal strains, supported by experimental data. It is intended for researchers, scientists, and drug development professionals seeking to navigate the landscape of next-generation antimicrobial agents.

The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrazole ring is considered a "privileged scaffold" due to its metabolic stability and the ease with which its structure can be modified at multiple positions.[2][6][7] This chemical versatility allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it an ideal core for developing targeted therapeutics. While renowned for their application in drugs like the anti-inflammatory Celecoxib, pyrazole derivatives exhibit a vast spectrum of biological activities, including potent antimicrobial effects.[3][4][7][8]

Efficacy Against Multidrug-Resistant (MDR) Bacteria

Pyrazole derivatives have demonstrated significant potency against both Gram-positive and Gram-negative MDR bacteria, often rivaling or exceeding the performance of standard-of-care antibiotics.

Gram-Positive Pathogens: Tackling MRSA and VRE

Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE) are leading causes of healthcare-associated infections.[9][10] Several classes of pyrazole derivatives have emerged as potent inhibitors of these challenging pathogens.

Notably, N-(trifluoromethylphenyl)-substituted pyrazoles have shown remarkable activity, with Minimum Inhibitory Concentrations (MICs) as low as 0.78 µg/mL against MRSA strains.[1] Another promising group, coumarin-substituted pyrazoles, not only exhibit low MIC values (down to 3.125 µg/mL) but are also effective at inhibiting and destroying MRSA biofilms—a critical factor in persistent infections.[7] Studies have also highlighted aminoguanidine-derived 1,3-diphenyl pyrazoles, which are effective against several multidrug-resistant clinical isolates of S. aureus with MICs ranging from 1 to 32 µg/mL.[1]

Pyrazole Derivative ClassTarget OrganismMIC Range (µg/mL)Reference AntibioticMIC (µg/mL)Citation
N-(trifluoromethylphenyl) derivativesMRSA0.78 - 1.56Vancomycin~2[1]
Coumarin-substituted hydrazonesMRSA3.125 - 6.25Ciprofloxacin>32[7]
N,N-diphenyl hydrazonesVRE0.78 - 1.56Vancomycin>256[9]
Aminoguanidine-derived pyrazolesMDR S. aureus1 - 8Moxifloxacin2[1]
Gram-Negative Pathogens: Penetrating the Outer Defenses

The impermeable outer membrane of Gram-negative bacteria poses a significant barrier to many antibiotics.[11] However, certain pyrazole derivatives have been engineered to overcome this defense. Imidazo-pyridine substituted pyrazoles, for instance, have been reported as potent broad-spectrum agents that are more effective than ciprofloxacin against E. coli, K. pneumoniae, and P. aeruginosa.[1] Similarly, naphthyl-substituted pyrazole-derived hydrazones are potent growth inhibitors of Acinetobacter baumannii, with MIC values in the range of 0.78–1.56 μg/mL.[1]

Pyrazole Derivative ClassTarget OrganismMIC Range (µg/mL)Reference AntibioticMIC (µg/mL)Citation
Imidazo-pyridine substituted pyrazolesE. coli, K. pneumoniae<1Ciprofloxacin1-2[1]
Naphthyl-substituted hydrazonesA. baumannii0.78 - 1.56Ciprofloxacin4[1]
Pyrazole-1-carbothiohydrazidesK. pneumoniae, E. coli62.5 - 125Chloramphenicol~125[8]

Efficacy Against Drug-Resistant Fungi

The incidence of invasive fungal infections, particularly from azole-resistant Candida species, is on the rise. Pyrazole derivatives are also showing promise in this arena. While investigating pyrazole synthesis, related hydrazone compounds were identified as promising antifungal agents against azole-resistant Candida strains, with MIC values between 16 and 32 µg/mL.[12] More directly, pyrazoline derivatives have demonstrated potent action against C. albicans, C. glabrata, and C. krusei, with some compounds achieving MICs comparable to ketoconazole.[13] In an innovative approach, a novel pyrazole-isoxazole derivative was found to act synergistically with voriconazole, restoring its efficacy against an azole-resistant C. albicans strain.[14]

Pyrazole Derivative ClassTarget OrganismMIC Range (µg/mL)Reference AntifungalMIC (µg/mL)Citation
Pyrazoline derivativesC. albicans, C. glabrata8 - 16Ketoconazole8[13]
HydrazonesAzole-Resistant Candida spp.16 - 32Fluconazole>64[12]
Pyrazole-1-carbothiohydrazidesAspergillus niger2.9 - 7.8Clotrimazole~62.5[8]

Deciphering the Mechanisms of Action

A key advantage of pyrazole derivatives is their ability to engage multiple bacterial and fungal metabolic pathways, a strategy that can circumvent existing resistance mechanisms and potentially reduce the likelihood of future resistance development.[1][2]

Mechanism_of_Action cluster_main Pyrazole Derivatives cluster_targets Antimicrobial Targets PD Pyrazole Core Structure CW Cell Wall Synthesis Inhibition PD->CW Disrupts cell integrity NA Nucleic Acid Synthesis Inhibition (DNA Gyrase) PD->NA Prevents DNA replication PS Protein Synthesis Inhibition PD->PS Halts essential protein production BF Biofilm Formation Disruption PD->BF Inhibits microbial communities ES Fungal Ergosterol Synthesis Inhibition (CYP51) PD->ES Compromises fungal membrane

Caption: Multi-target mechanisms of pyrazole derivatives against microbial pathogens.

Key mechanisms identified include:

  • Inhibition of Nucleic Acid Synthesis: Many pyrazole derivatives function as potent inhibitors of DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[1][5] This provides a new chemical class to exploit a clinically validated antibacterial target.

  • Cell Wall Disruption: Some derivatives, particularly certain hydrazones, appear to compromise the integrity of the bacterial cell wall, leading to cell lysis.[1]

  • Inhibition of Fungal Ergosterol Synthesis: Antifungal pyrazolines have been shown through in silico modeling to bind effectively to lanosterol 14α-demethylase (CYP51), the same target as conventional azole antifungals, suggesting a competitive inhibition mechanism that may be effective even in resistant strains.[13]

  • Biofilm Disruption: The ability of compounds like coumarin-substituted pyrazoles to inhibit and eradicate biofilms is a crucial advantage, as biofilm-embedded microbes can be up to 1,000 times more resistant to antibiotics.[7][15]

Experimental Protocol: Broth Microdilution for MIC Determination

The trustworthiness of antimicrobial efficacy data relies on standardized and reproducible protocols. The broth microdilution assay is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Causality Behind Choices:

  • Medium: Cation-adjusted Mueller-Hinton Broth (MHB) is the standard for non-fastidious bacteria as it has low levels of inhibitors and supports the growth of most pathogens.

  • Inoculum Standardization: Standardizing the bacterial inoculum to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL) is critical for reproducibility. A higher density could overwhelm the compound, leading to falsely high MIC values.

  • Controls: A sterility control (broth only) ensures the medium is not contaminated, while a growth control (broth + inoculum) confirms the bacteria are viable. A positive control with a known antibiotic validates the assay's sensitivity.

MIC_Workflow start Start prep_compound Prepare Stock Solution of Pyrazole Derivative in DMSO start->prep_compound serial_dilute Perform 2-fold Serial Dilutions in 96-well Plate with MHB prep_compound->serial_dilute add_inoculum Add Standardized Inoculum to Each Well serial_dilute->add_inoculum prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) prep_inoculum->add_inoculum incubate Incubate Plate at 37°C for 18-24 hours add_inoculum->incubate read_results Read Results Visually or with Plate Reader (OD600) incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_results->determine_mic end End determine_mic->end

Caption: Standard workflow for the broth microdilution MIC assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mg/mL stock solution of the test pyrazole derivative in 100% dimethyl sulfoxide (DMSO).

  • Plate Preparation: Dispense 50 µL of cation-adjusted Mueller-Hinton Broth (MHB) into wells A-H of columns 2-12 of a 96-well microtiter plate. Add 100 µL of MHB to column 1 (sterility control).

  • Serial Dilution: Add 100 µL of the compound stock solution to column 12. Perform a 2-fold serial dilution by transferring 50 µL from column 12 to column 11, mixing, and repeating across the plate to column 2. Discard the final 50 µL from column 2. This creates a concentration gradient.

  • Inoculum Preparation: Suspend bacterial colonies from an overnight agar plate in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension 1:150 in MHB to achieve a final concentration of ~5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to wells in columns 2-12. Add 50 µL of sterile MHB to the sterility control wells (column 1). The final volume in all wells is 100 µL.

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours in ambient air.

  • Result Determination: The MIC is recorded as the lowest concentration of the pyrazole derivative that completely inhibits visible growth of the microorganism.

Future Outlook and Conclusion

Pyrazole derivatives represent a highly promising and versatile class of compounds in the fight against antimicrobial resistance.[11][16] Their demonstrated efficacy against a broad spectrum of drug-resistant bacteria and fungi, including notorious pathogens like MRSA and azole-resistant Candida, positions them as leading candidates for drug development.[1][7][13] Importantly, many potent derivatives have shown favorable selectivity, with low toxicity towards human cell lines such as HEK-293, a critical prerequisite for clinical translation.[1][9]

The ability of these compounds to target multiple microbial pathways and disrupt resilient biofilms suggests they may offer a durable solution to the challenge of resistance.[1][7][15] Future research must focus on lead optimization to enhance potency and drug-like properties, followed by rigorous in vivo testing in animal models of infection to validate their therapeutic potential. The wealth of positive preclinical data provides a strong impetus for advancing the most promising pyrazole-based candidates toward clinical trials.

References

A Comparative Guide to the Cross-Reactivity of Pyrazole-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the pyrazole scaffold represents a cornerstone of modern pharmacology.[1][2] This privileged structure is present in numerous FDA-approved drugs, from anti-inflammatory agents to treatments for erectile dysfunction and cancer.[2][3] However, the very versatility that makes the pyrazole ring so valuable also necessitates a rigorous understanding of an inhibitor's selectivity. Cross-reactivity, the unintended interaction of a drug with off-target enzymes, can lead to unexpected side effects or, in some cases, be exploited for novel therapeutic applications.[4]

This guide provides an in-depth comparison of the cross-reactivity profiles of prominent pyrazole-based inhibitors. We will delve into the causality behind experimental design for assessing selectivity and present supporting data to offer a clear, objective analysis for scientists in the field.

The Imperative of Cross-Reactivity Profiling

In the quest for potent enzyme inhibitors, achieving high affinity for the primary target is only half the battle. The ultimate clinical success of a drug candidate often hinges on its selectivity profile. A "promiscuous" inhibitor that interacts with multiple enzymes can trigger a cascade of off-target effects, ranging from mild side effects to severe toxicity.[5][6] For instance, many kinase inhibitors inadvertently target multiple kinases due to the highly conserved nature of the ATP-binding pocket, leading to complex biological responses.[1][3]

Therefore, comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a fundamental component of the drug discovery process. It allows for:

  • Early Identification of Liabilities: Flagging compounds with undesirable off-target interactions early saves significant time and resources.

  • Mechanism Deconvolution: Understanding the full spectrum of a compound's interactions helps to accurately interpret its biological effects in cellular and in vivo models.

  • Drug Repurposing: Identifying potent off-target activities can open doors to new therapeutic indications, a strategy known as drug repurposing or repositioning.[7]

Methodology: A Framework for Assessing Inhibitor Selectivity

To ensure the generation of reliable and reproducible cross-reactivity data, a systematic and well-controlled experimental approach is paramount. The following protocol outlines a standard workflow for determining the inhibitory activity of a compound against a panel of enzymes using an in vitro biochemical assay.

Experimental Workflow for Cross-Reactivity Profiling

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Initial Screen cluster_2 Phase 3: Potency Determination cluster_3 Phase 4: Data Analysis A Test Compound (Pyrazole Inhibitor) Stock Solution D Single-Dose Screen (e.g., 1 or 10 µM) Against Enzyme Panel A->D B Enzyme Panel (Primary Target + Potential Off-Targets) B->D C Assay Reagents (Buffer, Substrate, Cofactors) C->D E Identify 'Hits' (% Inhibition > 50%) D->E Analyze Data F Dose-Response Assay (e.g., 10-point serial dilution) E->F Validate Hits G Calculate IC50 Values (Non-linear Regression) F->G Curve Fitting H Compile IC50 Data for All Targets G->H I Calculate Selectivity Index (SI = Off-Target IC50 / Primary Target IC50) H->I

Caption: Workflow for assessing inhibitor cross-reactivity.

Detailed Step-by-Step Protocol: In Vitro Enzyme Inhibition Assay

This protocol provides a generalized framework. Causality: The specific concentrations of enzyme, substrate, and cofactors (like ATP for kinases) must be empirically optimized for each target to ensure the assay is run under conditions of initial velocity, which is critical for accurate kinetic measurements.[8][9]

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl, HEPES) at the optimal pH for enzyme activity. The choice of buffer is critical as pH can dramatically affect enzyme stability and catalysis.[9]

    • Enzyme Stock: Reconstitute the purified enzyme in a suitable buffer containing stabilizers (e.g., glycerol, DTT) to maintain its activity.

    • Substrate Stock: Prepare the substrate in the assay buffer. For kinase assays, this would typically be a peptide or protein substrate and ATP. The ATP concentration is often set near its Michaelis-Menten constant (Km) to allow for the sensitive detection of ATP-competitive inhibitors.

    • Compound Dilution: Create a serial dilution series of the pyrazole inhibitor in 100% DMSO. A typical starting concentration is 1 mM, diluted down in 10 points.

  • Assay Procedure (384-well plate format):

    • Compound Dispensing: Transfer a small volume (e.g., 100 nL) of the serially diluted compounds into the wells of the assay plate. Include vehicle-only (DMSO) controls for 0% inhibition and a known potent inhibitor for the primary target as a 100% inhibition control.

    • Enzyme Addition: Add the enzyme solution to the wells and mix. Rationale: A pre-incubation step (e.g., 15-30 minutes at room temperature) of the enzyme and inhibitor is often included. This allows the inhibitor to reach binding equilibrium with the enzyme before the reaction is initiated, which is crucial for time-dependent or slowly binding inhibitors.

    • Reaction Initiation: Add the substrate solution to all wells to start the enzymatic reaction.

    • Incubation: Incubate the plate at the optimal temperature (e.g., 30°C or 37°C) for a predetermined time, ensuring the reaction remains in the linear phase (initial velocity).[8]

    • Reaction Termination & Detection: Stop the reaction using a suitable stop solution (e.g., EDTA for kinase assays). The method of detection will depend on the assay format (e.g., luminescence, fluorescence, absorbance).[9]

  • Data Analysis:

    • Normalize the data using the 0% and 100% inhibition controls.

    • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation (non-linear regression) to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Comparative Analysis: Celecoxib vs. Sildenafil

To illustrate the diverse cross-reactivity profiles within the pyrazole class, we will compare two well-known drugs: Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, and Sildenafil, a phosphodiesterase-5 (PDE5) inhibitor.

Celecoxib (Celebrex®)

Celecoxib is a diaryl-substituted pyrazole designed for selective inhibition of COX-2, an enzyme involved in inflammation and pain.[6] Its primary therapeutic action is to reduce prostaglandin synthesis without affecting the gastroprotective functions of the constitutively expressed COX-1 isoform. However, its off-target profile has been a subject of extensive research.

Primary Target Pathway

G AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins (Inflammation, Pain) COX2->PGs Celecoxib Celecoxib Celecoxib->COX2 Inhibits

Caption: Celecoxib's primary mechanism of action.

Sildenafil (Viagra®)

Sildenafil contains a fused pyrazole ring system (a pyrazolo[4,3-d]pyrimidin-7-one core).[10] It was developed as a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme that degrades cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis and the pulmonary vasculature.[10] Its selectivity against other PDE isoforms is a key determinant of its side-effect profile.

Cross-Reactivity Data Summary

The following table summarizes the inhibitory potency (IC50) of Celecoxib and Sildenafil against their primary targets and selected off-targets. The Selectivity Index (SI) is calculated as the ratio of the off-target IC50 to the primary target IC50, with higher values indicating greater selectivity.

InhibitorPrimary TargetPrimary Target IC50 (nM)Off-TargetOff-Target IC50 (nM)Selectivity Index (SI)Reference
Celecoxib COX-240COX-115,000375[11]
Carbonic Anhydrase II300.75[12]
Phosphoinositide-dependent kinase-1 (PDK1)5,000125-
Sildenafil PDE53.5PDE128080[10]
PDE63510[10]
PDE4>10,000>2,857[13]

Note: IC50 values can vary between studies depending on assay conditions. The data presented are representative values from the cited literature.

Interpretation and Discussion

  • Celecoxib's Profile: The data clearly shows Celecoxib's high selectivity for COX-2 over the closely related COX-1 isoform (SI = 375), which is the basis of its therapeutic design to reduce gastrointestinal side effects associated with non-selective NSAIDs.[11] However, the data also reveals potent off-target activity against Carbonic Anhydrase II (IC50 = 30 nM), an enzyme completely unrelated to its primary target. This interaction is structurally and mechanistically distinct from COX inhibition and highlights the importance of screening against diverse enzyme families. This off-target activity has been explored for potential anti-tumor effects.[7]

  • Sildenafil's Profile: Sildenafil demonstrates excellent potency for PDE5. Its selectivity against other PDE isoforms is crucial. The relatively low selectivity against PDE6 (SI = 10), which is found in the retina, is the mechanistic basis for the visual disturbances (e.g., cyanopsia or blue-tinted vision) reported by some users.[10] In contrast, its very high selectivity against PDE4, a key enzyme in inflammatory cells, indicates a low likelihood of off-target effects related to this pathway at therapeutic doses.[13] Studies have also shown that sildenafil can have neuroprotective effects that are independent of PDE5 inhibition, possibly involving PDE4 or other pathways, showcasing how off-target effects can be potentially beneficial.[14][15]

Conclusion: From Data to Drug Design

The comparative analysis of Celecoxib and Sildenafil underscores a critical principle in drug development: no inhibitor is perfectly selective. The pyrazole scaffold, while highly effective, does not guarantee target specificity. The substituents and overall three-dimensional structure of the molecule ultimately dictate its interaction with a wide array of protein targets.

For the researcher and drug development professional, this guide serves as a testament to the power of systematic cross-reactivity profiling. By employing rigorous, well-controlled experimental workflows and carefully analyzing the resulting data, scientists can build a comprehensive understanding of a compound's biological activity. This knowledge is indispensable for mitigating risks, explaining complex phenotypes, and ultimately designing safer, more effective medicines. The future of rational drug design with privileged scaffolds like pyrazole will rely heavily on our ability to predict and interpret these complex cross-reactivity landscapes.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.